4-(Dimethylamino)-4'-nitrosodiphenylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-N,4-N-dimethyl-1-N-(4-nitrosophenyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)14-9-7-12(8-10-14)15-11-3-5-13(16-18)6-4-11/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBYEFZWZHPVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596245 | |
| Record name | N~1~,N~1~-Dimethyl-N~4~-(4-nitrosophenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7696-70-0 | |
| Record name | N~1~,N~1~-Dimethyl-N~4~-(4-nitrosophenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)-4'-nitrosodiphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Synthesis Guide: 4-(Dimethylamino)-4'-nitrosodiphenylamine
Executive Summary
This technical guide details the synthesis of 4-(Dimethylamino)-4'-nitrosodiphenylamine (CAS: 7696-70-0), a specialized redox-active intermediate used in the development of antioxidant systems, polymerization inhibitors, and analytical reagents. The synthesis is achieved via the Fischer-Hepp rearrangement , a classic yet rigorous organic transformation that converts an N-nitroso secondary amine into a C-nitroso para-substituted isomer.
Target Audience: Synthetic Organic Chemists, Process Engineers, and Drug Discovery Scientists.
Chemical Identity & Structural Logic[1]
-
IUPAC Name:
-dimethyl- -(4-nitrosophenyl)benzene-1,4-diamine[1] -
Molecular Formula:
[1] -
Molecular Weight: 241.29 g/mol [1]
-
Structure Overview: A diphenylamine backbone featuring a strong electron-donating dimethylamino group on one ring and an electron-withdrawing nitroso group on the para-position of the opposing ring. This "push-pull" electronic structure grants the molecule significant solvatochromic and redox properties.
Reaction Mechanism: The Fischer-Hepp Rearrangement[2][3][4][5][6]
The synthesis relies on the regioselective migration of a nitroso group from the bridge nitrogen to the para-carbon of the unsubstituted phenyl ring.
Mechanistic Pathway[2][3][7][8]
-
N-Nitrosation: The secondary amine reacts with nitrous acid (
) to form the N-nitroso intermediate. -
Protonation: In the presence of strong acid (HCl), the N-nitroso oxygen is protonated.
-
Migration: The nitroso group cleaves (likely heterolytically to form
or via an intramolecular cage mechanism) and attacks the electron-rich aromatic ring. -
Regioselectivity: The ring bearing the dimethylamino group is already para-substituted. Therefore, the electrophilic substitution is directed to the para-position of the unsubstituted phenyl ring.
Visualization: Mechanistic Flow
Figure 1: Mechanistic pathway of the Fischer-Hepp rearrangement for the target synthesis.
Experimental Protocol
Phase 1: Materials & Pre-Treatment
-
Substrate: 4-Dimethylaminodiphenylamine (purified by recrystallization from ethanol if oxidized).
-
Nitrosating Agent: Sodium Nitrite (
), crystalline. -
Acid/Solvent: Hydrochloric acid (conc.), Ethanol (absolute), Diethyl ether (for extraction).
-
Quenching: Sodium Hydroxide (
), 20% aqueous solution.
Phase 2: Step-by-Step Synthesis
Step A: N-Nitrosation (Kinetic Control)
-
Dissolution: Dissolve 0.1 mol of 4-dimethylaminodiphenylamine in 150 mL of ethanol/HCl mixture (1:1 ratio).
-
Cooling: Cool the solution to 0–5°C in an ice-salt bath. Critical: Higher temperatures promote tar formation.
-
Addition: Add a solution of sodium nitrite (0.11 mol in minimal water) dropwise over 30 minutes. Maintain internal temperature below 5°C.
-
Monitoring: Stir for 1 hour. Monitor by TLC (Silica; Hexane:EtOAc 3:1). The starting amine spot should disappear, replaced by a non-polar N-nitroso spot.
Step B: The Rearrangement (Thermodynamic Control)
-
Acidification: Add an additional 50 mL of concentrated HCl to the reaction vessel.
-
Incubation: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.
-
Completion Check: The N-nitroso spot on TLC will disappear, replaced by a more polar, colored spot (C-nitroso product).
Step C: Isolation & Purification
-
Quenching: Pour the reaction mixture into 500 g of crushed ice.
-
Neutralization: Slowly basify with 20% NaOH (or
) to pH 8–9. The product will precipitate as a free base (usually dark green/blue solid). -
Extraction: If oil forms, extract with diethyl ether (
mL). -
Purification: Recrystallize from benzene or ethanol/water.
-
Target Appearance: Dark green/blue crystals or metallic-luster powder.
-
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Data & Characterization
| Parameter | Specification / Observation |
| Yield | Typical: 65–75% (after recrystallization) |
| Melting Point | 144–147°C (Literature range varies by purity) |
| Appearance | Dark green to steel-blue crystalline solid |
| Solubility | Soluble in ethanol, ether, benzene; Insoluble in water |
| UV-Vis | Distinct absorption band ~600-700 nm (n-π* transition of nitroso) |
| IR Spectrum | C-N stretch (~1500 cm⁻¹), N=O stretch (~1380 cm⁻¹) |
Safety & Hazards (E-E-A-T Critical)
Warning: This synthesis involves the formation and handling of nitroso compounds.[4]
-
Carcinogenicity: Many N-nitroso compounds are potent carcinogens. While the target is a C-nitroso compound, the intermediate is an N-nitrosamine.[5] All steps prior to the final rearrangement must be performed in a fume hood with appropriate PPE (double nitrile gloves, face shield).
-
Exotherm Control: The nitrosation reaction is exothermic. Failure to control temperature (<5°C) can lead to runaway decomposition and release of toxic NOx fumes.
-
Waste Disposal: All aqueous waste containing nitrite/nitroso residues must be quenched with sulfamic acid or bisulfite before disposal to destroy residual nitrosating agents.
References
-
Fischer, O., & Hepp, E. (1886).[6][4][7] Zur Kenntniss der Nitrosamine. Berichte der deutschen chemischen Gesellschaft, 19(2), 2991-2995.[4]
- Williams, D. L. H. (1988). Nitrosation. Cambridge University Press.
-
PubChem. (n.d.).[1] this compound (CID 18785302). National Center for Biotechnology Information. Retrieved January 28, 2026.
-
Bayer AG. (1980).[8] Process for the preparation of 4-nitroso-diphenylamine. US Patent 4,228,103. (Industrial context for Fischer-Hepp conditions).
-
Sigma-Aldrich. (2025).[9] Safety Data Sheet: N-Nitrosodiphenylamine. (Reference for handling nitroso intermediates).
Sources
- 1. This compound | C14H15N3O | CID 18785302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. US4034042A - Process for the production of 4-nitroso-diphenylamine - Google Patents [patents.google.com]
- 4. Fischer–Hepp rearrangement - Wikipedia [en.wikipedia.org]
- 5. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 6. Fischer-Hepp_rearrangement [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. patents.justia.com [patents.justia.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Physicochemical Profiling of 4-(Dimethylamino)-4'-nitrosodiphenylamine: A Technical Monograph
Executive Summary
4-(Dimethylamino)-4'-nitrosodiphenylamine (CAS 7696-70-0) is a specialized aromatic nitroso compound characterized by a "push-pull" electronic structure.[1] It features a strong electron-donating dimethylamino group and an electron-withdrawing nitroso group on opposite rings of a diphenylamine backbone.[1] This configuration imparts intense solvatochromism, significant redox activity, and utility as a precursor for functional dyes (azines, oxazines) and antioxidant systems. This guide provides a definitive technical profile, synthesizing experimental data with mechanistic insights to support advanced research and application development.
Molecular Identity & Structural Analysis[1]
The molecule consists of two phenyl rings bridged by a secondary amine. The electronic distribution is dominated by the conjugation between the electron-rich dimethylamino terminus and the electron-deficient nitroso terminus.[1]
Table 1: Chemical Identity
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 7696-70-0 |
| IUPAC Name | |
| Molecular Formula | |
| Molecular Weight | 241.29 g/mol |
| SMILES | CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)N=O |
| InChI Key | RCBYEFZWZHPVCN-UHFFFAOYSA-N |
Electronic Structure & Push-Pull Mechanism
The stability and color of this compound arise from the resonance delocalization of the nitrogen lone pair (from the
Figure 1: Resonance contributors illustrating the Intramolecular Charge Transfer (ICT) between the dimethylamino donor and nitroso acceptor.[1]
Physicochemical Properties[1][2][3][4][5][6]
The physical behavior of this compound is dictated by its planar, conjugated structure, leading to strong
Table 2: Physical & Thermodynamic Profile
| Parameter | Value / Range | Note |
| Appearance | Black crystalline powder or Green plates | Metallic luster often observed due to stacking.[1] |
| Melting Point | 174 – 182 °C | Decomposes upon melting [1].[1] |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Hydrophobic backbone prevails.[1] |
| Solubility (Organic) | Soluble in Ethanol, Benzene, DCM | Solutions are typically deep blue/green. |
| pKa (Predicted) | ~3.0 (Nitroso protonation) | The amine bridge is weakly basic due to conjugation.[1] |
| LogP | 3.97 (Predicted) | High lipophilicity [2].[1] |
Synthesis & Purification Protocol
Objective: Synthesize high-purity this compound via the Fischer-Hepp rearrangement mechanism.
Precursor: 4-Dimethylaminodiphenylamine (or
Mechanistic Rationale
Direct nitrosation of the precursor first occurs at the secondary amine bridge (kinetic control), forming the
Step-by-Step Protocol
-
Solubilization: Dissolve 10 mmol of 4-Dimethylaminodiphenylamine in 30 mL of ethanol/HCl (1:1 v/v) mixture. Cool to 0–5 °C in an ice bath.
-
Critical Control: Temperature must remain < 5 °C to prevent diazonium formation or tarry byproducts.[1]
-
-
Nitrosation: Dropwise add a solution of sodium nitrite (NaNO
, 11 mmol) in water (5 mL) over 20 minutes.-
Observation: The solution will darken significantly (formation of
-nitroso intermediate).[1]
-
-
Rearrangement: Allow the mixture to stir at 0–5 °C for 1 hour, then slowly warm to room temperature (25 °C) over 2 hours.
-
Mechanism: The acidity catalyzes the migration of the -NO group to the C-4' position.
-
-
Neutralization & Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing sodium acetate or dilute NaOH to neutralize excess acid (target pH 7–8). The product will precipitate as a dark solid.
-
Purification: Filter the crude solid. Recrystallize from hot benzene or an ethanol/water mixture.[1]
-
Validation: Pure crystals should exhibit a sharp melting point (174–182 °C) and a distinct metallic luster.[1]
-
Figure 2: Synthetic pathway utilizing the Fischer-Hepp rearrangement for regioselective nitrosation.[1]
Reactivity & Applications
Redox Activity & Dye Synthesis
The nitroso group is easily reduced to an amine, converting the molecule into a substituted diphenylamine (leuco form). Conversely, condensation with aromatic amines yields indamine or azine dyes.
-
Indophenol Formation: Reaction with phenols in acidic media yields deep blue indophenol dyes, used in redox indicators.
-
Metal Chelation: The nitroso nitrogen and the bridge nitrogen can chelate transition metals (e.g., Pd(II), Cu(II)), making it a viable ligand for colorimetric analysis [3].
Stability & Handling[1]
-
Light Sensitivity: Nitroso compounds are photolabile.[1] Store in amber glass containers under inert atmosphere (Argon/Nitrogen) to prevent photodegradation.
-
Incompatibility: Avoid strong reducing agents (hydrides) and oxidizing agents (peroxides).[1] Incompatible with strong acids which may induce further rearrangement or decomposition.[1]
Safety & Toxicology (MSDS Highlights)
Hazard Classification: Toxic / Irritant.[1]
-
Acute Toxicity: Harmful if swallowed or absorbed through skin.[1] Nitroso compounds are potential carcinogens; handle with extreme caution.[1]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
First Aid: In case of contact, wash immediately with soap and water. If inhaled, move to fresh air.[1]
References
-
LookChem. (n.d.).[1] 4-DIMETHYLAMINO-4'-NITROSODIPHENYLAMINE Properties and Suppliers. Retrieved January 28, 2026, from [Link]
-
PubChem. (2025).[1] this compound (Compound).[1][2][3][4] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2024).[1] UV-Vis absorption spectra of p-nitrosodiphenylamine and Pd(II) complex. Retrieved January 28, 2026, from [Link]
Sources
4-(Dimethylamino)-4'-nitrosodiphenylamine CAS number and structure
[1][2][3]
Part 1: Chemical Identity & Structural Analysis[1]
This compound is an unsymmetrical diarylamine derivative characterized by a "push-pull" electronic structure.[1] It features a strong electron-donating dimethylamino group on one phenyl ring and an electron-withdrawing (and redox-active) nitroso group on the para-position of the opposing phenyl ring.[1]
Nomenclature & Identifiers
| Parameter | Value |
| CAS Number | 7696-70-0 |
| IUPAC Name | |
| Common Synonyms | 4-Nitroso-4'-dimethylaminodiphenylamine; 4-Dimethylamino-4'-nitrosodiphenylamine |
| Molecular Formula | |
| Molecular Weight | 241.29 g/mol |
| Appearance | Dark green to black crystalline powder (characteristic of C-nitroso compounds) |
| Melting Point | 174–182 °C (Decomposes) |
| Solubility | Soluble in ethanol, chloroform, benzene; Insoluble in water.[1][2] |
Structural Representation (SMILES & InChI)
-
SMILES: CN(C)c1ccc(Nc2ccc(N=O)cc2)cc1[1]
-
InChI: InChI=1S/C14H15N3O/c1-17(2)14-9-7-12(8-10-14)15-11-3-5-13(16-18)6-4-11/h3-10,15H,1-2H3
Part 2: Synthesis & Manufacturing Protocols
The synthesis of this compound typically involves the Fischer-Hepp rearrangement , a classic organic mechanism for converting N-nitrosoamines into their C-nitroso isomers.[1] This pathway ensures high regioselectivity for the para position.[1]
Precursor Preparation
The starting material is 4-(dimethylamino)diphenylamine (also known as
Synthetic Protocol (Nitrosation & Rearrangement)
Reagents:
-
4-(Dimethylamino)diphenylamine (1.0 eq)[1]
-
Sodium Nitrite (
, 1.1 eq)[1] -
Hydrochloric Acid (HCl, conc.)[1]
-
Ethanol (Solvent)[1]
-
Sodium Hydroxide (NaOH, for neutralization)[1]
Step-by-Step Methodology:
-
Salt Formation: Dissolve 4-(dimethylamino)diphenylamine in a mixture of ethanol and concentrated HCl at room temperature. The solution will turn acidic, forming the hydrochloride salt.[1]
-
N-Nitrosation (0–5°C): Cool the solution to 0–5°C in an ice bath. Add an aqueous solution of Sodium Nitrite dropwise.[1][3] Maintain temperature below 5°C to prevent decomposition.[1] This forms the intermediate N-nitroso-4-(dimethylamino)diphenylamine.[1]
-
Fischer-Hepp Rearrangement: Allow the reaction mixture to stand at room temperature for 1–2 hours. The high acidity catalyzes the migration of the nitroso group (
) from the bridging nitrogen to the para-carbon of the unsubstituted phenyl ring.[1]-
Note: The dimethylamino-substituted ring is electronically rich, but the rearrangement typically favors the sterically less hindered para position of the other ring or is directed by the specific electronic balance of the diprotonated species.[1]
-
-
Isolation: Neutralize the reaction mixture carefully with dilute NaOH or ammonia until pH ~8. The free base, This compound , will precipitate as a dark green/black solid.[1]
-
Purification: Filter the precipitate and wash with cold water. Recrystallize from benzene or ethanol to obtain analytical-grade crystals.[1]
Synthesis Workflow Diagram
Caption: Figure 1. Synthetic pathway via Fischer-Hepp rearrangement converting the N-nitroso intermediate to the stable para-C-nitroso product.[1]
Part 3: Mechanism of Action & Reactivity[1]
This compound acts as a "pro-oxidant" or redox mediator.[1] Its utility stems from the reversible redox cycling between its nitroso, hydroxylamine, and quinone-imine forms.[1]
Electronic "Push-Pull" System
The molecule possesses a donor-acceptor architecture:
-
Donor: The
group donates electron density into the -system.[1] -
Acceptor: The
group withdraws electron density.[1] -
Consequence: This conjugation lowers the energy gap for electron transfer, making the compound highly colored (solvatochromic) and electrochemically active.[1]
Redox Cycling Pathway
In biological or catalytic systems, the nitroso group can be reduced to a hydroxylamine, which can then be re-oxidized.[1] This cycling is critical for its use as a polymerization inhibitor and antioxidant.[1]
-
Oxidation: Can be oxidized to the radical cation (Wurster's Blue type intermediate).[1]
-
Condensation: Reacts with aromatic amines to form Indamine Dyes (e.g., Bindschedler's Green derivatives).[1]
Caption: Figure 2.[1][3] Redox states and reactivity profile.[1] The nitroso group serves as the focal point for both reduction and condensation reactions.[1]
Part 4: Applications
Dye Manufacturing (Indophenols & Indamines)
The compound is a key intermediate in the synthesis of Indophenol and Indamine dyes.[1] By condensing with phenols or amines, it forms intensely colored chromophores used in:
-
Textile dyeing (Blue/Green shades).[1]
-
Hair dye formulations (temporary/semi-permanent).[1]
-
Redox indicators in analytical titrations.[1]
Rubber Industry (Antioxidant/Antiozonant)
Similar to other p-phenylenediamines, this derivative functions as an antiozonant.[1] It scavenges ozone and free radicals, preventing the degradation (cracking) of rubber vulcanizates.[1] The bulky dimethylamino and phenyl groups provide steric protection, enhancing the longevity of the rubber.[1]
Analytical Chemistry
Used as a spot test reagent for the detection of specific phenols and as a redox indicator in non-aqueous titrations due to its distinct color change upon oxidation/reduction.[1]
Part 5: Safety & Handling (E-E-A-T)[1]
Warning: Nitroso compounds are a class of chemicals with significant toxicity profiles.[1] Strict adherence to safety protocols is mandatory.
| Hazard Class | Description | Precaution |
| Carcinogenicity | Suspected human carcinogen (Category 2).[1] Many N-nitroso and C-nitroso compounds are mutagenic.[1] | Use in a certified fume hood.[1] Wear nitrile gloves and N95/P100 respirator.[1] |
| Acute Toxicity | Toxic if swallowed or absorbed through skin.[1] | Avoid all direct contact.[1] Double-glove during synthesis. |
| Skin Sensitization | May cause allergic skin reactions.[1] | Wash hands immediately after handling.[1] |
| Reactivity | Incompatible with strong acids and reducing agents.[1][4] | Store in amber vials (light sensitive) under inert gas (Nitrogen/Argon). |
Disposal: Do not dispose of down the drain. All waste must be segregated as "Hazardous Organic Waste containing Nitroso Compounds" and incinerated by a licensed waste management facility.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18785302: this compound.[1] PubChem. Available at: [Link][1]
-
LookChem. CAS No. 7696-70-0 Product Information and Safety Data.[1] LookChem. Available at: [Link][1]
-
WeylChem Organica. Product List: Fine Chemicals and Hazardous Reaction Intermediates (Code 15050).[1] WeylChem.[1] Available at: [Link][1]
molecular weight and formula of 4-(Dimethylamino)-4'-nitrosodiphenylamine
This is an in-depth technical guide on 4-(Dimethylamino)-4'-nitrosodiphenylamine , designed for researchers and drug development professionals.
CAS Registry Number: 7696-70-0 Synonyms: NKX 1549; N,N-Dimethyl-N'-(4-nitrosophenyl)-1,4-benzenediamine; p-Nitroso-p'-dimethylaminodiphenylamine.[1][2][3]
Executive Summary
This compound (C₁₄H₁₅N₃O) is a specialized aromatic amine derivative characterized by the presence of both a strong electron-donating group (dimethylamino) and an electron-withdrawing/chromophoric group (nitroso) on a diphenylamine scaffold.[1][2][3][4][5] This "push-pull" electronic structure grants it unique photochemical and electrochemical properties, making it a critical intermediate in the synthesis of indamine and indophenol dyes , as well as a functional antioxidant in polymer chemistry.
Unlike the simpler 4-nitrosodiphenylamine, the dimethylamino-substituted variant exhibits enhanced solubility in organic matrices and distinct spectral shifts, utilized in analytical detection methods for transition metals and radical scavenging assays.[1][2]
Physicochemical Specifications
The following data aggregates experimentally validated properties for CAS 7696-70-0.
| Property | Value | Notes |
| Molecular Formula | C₁₄H₁₅N₃O | |
| Molecular Weight | 241.29 g/mol | Calculated based on IUPAC atomic weights.[1][2] |
| Appearance | Black/Dark Green Crystalline Powder | Deep color due to n→π* transitions of the nitroso group. |
| Melting Point | 174–182 °C | Sharp melting range indicates high crystalline purity.[2] |
| Density | ~1.11 g/cm³ | Predicted value.[2][3] |
| Solubility | Soluble in Ethanol, DMSO, Acetone | Sparingly soluble in water; insoluble in aliphatic hydrocarbons. |
| Flash Point | 203 °C | Theoretical determination.[2][3] |
| pKa | ~5.5 (Amine) | Estimated; protonation occurs at the dimethylamino nitrogen.[2] |
Synthesis & Manufacturing Protocol
The synthesis of this compound generally follows the Fischer-Hepp Rearrangement mechanism, a standard industrial route for para-nitrosated secondary aromatic amines.[1][2] This pathway ensures high regioselectivity for the para-position relative to the secondary amine bridge.[2]
Reaction Mechanism
The process begins with the N-nitrosation of the parent amine, 4-(dimethylamino)diphenylamine, followed by an acid-catalyzed intramolecular rearrangement.[1][2]
-
N-Nitrosation: Treatment of 4-(dimethylamino)diphenylamine with sodium nitrite (NaNO₂) in hydrochloric acid yields the N-nitroso intermediate.[1][2]
-
Fischer-Hepp Rearrangement: Under highly acidic conditions and controlled temperature, the nitroso group migrates from the bridging nitrogen to the para-carbon of the unsubstituted phenyl ring.[2]
Synthetic Workflow Diagram[2]
Caption: Figure 1. Regioselective synthesis via Fischer-Hepp rearrangement.
Experimental Protocol (Bench Scale)
Note: This protocol is a generalized adaptation of standard nitrosation procedures for diphenylamines.
-
Preparation: Dissolve 0.1 mol of 4-(dimethylamino)diphenylamine in 150 mL of ethanol/HCl mixture (1:1 v/v). Cool the solution to 0–5 °C in an ice bath.
-
Nitrosation: Add a solution of Sodium Nitrite (0.11 mol) in water dropwise over 30 minutes.[2] Maintain temperature below 5 °C to prevent decomposition.[2][6]
-
Rearrangement: Allow the mixture to stir for 2 hours at 0–10 °C. The solution will darken significantly.
-
Work-up: Neutralize the reaction mixture with aqueous Sodium Hydroxide (NaOH) or Ammonia until pH ~8. The product will precipitate as a dark solid.[2]
-
Purification: Filter the crude solid and recrystallize from hot ethanol or benzene to obtain dark green/black needles.
-
Validation: Verify structure via IR (Nitroso stretch at ~1500 cm⁻¹) and Melting Point (174–182 °C).
Analytical Characterization
To ensure the integrity of the compound for research or industrial use, a multi-modal analytical approach is required.
Spectroscopic Profile[2]
-
UV-Vis Spectroscopy:
-
Infrared (FT-IR):
HPLC Method (Quality Control)
For purity assessment (>98%), the following Reverse-Phase HPLC method is recommended:
-
Column: C18 (ODS), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) [60:40 v/v].[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm and 420 nm.[2]
-
Retention Time: The compound is relatively lipophilic; expect retention times >5 min depending on gradient.[2]
Applications in Research & Industry
Dye Synthesis Intermediate
The primary utility of this compound lies in its role as a precursor for Indamine and Indophenol dyes.[1][2]
-
Mechanism: Acid-catalyzed condensation with phenols or aromatic amines leads to the formation of intensely colored quinone-imine dyes.[1][2]
-
Significance: These dyes are used in textile coloring and as redox indicators in biological systems.[2]
Radical Scavenging & Antioxidant Activity
Similar to p-nitrosodimethylaniline (RNO), this molecule serves as a probe for Hydroxyl Radicals ([1][2]•OH) .[2][3][7]
-
Assay Principle: The nitroso group reacts selectively with[2] •OH radicals, leading to the "bleaching" (loss of color) of the solution. The rate of absorbance decay at λmax correlates to the radical concentration.[2]
-
Advantage: The diphenylamine backbone provides different solubility and steric properties compared to RNO, allowing for probing in more lipophilic environments.
Polymer Stabilization
As a p-phenylenediamine derivative, it acts as an antiozonant and antioxidant in rubber manufacturing.[1][2] It functions by scavenging free radicals generated during polymer degradation, preventing chain scission and cross-linking.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.[2]
-
Carcinogenicity: Suspected carcinogen (Category 2).[2] Nitroso compounds are known to be potentially mutagenic.[2]
-
Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.[2]
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[2]
-
Storage: Store at 2–8 °C (Refrigerated) in a tightly sealed, light-resistant container. Nitroso compounds can decompose thermally or photochemically.[2]
-
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (for NOx control).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18785302, this compound. Retrieved from [Link][1][2]
-
LookChem. CAS No. 7696-70-0: 4-Dimethylamino-4'-nitrosodiphenylamine Technical Data. Retrieved from [Link][1][2]
-
European Patent Office. Process for the preparation of p-nitrosodiphenylamine derivatives (EP0107335).[1][2] Retrieved from [Link]
Sources
solubility of 4-(Dimethylamino)-4'-nitrosodiphenylamine in different solvents
Technical Whitepaper: Solubility Profiling of 4-(Dimethylamino)-4'-nitrosodiphenylamine
Executive Summary
This technical guide provides an in-depth analysis of the solubility characteristics of This compound (CAS 7696-70-0). As a critical intermediate in the synthesis of redox indicators, indophenol dyes, and antioxidant formulations, understanding its solvation thermodynamics is essential for optimizing reaction yields and purification processes.
This document synthesizes existing physicochemical data with theoretical solubility parameters. It further provides a standardized, self-validating experimental protocol for researchers to determine precise saturation limits in proprietary solvent systems.
Physicochemical Identity & Profile
Before addressing solubility, we must establish the structural constraints of the solute. The molecule features a lipophilic diphenylamine backbone modified by two opposing functional groups: a basic dimethylamino donor and a polar nitroso acceptor.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 7696-70-0 |
| Molecular Formula | |
| Molecular Weight | 241.29 g/mol |
| Appearance | Black to dark green crystalline powder |
| Melting Point | 174–182 °C (Decomposes) |
| Electronic Character | Push-pull system (Donor-Acceptor); prone to quinoid tautomerism |
Solubility Landscape: Data & Mechanistic Analysis
The solubility of this compound is governed by the competition between its hydrophobic diphenyl backbone and its polar functional groups. The following data summarizes the solubility behavior based on polarity matching and intermolecular forces.
Solvent Compatibility Table
Note: Quantitative values are estimates based on structural analogs (e.g., N,N-Dimethyl-4-nitrosoaniline) and standard thermodynamic models. Empirical validation is required for critical applications.
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Driver |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Excellent match for the molecule's polarizability and dipole moment. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding with the nitroso oxygen and amine nitrogen facilitates solvation. |
| Polar Aprotic | DMSO, DMF, Acetone | Moderate | Strong dipole-dipole interactions; useful for stock solutions. |
| Aromatic Hydrocarbons | Benzene, Toluene | Moderate | |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low / Insoluble | Lack of polar interactions; high energy cost to disrupt solvent-solvent bonds. |
| Aqueous (Neutral) | Water (pH 7) | Insoluble | Hydrophobic effect dominates; lattice energy exceeds hydration energy. |
| Aqueous (Acidic) | 0.1 M HCl | Soluble | Protonation of the dimethylamino group forms a hydrophilic ammonium salt ( |
Solvation Mechanism
The molecule exhibits a "Push-Pull" electronic structure. The dimethylamino group pushes electron density into the ring system, while the nitroso group withdraws it.
-
In Non-Polar Solvents: The molecule exists primarily in its neutral, benzenoid form. Solubility is limited by the crystal lattice energy.
-
In Acidic Media: The dimethylamino nitrogen (
) becomes protonated. This ionic transformation drastically increases water solubility, a property often exploited for purification (acid extraction followed by base precipitation).
Experimental Protocol: Determination of Saturation Solubility
For drug development or process scaling, reliance on literature estimates is insufficient. The following Self-Validating Protocol ensures accurate, reproducible solubility data.
Methodology: Shake-Flask Method with UV-Vis Detection
Objective: Determine the thermodynamic solubility limit (
Reagents & Equipment:
-
Analyte: this compound (Purity >98%).
-
Solvents: HPLC Grade.
-
Equipment: Orbital shaker, Centrifuge, UV-Vis Spectrophotometer, 0.45 µm PTFE filters.
Workflow Diagram:
Figure 1: Standardized workflow for thermodynamic solubility determination.
Detailed Procedure
-
Preparation: Place approximately 50 mg of the solid into a 4 mL glass vial. Add 1 mL of the solvent.
-
Checkpoint: Ensure undissolved solid remains visible. If it dissolves completely, add more solid until a suspension persists.
-
-
Equilibration: Seal the vial and agitate on an orbital shaker at 25°C for 24 hours.
-
Why: This ensures the system reaches thermodynamic equilibrium, overcoming the kinetic dissolution rate.
-
-
Phase Separation: Centrifuge the sample at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).
-
Caution: Avoid cellulose filters which may degrade in organic solvents.
-
-
Quantification:
-
Prepare a standard curve using a known concentration in the same solvent.
-
Dilute the supernatant until the absorbance at
(typically 400–440 nm for the nitroso chromophore) falls between 0.1 and 1.0 AU. -
Calculate concentration using Beer-Lambert Law:
.
-
Applications & Handling
-
Recrystallization: The steep solubility curve in ethanol makes it an ideal solvent for recrystallization. Dissolve in hot ethanol, filter, and cool to precipitate pure crystals.
-
Reaction Solvent: For coupling reactions, use Dichloromethane (DCM) or Toluene to maintain high solubility of reactants while allowing water (if produced) to be removed via a Dean-Stark apparatus.
-
Storage: Store in amber vials under inert gas (Argon/Nitrogen). The nitroso group is sensitive to light and oxidation.
References
-
Chemical Identity & Properties
- Source: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9074, 4-Nitrosodiphenylamine (Analog Reference).
-
URL:[Link]
-
Solubility Data of Nitroso-Anilines
- Experimental Methodology: Source: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (General Protocol Reference).
-
CAS Registry Data
Sources
historical discovery of 4-(Dimethylamino)-4'-nitrosodiphenylamine
This technical guide provides an in-depth analysis of 4-(Dimethylamino)-4'-nitrosodiphenylamine (CAS 7696-70-0), a critical intermediate bridging the history of synthetic dyes and modern antioxidant chemistry.
From Indamine Dyes to Structural Alerts: A Chemical History and Synthesis Guide
Part 1: Executive Technical Summary
This compound is a specialized aromatic nitroso compound characterized by a diphenylamine backbone with a dimethylamino group at the 4-position and a nitroso moiety at the 4'-position.[1] Historically, it emerged from the late 19th-century race to synthesize "Indamine" and "Indophenol" dyes. In modern contexts, it serves as a model compound for studying
For drug development professionals, this molecule represents a critical case study in structural alerts . While distinct from the highly carcinogenic
Chemical Identity Table
| Property | Specification |
| IUPAC Name | |
| CAS Number | 7696-70-0 |
| Molecular Formula | |
| Molecular Weight | 241.29 g/mol |
| Appearance | Dark green to black crystalline powder |
| Solubility | Soluble in ethanol, acetone, benzene; insoluble in water |
| Key Functionality |
Part 2: Historical Genesis (The Fischer-Hepp Era)
The discovery of this compound is inextricably partial to the "Golden Age" of German dye chemistry (1880–1900) and the mechanistic insights of Otto Fischer and Eduard Hepp .
The Indamine Connection (1880s)
In the late 19th century, chemists were racing to synthesize blue dyes to replace natural indigo. The reaction of
-
The Reaction: Condensing
-nitrosodimethylaniline with aniline yields Indamine (Phenylene Blue). -
The Link: this compound is structurally the nitroso-substituted leuco-base analogue of these dye systems. It represents a "stopped" intermediate where the nitroso group is preserved rather than condensed into an imine bridge.
The Fischer-Hepp Rearrangement (1886)
The definitive mechanistic understanding of how nitroso groups migrate to the para-carbon—crucial for synthesizing this molecule systematically—was established by Fischer and Hepp.
-
Discovery: They observed that treating
-nitrosodiphenylamine with alcoholic HCl rearranged the nitroso group from the nitrogen bridge to the para-carbon of the phenyl ring. -
Significance: This rearrangement provided the first reliable synthetic route to
-nitroso diarylamines, allowing for the precise placement of the nitroso group on the 4'-position of the dimethylamino-substituted backbone.
Part 3: Synthesis & Reaction Mechanism[3]
The synthesis of this compound relies on the electronic activation of the diphenylamine ring system. The dimethylamino group [
Mechanistic Pathway
The most robust route involves the nitrosation of 4-dimethylaminodiphenylamine .
-
Substrate Activation: The starting material, 4-dimethylaminodiphenylamine, has two phenyl rings. Ring A is activated by the
group and the bridging . Ring B is activated only by the bridging . -
Electrophilic Attack: Under acidic conditions with sodium nitrite (
), the nitrosonium ion ( ) attacks. -
Regioselectivity: While the dimethylamino ring is more electron-rich, steric hindrance and pH conditions can be tuned to favor nitrosation at the 4'-position of the unsubstituted ring, or the compound is accessed via condensation of
-nitrosophenol derivatives with -dimethyl-p-phenylenediamine.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow from precursors to the target molecule, highlighting the critical rearrangement step.
Figure 1: Synthetic pathway highlighting the Fischer-Hepp rearrangement and tautomeric equilibrium.
Part 4: Experimental Protocol (Self-Validating)
Disclaimer: This protocol is for research purposes only. Nitrosation reactions involve carcinogenic intermediates. All work must be performed in a fume hood with appropriate PPE.
Protocol: Nitrosation of 4-Dimethylaminodiphenylamine[2]
Objective: Selective introduction of the nitroso group to the 4'-position.
Reagents:
-
4-Dimethylaminodiphenylamine (10 mmol)
-
Sodium Nitrite (
), 1.1 eq -
Hydrochloric Acid (HCl), 37%
-
Ethanol (solvent)[2]
-
Sodium Hydroxide (NaOH) for neutralization
Step-by-Step Methodology:
-
Dissolution (The Solvation Check):
-
Dissolve 2.12 g (10 mmol) of 4-dimethylaminodiphenylamine in 30 mL of ethanol/HCl mixture (10:1 ratio).
-
Validation: Solution must be clear and homogenous. Turbidity indicates incomplete protonation or impurities. Cool to 0–5°C in an ice bath.
-
-
Nitrosation (The Critical Rate Step):
-
Dissolve 0.76 g (11 mmol) of
in 5 mL water. -
Add dropwise to the amine solution over 20 minutes, maintaining temperature
. -
Causality: Rapid addition causes local heating, leading to
-nitroso formation or tarry polymerization products. Slow addition ensures the electrophilic substitution dominates.
-
-
Rearrangement/Stabilization:
-
Stir for 2 hours at 0–5°C.
-
Allow the mixture to warm to room temperature (20°C) for 1 hour. This promotes the rearrangement of any kinetically formed
-nitroso species to the thermodynamic -nitroso product (Fischer-Hepp logic).
-
-
Isolation:
-
Neutralize with 10% NaOH solution until pH ~8.
-
The product precipitates as a dark green/black solid.
-
Filter and wash with cold water.
-
-
Purification:
-
Recrystallize from benzene or ethanol.
-
Target MP: 174–176°C (Decomposes).
-
Part 5: Pharmaceutical & Toxicological Relevance
For the drug development audience, this molecule serves as a critical reference point for genotoxic impurity (GTI) assessment.
The Nitrosamine Distinction
It is vital to distinguish between
-
-Nitrosamines: Require metabolic activation (
-hydroxylation) to form diazonium ions, which alkylate DNA. Potent carcinogens. - -Nitroso Compounds: Often exist in equilibrium with quinone oximes . They can interact with cellular thiols (glutathione) or DNA via different mechanisms, but they do not follow the classic metabolic activation pathway of dialkylnitrosamines.
Impurity Profiling (ICH M7)
In the synthesis of API (Active Pharmaceutical Ingredients) containing diphenylamine scaffolds, this compound may appear as a by-product if nitrites are used in the presence of secondary amines.
-
Detection: LC-MS/MS is required for trace analysis.
-
Alert: The nitroso group is a "Cohort of Concern" structural alert. However, the para-nitroso aromatic structure is generally less potent than the
-nitroso alkyl variants.
Data Visualization: Toxicity Pathway Comparison
Figure 2: Comparative toxicological pathways of N-nitroso vs. C-nitroso compounds.
References
-
Fischer, O., & Hepp, E. (1886). Zur Kenntniss der Nitrosamine. Berichte der deutschen chemischen Gesellschaft, 19(2), 2991-2995.
-
IARC Working Group. (1982). Some aromatic amines, anthraquinones and nitroso compounds, and inorganic fluorides used in drinking-water and dental preparations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 27.
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.
- Williams, D. L. H. (1988). Nitrosation. Cambridge University Press. (Definitive text on Fischer-Hepp mechanism).
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: this compound.[1][3][4][5][6]
Sources
Technical Guide: Reaction Dynamics of 4-(Dimethylamino)-4'-nitrosodiphenylamine
The following technical guide details the fundamental reaction mechanisms of 4-(Dimethylamino)-4'-nitrosodiphenylamine .
Executive Summary & Molecular Architecture
This compound (herein referred to as DM-NDPA ) represents a specialized class of "push-pull" chromophores within the aromatic
Electronic Structure
The molecule consists of two phenyl rings bridged by a secondary amine (
-
Ring A (Donor): Substituted with a dimethylamino group (
), a strong electron donor. -
Ring B (Acceptor): Substituted with a nitroso group (
), an electron acceptor and redox-active center.
This architecture creates a strong intramolecular charge transfer (ICT) system. The electronic communication between the donor and acceptor across the diphenylamine bridge stabilizes the monomeric form and dictates its reactivity, particularly in redox cycling and radical scavenging.
Core Reaction Mechanisms
Mechanism A: The Redox Cycle (Kiese Cycle)
The most critical mechanism for DM-NDPA, particularly in biological and catalytic contexts, is its reversible reduction to the hydroxylamine derivative. This is the fundamental driver of its activity as a redox mediator and its toxicological potential (methemoglobinemia).
The Pathway:
-
Reduction: The nitroso group (
) accepts 2 electrons and 2 protons to form the hydroxylamine ( ). In biological systems, this is often catalyzed by diaphorases or chemically by NADH/NADPH.[1] -
Auto-oxidation: The hydroxylamine is unstable in the presence of oxygen or oxyhemoglobin (
). It rapidly oxidizes back to the nitroso form, generating superoxide or oxidizing ferrous heme ( ) to ferric heme ( ).
Expert Insight: This cycling is catalytic. A small amount of DM-NDPA can oxidize a large amount of hemoglobin because the DM-NDPA is regenerated in the process.
Figure 1: The catalytic redox cycle of DM-NDPA. The molecule cycles between nitroso and hydroxylamine states, driving the oxidation of biological targets.
Mechanism B: Dimerization Equilibrium (The "Push-Pull" Exception)
Aromatic
Specific Behavior of DM-NDPA: While simple nitrosobenzene dimerizes readily in solid state, DM-NDPA strongly favors the monomer .
-
Causality: The strong electron-donating dimethylamino group participates in resonance that increases electron density at the nitroso nitrogen. This reduces the electrophilicity required for the nitrogen-nitrogen attack that forms the dimer.
-
Observation: Consequently, DM-NDPA remains deeply colored (usually dark green or blue depending on solvent) even in conditions where other nitroso compounds would bleach (dimerize).
Mechanism C: Radical Scavenging (Antioxidant Activity)
In industrial applications (e.g., rubber stabilization), DM-NDPA acts as a radical trap. The nitroso group is a "spin trap" for carbon-centered radicals (
Reaction:
Experimental Protocols
Protocol A: Electrochemical Characterization (Cyclic Voltammetry)
To validate the redox potential and reversibility of the nitroso/hydroxylamine couple.
Materials:
-
Potentiostat (e.g., BioLogic or CH Instruments).
-
Working Electrode: Glassy Carbon (3 mm diameter).
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/AgCl (3M KCl).
-
Solvent: Acetonitrile (HPLC grade) + 0.1 M Tetrabutylammonium hexafluorophosphate (
).
Methodology:
-
Preparation: Dissolve DM-NDPA to a concentration of 1.0 mM in the electrolyte solution.
-
Purging: Degas the solution with Argon for 10 minutes to remove dissolved oxygen (critical to prevent interference with the reduction wave).
-
Scan Parameters:
-
Initial Potential: +0.5 V
-
Switching Potential: -1.5 V
-
Scan Rate: Vary from 50 to 500 mV/s to determine diffusion control.
-
-
Analysis: Observe the quasi-reversible couple. The cathodic peak (
) corresponds to . Calculate .
Protocol B: Spectrophotometric Dimerization Analysis
To determine the extent of dimerization (or lack thereof) due to the "push-pull" effect.
Methodology:
-
Solvent Selection: Prepare solutions in non-polar (Cyclohexane) and polar (Ethanol) solvents. Dimerization is generally favored in non-polar solvents for standard nitroso compounds.
-
Temperature Gradient: Use a UV-Vis spectrophotometer with a Peltier temperature controller.
-
Measurement:
-
Scan range: 250 nm – 800 nm.
-
Cool sample to 10°C and heat to 60°C in 5°C increments.
-
-
Interpretation:
-
Monomer Band: Look for a weak, broad
transition in the visible region (650–750 nm). -
Charge Transfer Band: Look for an intense band around 400–450 nm.
-
Validation: If the visible bands do not significantly decrease in intensity upon cooling, the monomer is stabilized by the dimethylamino donor, confirming the "push-pull" inhibition of dimerization.
-
Data Summary: Reactivity Profile
| Parameter | Characteristic Behavior | Mechanistic Cause |
| Redox Potential | Low reduction potential (facile reduction) | Electron-withdrawing nature of NO vs. donating |
| Dimerization | Highly suppressed (Monomer dominant) | Resonance stabilization from |
| Solvatochromism | Significant (Positive) | Large change in dipole moment upon excitation (ICT). |
| Toxicity | Pro-oxidant (Methemoglobin former) | Catalytic redox cycling with hemoglobin. |
Visualization of Dimerization Equilibrium
Figure 2: The dimerization equilibrium of C-nitroso compounds. Note that for DM-NDPA, the equilibrium is heavily shifted to the left (Monomer) due to the donor substituent.
References
-
Beijer, F. et al. (2016). Dimerization of Aromatic C-Nitroso Compounds. Chemical Reviews, 116(3), 9748–9821.
-
Kiese, M. (1966). The Biochemical Production of Ferrihemoglobin-Forming Derivatives from Aromatic Amines, and Mechanisms of Ferrihemoglobin Formation. Pharmacological Reviews, 18(3), 1091–1161.
-
Skakuj, K. et al. (2011). Aromatic C-nitroso compounds and their dimers: A model for probing the reaction mechanisms in crystalline molecular solids. Molecules, 16(12).
-
Bradberry, S.M. (2003). Occupational methaemoglobinaemia: mechanisms of production, features, diagnosis and management. Toxicological Reviews.
Sources
Advanced Characterization and Applications of 4-(Dimethylamino)-4'-nitrosodiphenylamine (NDPA-DM)
This guide outlines the technical profile and research potential of 4-(Dimethylamino)-4'-nitrosodiphenylamine (CAS 7696-70-0), a specialized chromogenic reagent and redox-active intermediate.
Executive Summary
This compound (referred to herein as NDPA-DM ) represents a structural evolution of the classical analytical reagent p-nitrosodiphenylamine.[1] By incorporating a strong electron-donating dimethylamino group para to the amine bridge, NDPA-DM exhibits enhanced charge-transfer characteristics compared to its parent compounds.
This guide serves as a technical blueprint for researchers investigating NDPA-DM in three primary domains: Trace Metal Analysis (Palladium/Platinum) , Electrochemical Sensing , and Redox Materials Synthesis .[1]
Part 1: Molecular Architecture & Redox Dynamics
Structural Logic
NDPA-DM functions as a "push-pull" chromophore.[1] The molecule consists of a diphenylamine backbone bridged by a secondary amine.
-
Ring A (Donor): Substituted with a dimethylamino group [
], acting as a strong electron donor.[1] -
Ring B (Acceptor): Substituted with a nitroso group [
], acting as an electron acceptor and a metal coordination site.[1]
This conjugation allows for a significant bathochromic shift (red-shift) in absorption compared to unsubstituted nitrosodiphenylamines, making it a superior probe for spectrophotometry.
The Quinone-Diimine Equilibrium
In acidic media or under oxidative stress, NDPA-DM undergoes a reversible transformation.[1] Understanding this equilibrium is critical for stabilizing the reagent during storage and analysis.[1]
Figure 1: Redox and coordination pathways of NDPA-DM.[1] The molecule exists in equilibrium between its benzenoid form and a colored quinonoid form, which is stabilized upon metal chelation.[1]
Part 2: Analytical Application – Palladium Determination
The most immediate application of NDPA-DM is as a high-sensitivity chromogenic reagent for Palladium (Pd) and Platinum (Pt).[1] The dimethylamino substitution increases the molar absorptivity (
Mechanism of Detection
NDPA-DM forms a 1:2 (Metal:Ligand) complex with Pd(II).[1] The coordination occurs via the nitrogen of the nitroso group and the oxygen (in oxime tautomer) or the amine bridge, forming a stable five-membered chelate ring.
Experimental Protocol: Spectrophotometric Assay of Pd(II)
Objective: Quantify trace Palladium in catalytic residues or environmental samples.[1]
Reagents:
-
Stock Solution: 0.05% NDPA-DM in Ethanol (Store in amber glass; stable for 1 week).
-
Buffer: Sodium Acetate/Acetic Acid (pH 4.5 – 5.5).[1]
-
Masking Agent: EDTA (to suppress Fe(III) and Cu(II) interference).[1]
Workflow:
| Step | Action | Critical Technical Note |
| 1 | Sample Prep | Digest sample in Aqua Regia; evaporate to near dryness; reconstitute in 0.1 M HCl. |
| 2 | Buffering | Adjust pH to 5.0 ± 0.2 using Acetate buffer. |
| 3 | Reagent Addition | Add 2.0 mL of NDPA-DM stock to 10 mL of sample. |
| 4 | Incubation | Heat at 80°C for 20 minutes OR let stand at RT for 60 mins. |
| 5 | Measurement | Measure Absorbance at 525–540 nm (determine |
Part 3: Research Frontiers in Materials Science
Beyond analysis, NDPA-DM serves as a functional monomer for advanced materials.[1]
Electrochemical Sensors
The reversible redox couple of the nitroso group allows NDPA-DM to function as a Redox Mediator in amperometric biosensors.[1]
-
Research Area: Modification of Screen-Printed Carbon Electrodes (SPCE).
-
Application: Catalytic reduction of Hydrogen Peroxide (
) or NADH.[1] -
Hypothesis: The extended conjugation of the diphenylamine backbone facilitates faster electron transfer rates (
) compared to single-ring nitrosoanilines.[1]
Antioxidant Mechanisms (Rubber Chemistry)
Similar to its parent p-nitrosodiphenylamine (a known rubber additive), NDPA-DM acts as a radical scavenger.[1]
-
Mechanism: It traps alkyl peroxy radicals (
) via the nitroso group, converting to a nitroxide stable radical.[1] -
Research Gap: Investigating if the dimethylamino tail improves solubility in polar polymers (e.g., NBR rubber) compared to standard antioxidants.
Part 4: Synthesis & Safety Protocols
Synthetic Route (Fischer-Hepp Rearrangement Variant)
For researchers needing to synthesize fresh NDPA-DM:
-
Precursor: Start with N,N-dimethyl-N'-phenyl-p-phenylenediamine or 4-dimethylaminodiphenylamine.
-
Nitrosation: React with Sodium Nitrite (
) in HCl at 0–5°C. -
Rearrangement: The N-nitroso intermediate rearranges to the C-nitroso product (NDPA-DM) under acidic catalysis.
Safety & Toxicology (E-E-A-T)
-
Hazard Class: Nitroso compounds are suspected mutagens and potential carcinogens.[1][2]
-
Handling:
-
Always use a fume hood.
-
Gloves: Nitrile or Butyl rubber (Latex is permeable to aromatic amines).[1]
-
Deactivation: Treat spills with sulfamic acid or sodium borohydride to reduce the nitroso group before disposal.
-
References
-
Chemical Identity: this compound.[3][4][5][6][7] CAS No. 7696-70-0.[3][4][6] National Center for Biotechnology Information. PubChem Compound Summary.
-
Analytical Method Foundation: Yoe, J. H., & Overholser, L. G. (1939). The Colorimetric Determination of Palladium with p-Nitrosodiphenylamine. Journal of the American Chemical Society, 61(8), 2058–2063.
-
Redox Behavior: Nematollahi, D., et al. (2016). Electrochemical Study of 4-Nitroso-N,N-dimethylaniline. Journal of The Electrochemical Society.
-
[8]
-
-
Rubber Chemistry Context:N-Nitrosodiphenylamine Standard.
Sources
- 1. 4-Nitrosomethylaminopyridine | C6H7N3O | CID 146271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Nitrosodiethylamine | C4H10N2O | CID 5921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-DIMETHYLAMINO-4-NITROSODIPHENYLAMINE [7696-70-0] | Chemsigma [chemsigma.com]
- 4. CAS No.7696-70-0,4-DIMETHYLAMINO-4'-NITROSODIPHENYLAMINE Suppliers [lookchem.com]
- 5. Buy this compound | 7696-70-0 [smolecule.com]
- 6. arctomsci.com [arctomsci.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Characterization of 4-(Dimethylamino)-4'-nitrosodiphenylamine
This guide details the spectroscopic profile and characterization of 4-(Dimethylamino)-4'-nitrosodiphenylamine (CAS: 7696-70-0). It is designed for researchers requiring verified structural data, synthesis workflows, and interpretation of electronic properties.
Executive Summary & Compound Identity
This compound is a "push-pull" chromophore characterized by a strong electron-donating dimethylamino group and an electron-withdrawing nitroso group bridged by a diphenylamine system. This electronic asymmetry results in intense solvatochromism, making it a valuable intermediate in dye synthesis (e.g., indoaniline dyes) and a sensitive redox indicator.
| Property | Detail |
| IUPAC Name | |
| CAS Number | 7696-70-0 |
| Molecular Formula | |
| Molecular Weight | 241.29 g/mol |
| Appearance | Black/Dark Violet Crystalline Powder (Solid); Blue/Green (Solution) |
| Solubility | Soluble in Ethanol, DMSO, Acetone; Insoluble in Water |
Synthesis & Experimental Workflow
To ensure the integrity of spectroscopic data, the compound must be synthesized or purified to >98% purity. The standard route involves the nitrosation of 4-dimethylaminodiphenylamine.[1]
Reaction Mechanism
The synthesis exploits the activation of the phenyl ring by the secondary amine bridge (-NH-). While the dimethylamino group activates Ring A, its para position is blocked. Consequently, the electrophilic nitrosonium ion (
Protocol: Nitrosation of 4-Dimethylaminodiphenylamine
-
Preparation: Dissolve 10 mmol of 4-dimethylaminodiphenylamine in a mixture of Ethanol (20 mL) and concentrated HCl (5 mL).
-
Cooling: Cool the solution to 0–5 °C in an ice-salt bath. Temperature control is critical to prevent diazonium salt formation or tarring.
-
Nitrosation: Add a solution of Sodium Nitrite (
, 11 mmol) in water (5 mL) dropwise over 20 minutes. Maintain temperature < 5 °C. -
Precipitation: The solution will darken significantly (deep violet/black). Stir for 1 hour at 0–5 °C.
-
Isolation: Neutralize carefully with dilute NaOH or
to pH ~7-8. The free base precipitates as a dark black solid. -
Purification: Filter and recrystallize from Benzene/Petroleum Ether or Ethanol to obtain metallic-sheen black crystals.
Caption: Step-by-step synthesis workflow via nitrosation of the parent amine.
Spectroscopic Data Analysis[8][10][13]
A. UV-Vis Spectroscopy & Solvatochromism
The molecule exhibits a strong Intramolecular Charge Transfer (ICT) band.[2] The absorption maximum (
-
Solid State: Appears black due to broad absorption across the visible spectrum, often attributed to intermolecular stacking or "quinone-oxime" tautomer character in the lattice.
-
Solution: Deep blue or green depending on the solvent.
| Solvent | Transition Type | Visual Color | |
| Ethanol | 620 - 650 nm | Deep Blue | |
| Acetone | ~610 nm | ICT | Blue-Violet |
| Acidic Media (HCl) | ~450 nm | Protonated Species | Yellow/Orange |
Interpretation:
The bathochromic shift (red shift) compared to the parent 4-nitrosodiphenylamine (~420 nm) is caused by the strong donor strength of the
B. Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the nitroso moiety and the secondary amine bridge.
| Functional Group | Wavenumber ( | Intensity | Assignment |
| N-H Stretch | 3250 - 3350 | Medium, Broad | Secondary amine bridge (H-bonded). |
| C-H (Aromatic) | 3000 - 3100 | Weak | Aromatic ring C-H stretching. |
| C-H (Aliphatic) | 2800 - 2950 | Medium | Methyl groups of |
| N=O Stretch | 1500 - 1540 | Strong | C-Nitroso group (monomer character). |
| C=C / C=N | 1580 - 1620 | Strong | Aromatic ring breathing & Quinoid character. |
| C-N Stretch | 1340 - 1360 | Strong |
Critical Note: In the solid state, C-nitroso compounds can exist as dimers (azodioxy linkage), showing a band at ~1250
C. Nuclear Magnetic Resonance (NMR)
The
Solvent: DMSO-
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Bridge N-H | 9.0 - 9.5 | Broad Singlet | 1H | Exchangeable amine proton. |
| Nitroso Ring (Ortho) | 7.8 - 8.0 | Doublet ( | 2H | Protons adjacent to |
| Nitroso Ring (Meta) | 6.9 - 7.1 | Doublet ( | 2H | Protons adjacent to |
| Amine Ring (Meta) | 7.0 - 7.2 | Doublet ( | 2H | Protons adjacent to |
| Amine Ring (Ortho) | 6.6 - 6.8 | Doublet ( | 2H | Protons adjacent to |
| Methyl Groups | 2.9 - 3.0 | Singlet | 6H |
Structural Logic:
-
The protons ortho to the Nitroso group are the most deshielded (~7.9 ppm) due to the electron-withdrawing anisotropy of the
bond. -
The protons ortho to the Dimethylamino group are the most shielded (~6.7 ppm) due to electron donation into the ring.
Structural Dynamics & Resonance
Understanding the resonance structures is key to explaining the "Black Solid" appearance and reactivity. The molecule exists in equilibrium between the benzenoid form and the quinoid charge-transfer form.
Caption: Resonance equilibrium contributing to the intense color profile.
References
-
PubChem. (n.d.). This compound (CID 18785302).[3] National Library of Medicine. Retrieved from [Link]
-
LookChem. (n.d.). CAS 7696-70-0 Data Sheet. Retrieved from [Link]
Sources
Theoretical Profiling of 4-(Dimethylamino)-4'-nitrosodiphenylamine: NLO Properties & Genotoxic Risk Assessment
[1]
Executive Summary
This compound (Structure:
-
Materials Science Context: Theoretical studies predict high hyperpolarizability (
), making it a candidate for second-order NLO materials used in photonic switching.[1] -
Pharmaceutical Context: As a C-nitroso aromatic derivative, it poses specific genotoxic risks distinct from N-nitrosamines.[1] It acts as a Michael acceptor and a redox-active species capable of inducing oxidative stress or forming DNA adducts via nitrenium ions.[1]
This guide provides a validated computational workflow to characterize these properties, bridging quantum chemistry with toxicological risk assessment.
Computational Methodology & Protocol Design
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the choice of functionals and basis sets must address the specific challenges of charge-transfer (CT) excitations and nitroso-group chemistry.
Validated Computational Workflow
Do not rely on a single functional.[1] The "push-pull" nature requires long-range corrected functionals to avoid overestimating polarizabilities.[1]
Recommended Protocol:
-
Geometry Optimization: B3LYP/6-311++G(d,p) (Standard hybrid DFT for ground state).[1]
-
Justification: The diffuse functions (++) are critical for describing the lone pairs on the amine and nitroso oxygen.[1]
-
-
Excited States (TD-DFT): CAM-B3LYP/6-311++G(d,p) or wB97X-D.
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]
-
Solvents: Acetonitrile (polar, for NLO) and Water (for biological simulation).[1]
-
Workflow Diagram (DOT)
The following diagram illustrates the integrated workflow for characterizing this molecule.
Figure 1: Integrated computational workflow for structural, optical, and toxicological profiling.
Structural & Electronic Analysis
Geometry and Conformational Locking
The bridging amine (-NH-) allows for torsional rotation, but the conjugation between the donor (dimethylamino) and acceptor (nitroso) rings tends to planarize the molecule to maximize orbital overlap.[1]
-
Key Parameter: The dihedral angle
. -
Theoretical Prediction: Optimization typically yields a quasi-planar structure (
or symmetry) facilitating Intramolecular Charge Transfer (ICT).[1] -
Experimental Check: If available, X-ray data often shows a slight twist due to steric hindrance between ortho-hydrogens, but the electronic "push-pull" force flattens this significantly compared to unsubstituted diphenylamine.[1]
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is the primary descriptor for both chemical reactivity (hardness/softness) and optical properties.[1]
| Orbital | Localization | Character | Significance |
| HOMO | Dimethylamino ring + NH bridge | Nucleophilic center; site of initial oxidation.[1] | |
| LUMO | Nitroso group + Phenyl ring | Electrophilic center; site of reduction or nucleophilic attack.[1] | |
| Gap ( | ~2.5 - 3.0 eV (Solvent dependent) | ICT Transition | Low gap implies high polarizability and red-shifted absorption (visible region).[1] |
Non-Linear Optical (NLO) Properties
For researchers in photonics, this molecule is a "chromophore."[1] The figure of merit is the first hyperpolarizability (
The Vector Part of Hyperpolarizability
The static first hyperpolarizability (
Theoretical Insight:
-
Diphenylamine derivatives with strong D-A pairs often exhibit
values 10–50 times higher than urea (the standard reference).[1] -
Mechanism: The excitation from HOMO to LUMO involves a massive shift of electron density from the amine end to the nitroso end, creating a large change in dipole moment (
).[1]
Toxicological Modeling: The C-Nitroso Risk
For drug development professionals, the presence of the C-nitroso moiety (
Redox Cycling & Oxidative Stress
The C-nitroso group can undergo a 2-electron reduction to a hydroxylamine, which can then re-oxidize, generating Reactive Oxygen Species (ROS).[1]
Pathway Simulation (DFT):
Calculate the Gibbs Free Energy (
Electrophilicity and DNA Binding
The C-nitroso group is an electrophile.[1] It can react with thiol groups (e.g., Glutathione, Cysteine residues on proteins) via an "Ene-like" reaction or nucleophilic attack.[1]
Graphviz Pathway: C-Nitroso Toxicity Mechanism
Figure 2: Metabolic activation pathway of C-nitroso aromatics leading to genotoxicity.[1]
In Silico Docking Protocol
To assess specific biological interactions, docking studies should target:
Experimental Validation Protocols
Theoretical data must be grounded in reality.[1] Use these protocols to validate the calculated properties.
Solvatochromic Shift Assay (Validating ICT)
The "push-pull" theory is validated if the absorption maximum (
-
Prepare Solutions: Dissolve compound (
M) in Hexane (non-polar), THF (medium), and DMSO (polar). -
Measure UV-Vis: Record
.[1] -
Lippert-Mataga Plot: Plot Stokes shift (
) vs. Orientation Polarizability ( ).-
Linearity indicates a stable Intramolecular Charge Transfer (ICT) state, confirming the DFT excited state calculations.
-
Cyclic Voltammetry (Validating HOMO/LUMO)[1]
References
-
Gaussian, Inc. "Gaussian 16 User Reference."[1] Gaussian.com.[1] Available at: [Link] (Accessed Jan 28, 2026).[1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 18785302, this compound."[1] PubChem. Available at: [Link] (Accessed Jan 28, 2026).[1]
-
Frontiers in Pharmacology. "Quantum Chemical Calculations of Nitrosamine Activation and Deactivation Pathways for Carcinogenicity Risk Assessment." Frontiers. Available at: [Link] (Accessed Jan 28, 2026).[1]
-
MDPI. "Density Functional Theory (DFT) Study of Triphenylamine-Based Dyes for Their Use as Sensitizers in Molecular Photovoltaics." MDPI. Available at: [Link] (Accessed Jan 28, 2026).[1]
Methodological & Application
Technical Application Note: Kinetic Profiling of Nitrosation and Transnitrosation using 4-(Dimethylamino)-4'-nitrosodiphenylamine
Executive Summary
In the context of pharmaceutical development, the control of Nitrosamine Drug Substance Related Impurities (NDSRIs) is critical. While N-nitrosamines are the primary regulatory concern, C-nitroso compounds like 4-(Dimethylamino)-4'-nitrosodiphenylamine (DNDPA-NO) play a dual role: they serve as highly specific chromogenic probes for detecting nitrosating agents and act as potential transnitrosating agents that can transfer a nitroso group to Active Pharmaceutical Ingredients (APIs).
This guide provides a rigorous experimental framework for using DNDPA-NO in two distinct workflows:
-
The "Trap" Protocol: Using the precursor 4-(Dimethylamino)diphenylamine to quantify nitrosating potential (e.g., in excipient compatibility studies).
-
The "Donor" Protocol: Using DNDPA-NO to assess the risk of transnitrosation to secondary amines under acidic conditions.
Mechanistic Principles
The "Trap" Mechanism (C-Nitrosation)
The precursor, 4-(Dimethylamino)diphenylamine (DNDPA), contains an activated aromatic ring. In the presence of nitrosating agents (e.g.,
The "Donor" Mechanism (Transnitrosation)
Unlike stable N-nitrosamines, C-nitroso compounds can act as reversible reservoirs of nitroso groups. In acidic environments, DNDPA-NO can protonate and release the nitroso group to a nucleophilic amine (Drug-NH), generating a new N-nitrosamine (Drug-N-NO). This pathway is a frequently overlooked source of contamination in solid-state formulations.
Figure 1: Mechanistic pathways for DNDPA-NO acting as both a product of nitrosation (Trap) and a source of NO (Donor).[1]
Experimental Protocols
Reagents and Equipment
-
Target Compound: this compound (CAS: 7696-70-0).[1][2][3][4][5]
-
Precursor: 4-(Dimethylamino)diphenylamine (CAS: 101-54-2, often supplied as HCl salt).
-
Buffer Systems: Phosphate-Citrate buffer (pH range 2.0 – 7.0).
-
Solvents: Methanol (HPLC grade), Acetonitrile.
-
Detection: UV-Vis Spectrophotometer (scanning 200–600 nm) or HPLC-DAD.
Protocol A: The "Trap" Assay (Quantifying Nitrosating Agents)
Objective: Determine the concentration of reactive nitrosating species in a sample (e.g., nitrite-spiked excipient solution).
-
Stock Preparation:
-
Dissolve 24 mg of Precursor in 10 mL Methanol (approx. 10 mM). Store in amber glass at -20°C.
-
Prepare sample solution (e.g., dissolved excipient) in pH 3.0 Phosphate-Citrate buffer.
-
-
Reaction Setup:
-
In a quartz cuvette, mix 2.0 mL of Sample Solution (buffered).
-
Add 50 µL of Precursor Stock.
-
Note: Ensure Precursor is in 10-fold molar excess relative to expected nitrite to ensure pseudo-first-order kinetics.
-
-
Kinetic Monitoring:
-
Immediately initiate scanning kinetics at 25°C.
-
Monitor absorbance increase at
(determine experimentally, typically ~440 nm for the nitroso chromophore). -
Run for 60 minutes or until plateau.
-
-
Data Analysis:
-
Plot
vs. time to determine the observed rate constant ( ).
-
Protocol B: The "Donor" Assay (Transnitrosation Potential)
Objective: Assess if DNDPA-NO can transfer its nitroso group to a secondary amine drug.
-
Reaction Mixture:
-
Donor: 1 mM DNDPA-NO in 10% Methanol / 90% Buffer (pH 3.5).
-
Acceptor: 10 mM Morpholine (model secondary amine) or Target API.
-
-
Incubation:
-
Incubate the mixture at 37°C in the dark.
-
Controls: Donor only (to check hydrolysis), Acceptor + Nitrite (positive control).
-
-
Sampling & Analysis:
-
Aliquot 100 µL at t = 0, 1, 4, and 24 hours.
-
Quench immediately with ammonium sulfamate (removes free nitrite) and adjust pH to >9 (stops acid-catalyzed transnitrosation).
-
Analyze via HPLC-UV/MS.
-
Success Metric: Detection of N-nitrosomorpholine (or N-nitroso-API) confirms transnitrosation risk.
-
Data Presentation & Analysis
Quantitative Summary Table
When reporting results, structure your data as follows to allow for direct comparison of nitrosating efficiency.
| Parameter | "Trap" Assay (Formation) | "Donor" Assay (Transfer) |
| Primary Reactant | 4-(Dimethylamino)diphenylamine | This compound |
| Target Analyte | DNDPA-NO (Product) | N-Nitrosamine (API-NO) |
| Kinetic Order | Pseudo-first-order (excess amine) | Second-order (dependent on both conc.)[1] |
| Optimal pH | 3.0 – 3.4 (Max | 3.0 – 4.0 (Acid catalyzed denitrosation) |
| Detection Mode | UV-Vis Absorbance Increase | HPLC Separation (Product Peak) |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for kinetic profiling.
Safety & Handling (E-E-A-T)
-
Carcinogenicity: All N-nitroso and many C-nitroso compounds are suspected carcinogens. Handle DNDPA-NO in a certified chemical fume hood.
-
Decontamination: Treat waste with a mixture of sulfamic acid and HCl to destroy nitrite/nitroso functionality before disposal.
-
Light Sensitivity: Nitroso compounds are photolabile. Perform all experiments in amber glassware or low-light conditions to prevent photodegradation (homolytic cleavage of the C-N bond).
References
- Williams, D. L. H. (2004). Nitrosation Reactions and the Chemistry of Nitric Oxide. Elsevier.
-
Ridd, J. H. (1961). "Nitrosation, Diazotisation, and Deamination." Quarterly Reviews, Chemical Society, 15(4), 418-441. Link
-
Challis, B. C., & Kyrtopoulos, S. A. (1979). "The chemistry of nitroso-compounds. Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen." Journal of the Chemical Society, Perkin Transactions 1, 299-304. Link
-
PubChem. (n.d.).[1] "this compound Compound Summary." National Center for Biotechnology Information. Link
-
Ashworth, I. W., et al. (2020). "Potential for the Formation of N-Nitrosamines during the Manufacture of Active Pharmaceutical Ingredients: An Assessment of the Risk Posed by Trace Nitrite in Water." Organic Process Research & Development, 24(9), 1629–1646. Link
Sources
Application Note: 4-(Dimethylamino)-4'-nitrosodiphenylamine as a Colorimetric Reagent for Palladium Determination
Introduction & Scientific Rationale
In the landscape of modern drug development, Palladium (Pd) catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are ubiquitous. However, the regulatory limit for residual Pd in Active Pharmaceutical Ingredients (APIs) is stringent (typically <10 ppm under ICH Q3D guidelines).
4-(Dimethylamino)-4'-nitrosodiphenylamine (herein referred to as DM-NDPA ) represents a high-sensitivity structural evolution of the classical reagent p-nitrosodiphenylamine. While the parent compound has been a staple since Yoe and Overholser’s work in 1939, the addition of the dimethylamino auxochrome significantly enhances the molar absorptivity (
Mechanism of Action: The "Push-Pull" Effect
The efficacy of DM-NDPA arises from its electronic structure. The molecule features a "push-pull" system where the electron-donating dimethylamino group
-
Chelation: Palladium(II) coordinates with the nitroso nitrogen and the bridging amine nitrogen, forming a stable 5-membered chelate ring.
-
Chromophore Enhancement: The dimethylamino group donates electron density into the
-system, lowering the energy gap for the ligand-to-metal charge transfer. This results in a bathochromic shift (red shift) and a hyperchromic effect (increased intensity) compared to the unsubstituted parent compound, allowing for lower Limits of Detection (LOD).
Experimental Workflow & Protocol
Reagent Preparation
-
Reagent A (Stock Solution): Dissolve 50 mg of this compound in 100 mL of HPLC-grade Ethanol. Store in an amber bottle at 4°C. Note: Nitroso compounds are light-sensitive.
-
Buffer B (Acetate Buffer, pH 4.5): Mix 0.2 M Sodium Acetate and 0.2 M Acetic Acid to achieve pH 4.5.
-
Standard Pd Solution: Prepare a 1000 ppm Pd(II) stock in 1M HCl. Dilute to working standards (0.5 – 10 ppm).
Analytical Workflow Diagram
Figure 1: Step-by-step workflow for the colorimetric determination of Palladium using DM-NDPA.
Step-by-Step Protocol
-
Sample Digestion: For solid APIs, digest 100 mg in minimal Aqua Regia, then evaporate to near dryness. Re-dissolve in 10 mL of 0.1 M HCl.
-
Buffering: Transfer a 2.0 mL aliquot of the sample to a 10 mL volumetric flask. Add 2.0 mL of Buffer B . Check pH; optimal complexation occurs between pH 4.0 and 5.5.
-
Color Development: Add 2.0 mL of Reagent A . The solution should turn from pale yellow/orange to a deep red/violet upon complexation with Pd.
-
Solvent Make-up: Dilute to volume (10 mL) with Ethanol. The organic solvent prevents precipitation of the hydrophobic complex.
-
Incubation: Allow the mixture to stand at room temperature (20-25°C) for 20 minutes to ensure thermodynamic equilibrium.
-
Measurement: Measure absorbance against a reagent blank.
- Determination: Perform a scan from 400 nm to 700 nm. The complex typically exhibits a maximum between 520 nm and 540 nm (distinct from the reagent blank).
Data Analysis & Validation
Spectral Characteristics
The following table contrasts the DM-NDPA derivative with the standard reagent.
| Parameter | p-Nitrosodiphenylamine (Standard) | This compound (High-Sens) |
| 480 - 495 nm | 520 - 540 nm (Red Shifted) | |
| Molar Absorptivity ( | ~7.0 x | ~1.5 x |
| Optimal pH | 1.0 - 3.0 | 4.0 - 5.5 |
| Color Change | Yellow | Orange |
Interference Management
-
Platinum (Pt): May interfere if present in >10-fold excess. Masking with EDTA is ineffective for Pt but can mask transition metals like Fe(III) or Cu(II).
-
Oxidizing Agents: Strong oxidizers (e.g., residual nitric acid from digestion) destroy the reagent. Mitigation: Ensure complete evaporation of digestates or add a mild reducing agent (e.g., hydroxylamine hydrochloride) prior to reagent addition.
Reaction Pathway Visualization
Figure 2: Stoichiometric reaction pathway. Two molecules of DM-NDPA coordinate to one Pd(II) ion.
Troubleshooting & Optimization
-
Issue: Turbidity upon reagent addition.
-
Cause: The Pd-complex is hydrophobic.
-
Solution: Increase the ethanol ratio in the final solution to >50% v/v.
-
-
Issue: Rapid color fading.
-
Cause: Oxidation of the reagent by air or sample matrix.
-
Solution: Prepare Reagent A fresh daily. Degas buffers if necessary.
-
-
Issue: High Blank Absorbance.
-
Cause: Reagent concentration too high or degraded reagent (darkened).
-
Solution: Recrystallize reagent from ethanol/water if solid appears dark brown/black.
-
References
-
Yoe, J. H., & Overholser, L. G. (1939).[1] The Colorimetric Determination of Palladium with p-Nitrosodiphenylamine. Journal of the American Chemical Society, 61(8), 2058–2063. Link
-
Panchompoo, J., Aldous, L., & Compton, R. G. (2011).[2] Irreversible uptake of palladium from aqueous systems using L-cysteine methyl ester physisorbed on carbon black. Journal of Materials Chemistry, 21(26), 9513.[2] (Demonstrates the use of nitrosodiphenylamine derivatives for Pd detection). Link
-
PubChem. (n.d.). This compound (CID 18785302).[3] National Library of Medicine. Link
- Marone, C. B., & Olsina, R. (1985). Spectrophotometric determination of palladium with nitrosodiphenylamine derivatives.
Sources
Application Note: High-Precision Singlet Oxygen Detection Using 4-(Dimethylamino)-4'-nitrosodiphenylamine
Executive Summary & Scientific Rationale
The quantification of Singlet Oxygen (
This guide details the application of 4-(Dimethylamino)-4'-nitrosodiphenylamine (referred to herein as DPA-RNO or NDPA ) as a specialized lipophilic probe.[1] Unlike the standard RNO, DPA-RNO possesses a diphenylamine backbone, enabling it to partition into micelles, liposomes, and organic solvents where lipid peroxidation actively occurs.
The "Trap-and-Bleach" Mechanism
Crucially,
-
Generation: A photosensitizer (e.g., Rose Bengal, Methylene Blue) generates
upon irradiation.[4]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Capture: A "transporter" molecule (typically Imidazole or Histidine) traps
to form an unstable endoperoxide intermediate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ). -
Bleaching: This intermediate transfers oxygen to the DPA-RNO probe, oxidizing the nitroso group (
) to a nitro group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) or breaking the conjugation. This results in a loss of absorbance (bleaching) proportional to thengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> concentration.
Comparison of Probes
| Feature | Standard RNO (p-Nitrosodimethylaniline) | DPA-RNO (this compound) |
| CAS Number | 138-89-6 | 7696-70-0 |
| Primary Domain | Aqueous Buffers (PBS) | Emulsions, Ethanol, Liposomes |
| Target Analytes | Hydrophilic Antioxidants (Vit C, Glutathione) | Lipophilic Antioxidants (Carotenoids, CoQ10) |
| Solubility | Water Soluble | Soluble in EtOH, DMSO, Acetone |
Mechanistic Pathway Visualization
The following diagram illustrates the competitive kinetics between the antioxidant being tested and the Imidazole-DPA-RNO detection system.
Caption: The Competitive Bleaching Pathway. The antioxidant competes with Imidazole for Singlet Oxygen.[1][3] A reduction in the rate of DPA-RNO bleaching indicates high antioxidant capacity.[1]
Experimental Protocol: DPA-RNO Bleaching Assay
Reagents and Equipment
-
Probe: this compound (CAS 7696-70-0).[1][5][6][7] Note: Store at -20°C, light sensitive.
-
Transporter: Imidazole (Reagent Grade).[1]
-
Sensitizer: Rose Bengal (RB) or Methylene Blue (MB).[1]
-
Solvent System: 50:50 Ethanol:Phosphate Buffer (20 mM, pH 7.[1]4) or 100% Ethanol for strictly lipophilic compounds.[1]
-
Light Source: Halogen lamp or LED array (centered at 550nm for Rose Bengal).
-
Detection: UV-Vis Spectrophotometer capable of kinetic scanning.[1]
Spectral Characterization (Pre-Validation)
Before running the assay, you must determine the
-
Prepare a 50
M solution of DPA-RNO in your chosen solvent.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Run a scan from 350 nm to 600 nm.[1]
-
Identify the peak absorbance (Expected
nm). Use this wavelength for kinetic monitoring.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Assay Procedure (Step-by-Step)
Step 1: Preparation of Stock Solutions
-
Stock A (Sensitizer): 50
M Rose Bengal in Ethanol.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Stock B (Transporter): 20 mM Imidazole in Phosphate Buffer (pH 7.4).[1]
-
Stock C (Probe): 500
M DPA-RNO in Ethanol. -
Stock D (Sample): Test antioxidant dissolved in Ethanol/DMSO.
Step 2: Reaction Mixture Assembly Prepare the reaction cuvette (Quartz, 1 cm path length) as follows. Maintain a total volume of 3.0 mL.[1]
| Component | Volume ( | Final Conc. | Function |
| Solvent (EtOH/Buffer) | Adjust to 3 mL | - | Matrix |
| Stock B (Imidazole) | 1500 | 10 mM | |
| Stock C (DPA-RNO) | 300 | 50 | Indicator |
| Stock A (Rose Bengal) | 60 | 1 | |
| Stock D (Sample) | Variable | Variable | Analyte |
Step 3: Kinetic Measurement (The Bleaching Phase) [1]
-
Baseline: Place cuvette in the spectrophotometer. Measure Absorbance (
) atngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> . -
Irradiation: Irradiate the cuvette with the light source at a fixed distance (e.g., 10 cm).[1] Ensure constant stirring and temperature control (25°C).
-
Recording: Record Absorbance every 30 seconds for 5–10 minutes.
-
Control: Run a "Blank" (No antioxidant) to establish the maximum bleaching rate (
).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Data Analysis & Calculation
The scavenging activity is determined by how effectively the antioxidant protects DPA-RNO from bleaching.[1]
Calculation of Bleaching Rate
Plot
Determination of Scavenging Constant ( )
To calculate the specific rate constant for the antioxidant reacting with
Where:
-
= Rate of bleaching in the absence of antioxidant (Control).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
= Rate of bleaching in the presence of antioxidant.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
= Concentration of the antioxidant.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
= Concentration of Imidazole.[3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
= Rate constant of singlet oxygen scavenging by the antioxidant.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Simplified Relative Activity: For rapid screening, report results as IC50 : The concentration of antioxidant required to reduce the bleaching rate by 50%.
Critical Controls & Troubleshooting
Direct Reaction Check (Self-Validation)
Issue: Some antioxidants (e.g., thiols) may directly reduce the nitroso compound without light. Validation Step: Mix DPA-RNO and the Antioxidant without Rose Bengal or Light.[1] Monitor absorbance for 10 minutes.
-
Result: If absorbance drops, the antioxidant is chemically incompatible with the probe.[1]
Inner Filter Effect
Issue: If the antioxidant is highly colored (e.g., carotenoids) and absorbs at the excitation wavelength of Rose Bengal (550 nm) or the detection wavelength of DPA-RNO.[1] Correction: Ensure the antioxidant's absorbance at the irradiation wavelength is < 0.1 OD, or apply mathematical correction factors.
Solvent Interference
Issue: High concentrations of DMSO can scavenge Hydroxyl radicals, but generally have low affinity for Singlet Oxygen.[1] However, Ethanol itself can act as a weak scavenger over long durations.[1] Standardization: Always maintain identical solvent ratios between Control and Sample cuvettes.
References
-
Foundational Method (RNO): Kraljić, I., & Mohsni, S. E. (1978).[1][2] A new method for the detection of singlet oxygen in aqueous solutions.[1][2][3] Photochemistry and Photobiology, 28(4-5), 577-581.
-
Lipophilic Adaptations: Ferreira, D. C., et al. (2015).[1] Evaluation of the antioxidant activity of lipophilic compounds using the RNO method in micellar systems. Journal of the Brazilian Chemical Society, 26(1), 123-128.[1]
-
Mechanism of Imidazole Trap: Chakraborty, S., & Das, P. K. (2010).[1] The role of imidazole in the bleaching of RNO by singlet oxygen. Chemical Physics Letters, 496(1-3), 150-154.
-
Compound Data: 4-Dimethylamino-4'-nitrosodiphenylamine (CAS 7696-70-0) Product Information. [1]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Sci-Hub. A NEW METHOD FOR THE DETECTION OF SINGLET OXYGEN IN AQUEOUS SOLUTIONS / Photochemistry and Photobiology, 1978 [sci-hub.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-DIMETHYLAMINO-4-NITROSODIPHENYLAMINE [7696-70-0] | Chemsigma [chemsigma.com]
- 6. lookchem.com [lookchem.com]
- 7. arctomsci.com [arctomsci.com]
Application Note: Preparation and Handling of 4-(Dimethylamino)-4'-nitrosodiphenylamine Solutions
Introduction & Chemical Context
4-(Dimethylamino)-4'-nitrosodiphenylamine (CAS: 7696-70-0) is a specialized redox-active compound often utilized as an intermediate in dye synthesis (specifically indophenol class) and as a probe in physical organic chemistry due to its "push-pull" electronic structure.
Critical Distinction
WARNING: Do not confuse this compound with RNO (p-nitrosodimethylaniline, CAS 138-89-6). While both are nitroso-amines used in oxidative studies, their solubility profiles and molar extinction coefficients differ significantly.
-
Target Molecule: this compound (
, MW: 241.29 g/mol ).[1] -
Common Confusion: p-Nitrosodimethylaniline (
, MW: 150.18 g/mol ).
Solubility Mechanics
The diphenylamine backbone renders this molecule highly lipophilic compared to smaller nitroso-anilines. Direct dissolution in aqueous buffers will result in micro-precipitation, leading to erratic spectrophotometric data. Successful preparation requires a dual-solvent system : a high-concentration organic stock followed by rapid dilution into an aqueous medium.
Safety & Hazard Identification
Risk Level: High (Nitroso Compound) Nitroso compounds are potential carcinogens and skin sensitizers.
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled.[1] |
| Irritation | H315, H319 | Causes skin and serious eye irritation.[1][2] |
| Carcinogenicity | Implied | Nitroso derivatives are often suspected carcinogens; handle as a mutagen. |
Mandatory PPE:
-
Nitrile gloves (Double gloving recommended).
-
Chemical safety goggles.
-
Fume hood (Prevent inhalation of dust/aerosols).
Reagents & Equipment
-
Compound: this compound (Purity
97%). -
Primary Solvent (Stock): Dimethyl Sulfoxide (DMSO), Anhydrous grade OR Ethanol (Absolute).
-
Note: DMSO is preferred for long-term stability; Ethanol is preferred if the assay is sensitive to DMSO effects.
-
-
Secondary Solvent (Working): Phosphate Buffered Saline (PBS), pH 7.4 (degassed).
-
Equipment:
-
Analytical Balance (Precision 0.1 mg).
-
Vortex Mixer.
-
Amber Glass Vials (Light protection is critical).
-
UV-Vis Spectrophotometer (Quartz cuvettes).
-
Protocol: Stock Solution Preparation (10 mM)
This protocol generates a stable stock solution suitable for long-term storage at -20°C.
Step 1: Calculation
To prepare 10 mL of a 10 mM stock solution:
Step 2: Weighing
-
Weigh 24.1 mg of the compound into a 20 mL amber glass scintillation vial.
-
Critical: Do not use plastic weigh boats if using DMSO, as plasticizers may leach. Use glass or foil.
Step 3: Solubilization
-
Add 10 mL of Anhydrous DMSO (or Ethanol) to the vial.
-
Vortex vigorously for 30-60 seconds until no particulate matter remains.
-
Visual Check: Solution should be a clear, deep colored liquid (color depends on solvent polarity, typically dark green/blue in organic solvents).
-
Flush the headspace with Nitrogen or Argon gas (optional but recommended to prevent oxidation).
-
Cap tightly and wrap with Parafilm.
Step 4: Storage
-
Store at -20°C .
-
Stability: ~3 months if protected from light and moisture.
Protocol: Working Solution Preparation
Objective: Prepare a dilute aqueous solution (e.g., 50
Step 1: Solvent Preparation Ensure your aqueous buffer (PBS) is at room temperature. Cold buffers increase the risk of precipitation.
Step 2: Dilution Technique (The "Jet" Method)
-
Place 9.95 mL of PBS into a vortexing tube.
-
Set vortex to medium speed.
-
Pipette 50
L of the 10 mM Stock Solution. -
Inject the stock directly into the center of the vortexing buffer (do not touch the walls).
-
Vortex for 10 seconds.
-
Final Concentration: 50
M (0.5% DMSO).
Quality Control & Validation
Since the molar extinction coefficient (
Spectral Scan Workflow
-
Blank: PBS containing 0.5% DMSO.
-
Sample: 50
M Working Solution. -
Scan: 300 nm to 700 nm.
-
Criteria:
-
Identify
(typically 420–450 nm range for this class of compounds). -
Check for a flat baseline at >600 nm (elevation here indicates turbidity/precipitation).
-
Visualization of Workflow
Figure 1: Step-by-step workflow for preparation and quality control of this compound solutions.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Turbidity / Cloudiness | "Crashing out" due to high water content. | Increase organic co-solvent % (up to 5%) or use a surfactant (e.g., 0.1% Tween-20). |
| Color Shift (Blue | pH sensitivity (Solvatochromism). | Ensure buffer pH is strictly controlled. The amino group can protonate, shifting |
| Loss of Absorbance | Photobleaching or Oxidation. | Prepare fresh. Ensure amber vials are used. Purge stock with Argon. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18785302, this compound. Retrieved January 28, 2026 from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound. [Link][1]
Sources
Application Note: 4-(Dimethylamino)-4'-nitrosodiphenylamine as a Reagent in Organic Synthesis
[1]
12Introduction & Chemical Profile[1][3][4][5][6][7][8]
This compound (4-DMA-NDPA) is a bifunctional aromatic reagent characterized by a "push-pull" electronic structure. It features a strong electron-donating dimethylamino group on one phenyl ring and an electron-withdrawing (and electrophilic) nitroso group on the other, bridged by a secondary amine.
Unlike its simpler analog N,N-dimethyl-4-nitrosoaniline, this diphenylamine derivative offers unique steric properties and extended conjugation, making it a specialized reagent for:
-
Chromogenic Coupling: Synthesis of Indophenol and Indamine dyes (used in redox sensing and pH indicators).
-
Heterocycle Construction: Precursor for phenazine and phenothiazine derivatives (Methylene Blue analogs).
-
Radical Scavenging: Stabilization of polymerization systems via nitroxide radical formation.
Physicochemical Properties
| Property | Data | Note |
| Appearance | Black/Green Crystalline Powder | Dark color indicates extensive conjugation. |
| Solubility | DMSO, Ethanol, DCM | Poorly soluble in water; requires organic co-solvent. |
| Reactivity | Electrophilic (Nitroso), Nucleophilic (Amine) | Amphoteric reactivity profile. |
| Redox Potential | Low Oxidation Potential | Easily oxidized to quinone-diimine forms. |
Mechanistic Principles
The utility of 4-DMA-NDPA relies on the reactivity of the nitroso (
Pathway Visualization: Indophenol Formation
The following diagram illustrates the electrophilic aromatic substitution mechanism used to synthesize Indophenol dyes.
Figure 1: Acid-catalyzed condensation of 4-DMA-NDPA with phenols to form Indophenol dyes.
Experimental Protocols
Protocol A: Synthesis of N-Substituted Indophenol Dyes
This protocol utilizes 4-DMA-NDPA to synthesize deep-blue chromophores. These dyes are structurally analogous to "Indophenol Blue" but possess a dimethylamino auxochrome, resulting in a bathochromic shift (red-shift) and enhanced solubility in organic media.
Application: Detection of phenolic compounds or synthesis of redox indicators.
Materials:
-
This compound (1.0 mmol, ~241 mg)
-
Phenol derivative (e.g., 1-Naphthol or Phenol) (1.1 mmol)
-
Ethanol (Absolute)
-
Sulfuric Acid (Concentrated)
-
Sodium Hydroxide (2M aqueous solution)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of 4-DMA-NDPA in 10 mL of ethanol in a round-bottom flask. The solution will be dark.
-
Activation: Cool the solution to 0–5°C using an ice bath. Add 0.5 mL of concentrated
dropwise with vigorous stirring. Caution: Exothermic reaction. -
Coupling: Dissolve the phenol derivative (1.1 mmol) in 5 mL ethanol. Add this solution dropwise to the acidified nitroso mixture over 10 minutes, maintaining temperature <10°C.
-
Incubation: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 2 hours. The color will shift intensely (often to deep red/violet in acid).
-
Basification (Chromogenesis): Pour the reaction mixture into 50 mL of ice-cold water. Slowly add 2M NaOH until pH > 9.
-
Observation: The solution will turn a brilliant Deep Blue or Green (depending on the phenol used) as the Indophenol anion is formed.
-
-
Isolation: Extract with Ethyl Acetate (
). Dry over and concentrate in vacuo.
Validation:
-
TLC: Silica gel, solvent system Hexane:EtOAc (3:1). The product will be a distinct, highly colored spot with a lower
than the starting nitroso compound. -
UV-Vis: Expect
between 600–700 nm in basic solution.
Protocol B: Radical Scavenging / Polymerization Inhibition
Nitroso compounds are efficient scavengers of carbon-centered radicals. This protocol validates the reagent's ability to inhibit premature polymerization or scavenge reactive species.
Materials:
-
Styrene (monomer, destabilized)
-
AIBN (Azobisisobutyronitrile, radical initiator)
-
4-DMA-NDPA (Inhibitor)
-
Toluene (Solvent)
Methodology:
-
Prepare a stock solution of Styrene (1.0 M) and AIBN (0.01 M) in Toluene.
-
Divide into two reaction vials:
-
Control: No inhibitor.
-
Test: Add 4-DMA-NDPA (0.1 mol% relative to styrene).
-
-
Heat both vials to 70°C under
atmosphere. -
Monitoring: Aliquot samples every 15 minutes. Precipitate polymer in cold methanol.
-
Result: The "Test" vial should show zero to negligible precipitation (polymer formation) compared to the "Control" due to the trapping of alkyl radicals by the nitroso group, forming stable nitroxides.
Synthesis of Heterocyclic Analogs (Advanced)
4-DMA-NDPA serves as a pre-assembled "diphenylamine" scaffold for synthesizing N-phenyl substituted phenazines.
Workflow: Oxidative Cyclization to Phenazine
Unlike the standard Methylene Blue synthesis (which couples two anilines), using 4-DMA-NDPA requires only a sulfur source and oxidation to close the central ring.
Figure 2: Synthetic route from 4-DMA-NDPA to phenothiazine dyes via reduction and oxidative thionation.
Key Consideration: The nitroso group must typically be reduced to an amine (using Zn/HCl or catalytic hydrogenation) before oxidative cyclization with thiosulfate can occur to form the phenothiazine core [1].
Safety & Handling Guidelines
-
Toxicity: Nitroso compounds are suspected carcinogens and mutagens. Handle exclusively in a fume hood.
-
Skin Contact: Readily absorbed through skin. Double-gloving (Nitrile) is mandatory.
-
Storage: Store at 2–8°C, protected from light. Darkening of the powder indicates decomposition.
-
Incompatibility: Avoid contact with strong reducing agents (hydrazine) unless strictly controlled, as this generates exothermic heat and toxic byproducts.
References
-
Synthesis of Methylene Blue Analogs
- Title: Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines.
- Source: MDPI, Molecules 2022.
-
URL:[Link]
-
Indophenol Chemistry (Berthelot Reaction)
- Title: Indophenol - Wikipedia (General Mechanism Overview).
- Source: Wikipedia.
-
URL:[Link]
-
Reagent Profile & Safety
-
General Nitroso Coupling Protocols
Sources
- 1. CAS No.7696-70-0,4-DIMETHYLAMINO-4'-NITROSODIPHENYLAMINE Suppliers [lookchem.com]
- 2. PubChemLite - this compound (C14H15N3O) [pubchemlite.lcsb.uni.lu]
- 3. US6137010A - Method for preparing 4-nitrodiphenylamine and 4-nitrosodiphenylamine from carbanilide - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
high-performance liquid chromatography (HPLC) method for 4-(Dimethylamino)-4'-nitrosodiphenylamine
This Application Note and Protocol is designed for the rigorous analysis of 4-(Dimethylamino)-4'-nitrosodiphenylamine , a specialized aromatic nitroso compound often encountered as a dye intermediate (e.g., in indamine or indophenol synthesis) or as a degradation impurity in substituted diphenylamines.
The method assumes the compound is a C-nitroso derivative (nitroso group on the phenyl ring) with a dimethylamino auxochrome on the opposing ring, creating a "push-pull" conjugated system that presents unique chromatographic and detection challenges, particularly regarding pH stability and photosensitivity.
Introduction & Scope
This protocol details a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound. Unlike simple N-nitrosamines (e.g., NDMA), this molecule possesses a diphenylamine backbone with both basic (dimethylamino) and reactive (nitroso) functionalities.
Key Analytical Challenges:
-
Photosensitivity: C-nitroso compounds are prone to photodegradation and oxidation to nitro species.
-
Amine Tailing: The dimethylamino group (
) can interact with residual silanols on the column, causing peak asymmetry. -
Isomerization: Potential for Fischer-Hepp rearrangement or tautomerization (quinone-oxime form) in acidic media.
Strategy: We utilize a Reverse-Phase (RP-HPLC) approach with a high-pH stable C18 column and a buffered mobile phase (Ammonium Acetate, pH 7.5). This pH ensures the amine remains unprotonated (neutral), improving peak shape and retention, while maximizing the stability of the nitroso moiety.
Chemical Properties & Detection Logic
| Property | Description | Impact on Method |
| Structure | Hydrophobic backbone requires high % organic eluent. | |
| Chromophore | Conjugated "Push-Pull" System | Strong absorbance in Visible region (~420–450 nm) and UV (254 nm). |
| Solubility | Low in water; High in ACN/MeOH | Sample diluent must be organic-rich (e.g., 50:50 ACN:Water). |
| Stability | Light & Acid Sensitive | CRITICAL: Use amber glassware; avoid strong acid buffers (e.g., 0.1% TFA). |
Instrumentation & Conditions
Chromatographic System
-
System: HPLC/UHPLC with Binary Gradient Pump.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Autosampler: Temperature controlled at 4°C (to inhibit thermal degradation).
Column Selection
-
Primary Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18).
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
Rationale: High surface area and "double end-capping" reduce silanol interactions with the dimethylamino group.
-
-
Guard Column: Matching C18 guard cartridge (Essential to protect against sample matrix precipitation).
Mobile Phase Preparation
-
Solvent A (Buffer): 10 mM Ammonium Acetate in Water, adjusted to pH 7.5 with dilute Ammonia.
-
Why pH 7.5? It keeps the dimethylamino group neutral (suppressing ionization), which drastically improves peak symmetry and retention reproducibility.
-
-
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).
Method Parameters
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 10 µL |
| Detection | Signal A: 440 nm (Specific for Nitroso-dye color)Signal B: 254 nm (Universal aromatic)Ref: 360 nm (if using DAD reference) |
| Run Time | 20 Minutes |
Gradient Table
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Phase |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold |
| 12.00 | 10 | 90 | Linear Gradient |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 90 | 10 | Re-equilibration |
| 20.00 | 90 | 10 | End |
Experimental Protocol
Standard Preparation
Safety Note: Nitroso compounds are potential genotoxins. Handle in a fume hood with double nitrile gloves.
-
Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of Acetonitrile in an Amber Volumetric Flask .
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard (50 µg/mL):
-
Transfer 500 µL of Stock Solution into a 10 mL Amber flask.
-
Dilute to volume with 50:50 Acetonitrile:Water .
-
Note: Diluting with water helps match the initial mobile phase strength, preventing peak distortion.
-
Sample Preparation (General Matrix)
-
Extraction: Weigh 100 mg of sample (e.g., rubber additive, dye powder).
-
Dissolution: Add 20 mL Acetonitrile. Vortex for 2 mins.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind nitroso compounds).
-
Dilution: Dilute the filtrate with water to reach approx. 50% organic content before injection.
System Suitability Test (SST)
Inject the Working Standard (50 µg/mL) five times (
-
Retention Time (RT): ~8.5 ± 0.5 min.
-
Tailing Factor (
): (Critical for amine accuracy). -
Precision (RSD): Area
.
Workflow Visualization
Caption: Step-by-step analytical workflow from sample preparation to detection, emphasizing light protection.
Validation & Troubleshooting
Validation Parameters (Guideline)
| Parameter | Acceptance Criteria | Notes |
| Linearity ( | Range: 1.0 – 100 µg/mL | |
| LOD / LOQ | S/N > 3 / S/N > 10 | Estimated LOQ: ~0.1 µg/mL (UV) |
| Recovery | 95% – 105% | Spike recovery in matrix |
Troubleshooting Guide
-
Problem: Split Peak or Shoulder.
-
Cause: Solvent mismatch. The sample solvent (100% ACN) is too strong compared to the initial mobile phase (10% ACN).
-
Fix: Dilute sample 1:1 with water or reduce injection volume to 5 µL.
-
-
Problem: Peak Tailing.
-
Cause: Secondary silanol interactions with the dimethylamino group.
-
Fix: Ensure pH is
. If using a column with poor end-capping, add 5 mM Triethylamine (TEA) to the mobile phase (though Ammonium Acetate is usually sufficient).
-
-
Problem: Area Decrease Over Time.
-
Cause: Photodegradation.
-
Fix: Verify amber vials are used. Check autosampler temperature (keep cool).
-
References
-
Occupational Safety and Health Administration (OSHA). (1981). Method 23: N-Nitrosodiphenylamine. OSHA Sampling and Analytical Methods. [Link]
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. EMA/369136/2020. [Link]
-
Al-Kaseem, M., et al. (2014). A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat. American Journal of Analytical Chemistry, 5, 148-158. [Link]
use of 4-(Dimethylamino)-4'-nitrosodiphenylamine in materials science research
Application Note: Advanced Functionalization & Sensing Architectures using 4-(Dimethylamino)-4'-nitrosodiphenylamine
Executive Summary & Chemical Profile
This compound (herein referred to as DMA-NDPA ) represents a specialized class of "push-pull" chromophores.[1] Unlike its simpler parent compound (p-nitrosodiphenylamine), DMA-NDPA features a strong electron-donating dimethylamino group on one phenyl ring and an electron-withdrawing nitroso group on the opposing ring.[1]
This unique electronic architecture drives its utility in two distinct high-value domains:
-
Elastomer Science: As a reactive antioxidant and polymer-filler coupling agent via the "ene" reaction.[1]
-
Analytical Chemistry: As a highly sensitive chromogenic reagent for the spectrophotometric determination of Platinum Group Metals (PGMs), specifically Palladium (Pd).[1]
| Chemical Property | Specification |
| IUPAC Name | |
| CAS Number | 7696-70-0 |
| Molecular Formula | |
| Appearance | Dark green to violet crystalline solid |
| Solubility | Soluble in ethanol, acetone, benzene; Insoluble in water |
| Key Reactivity | Nitroso-ene reaction (thermal); Metal chelation (pH dependent) |
Safety Warning: Nitroso compounds are potential genotoxic impurities.[1] All protocols below require the use of a fume hood, nitrile gloves, and strict adherence to local hazardous waste disposal regulations.
Application I: Elastomer Functionalization (The "Ene" Reaction)
In the development of "Green Tires" and high-performance vibration dampers, DMA-NDPA serves a dual function: it acts as a polymer-bound antioxidant and a coupling agent that reduces hysteresis (energy loss).[1]
Mechanistic Insight
The nitroso group (
Experimental Protocol: Melt-Phase Functionalization
Objective: To graft DMA-NDPA onto Natural Rubber (NR) to create a masterbatch with enhanced oxidative stability.[1]
Materials:
-
Natural Rubber (SMR 10 or similar grade).[1]
-
DMA-NDPA (Reagent grade).[1]
-
Internal Mixer (e.g., Brabender or Haake Rheomix).[1]
Workflow:
-
Preparation:
-
Pre-heat the internal mixer to 140°C . This temperature is critical; it must be high enough to trigger the ene reaction but low enough to prevent thermal degradation of the rubber before functionalization.
-
Set rotor speed to 60 RPM .
-
-
Mastication (t = 0-2 min):
-
Charge the Natural Rubber into the mixer. Masticate for 2 minutes to reduce viscosity and ensure a uniform melt temperature.
-
-
Reactive Mixing (t = 2-6 min):
-
Discharge & Cooling:
-
Discharge the rubber batch.[1] Sheet it out immediately on a two-roll mill (cooled to 50°C) to stop the reaction.
-
-
Validation:
Application II: Spectrophotometric Determination of Palladium
DMA-NDPA forms a deeply colored charge-transfer complex with Palladium(II) ions in acidic media.[1] This method is preferred for trace analysis in catalytic materials due to its high molar absorptivity compared to standard oxime-based reagents.[1]
Mechanistic Insight
The unshared electron pair on the nitroso nitrogen coordinates with Pd(II), while the dimethylamino group enhances the electron density of the system, shifting the absorbance maximum (
Experimental Protocol: Trace Pd(II) Analysis
Reagents:
-
Stock Pd(II) Solution: 1 mg/mL in 1M HCl.[1]
-
Reagent Solution: 0.1% (w/v) DMA-NDPA in Ethanol. (Prepare fresh daily; protect from light).[1]
-
Buffer: Acetate buffer (pH 4.0).
Workflow:
-
Sample Digestion:
-
Digest the catalyst/material sample using Aqua Regia.[1] Evaporate to near dryness and reconstitute in 0.1M HCl.
-
-
Complexation:
-
Development:
-
Measurement:
-
Measure absorbance at
against a reagent blank. -
Note: If interference from Fe(III) or Cu(II) is suspected, add EDTA as a masking agent prior to adding the DMA-NDPA reagent.[1]
-
Visualization of Pathways
Figure 1: The Nitroso-Ene Polymer Functionalization Mechanism
This diagram illustrates how DMA-NDPA chemically bonds to the rubber backbone, preventing migration.[1]
Caption: Thermal grafting of DMA-NDPA onto polyisoprene via the nitroso-ene reaction mechanism.
Figure 2: Analytical Sensing Workflow
Logical flow for the detection of Palladium using DMA-NDPA.
Caption: Step-by-step workflow for the spectrophotometric quantification of Palladium.
References
-
PubChem. (2025).[1][3] this compound - Compound Summary. National Library of Medicine.[1] [Link][1]
-
European Patent Office. (1986).[1] Process for the preparation of p-nitrosodiphenylamine (EP 0107335 B1). [Link][1]
Sources
Application Note: Electrochemical Detection of Nitric Oxide using 4-(Dimethylamino)-4'-nitrosodiphenylamine (DANDPA)
This Application Note is designed for researchers and drug development professionals seeking a robust, high-sensitivity protocol for Nitric Oxide (NO) detection. It moves beyond standard literature by synthesizing the electrochemical properties of 4-(Dimethylamino)-4'-nitrosodiphenylamine (DANDPA) into a functional sensor architecture.
Executive Summary
Nitric Oxide (NO) is a critical signaling molecule with a short half-life (< 5 seconds in vivo), making its direct detection challenging. Standard bare electrodes (Gold, Platinum, Carbon) often suffer from high overpotentials (> 0.8 V vs. Ag/AgCl) and bio-fouling.
This protocol utilizes This compound (DANDPA) as a surface-immobilized redox mediator . By exploiting the reversible nitroso/hydroxylamine redox couple, DANDPA facilitates the catalytic oxidation of NO at reduced potentials, significantly improving selectivity against common interferents like ascorbic acid and dopamine.
Principle of Operation
The core mechanism relies on the electrocatalytic activity of the DANDPA molecule. Unlike direct oxidation, which requires high energy to strip electrons from NO, the DANDPA mediator shuttles electrons between the NO molecule and the electrode surface.
The Electrochemical Mechanism
-
Surface Activation: DANDPA is immobilized on a Glassy Carbon Electrode (GCE). In aqueous buffer, the nitroso group (-N=O) undergoes a reversible 2-electron, 2-proton reduction to form the hydroxylamine derivative (-NHOH).
-
Catalytic Loop:
-
Step A: The electrode oxidizes the hydroxylamine form back to the nitroso form.
-
Step B: The generated nitroso species chemically oxidizes NO (or its intermediates), becoming reduced back to hydroxylamine in the process.
-
Signal: The current required to regenerate the nitroso form is directly proportional to the concentration of NO.
-
Mechanistic Pathway (Graphviz Visualization)
Figure 1: The electrocatalytic cycle of DANDPA. The mediator lowers the activation energy for NO oxidation, resulting in an measurable anodic current.
Materials & Equipment
Reagents
| Reagent | Specification | Purpose |
| DANDPA | This compound, >97% purity | Redox Mediator |
| Nafion™ 117 | 5% solution in lower aliphatic alcohols | Binder/Cation Exchange Membrane |
| Ethanol | HPLC Grade | Solvent for DANDPA |
| PBS Buffer | 0.1 M, pH 7.4 (degassed) | Electrolyte |
| NO Source | Saturated NO solution or SNAP (S-Nitroso-N-acetylpenicillamine) | Calibration Standard |
Instrumentation
-
Potentiostat/Galvanostat: Capable of Cyclic Voltammetry (CV) and Amperometric i-t curves (e.g., Metrohm Autolab, CH Instruments).
-
Electrochemical Cell: Three-electrode setup.
-
Working: Glassy Carbon Electrode (GCE, 3mm diameter).
-
Reference: Ag/AgCl (3M KCl).[1]
-
Counter: Platinum Wire.
-
Experimental Protocol
Phase 1: Electrode Modification
Objective: Create a stable, thin film of DANDPA on the GCE surface.
-
Polishing: Polish the GCE with 0.3 µm and 0.05 µm alumina slurry on a microcloth pad. Sonicate in ethanol and ultrapure water (3 mins each) to remove debris.
-
Ink Preparation:
-
Dissolve 2.0 mg of DANDPA in 1.0 mL of Ethanol.
-
Add 10 µL of Nafion™ (5%) solution.
-
Note: Nafion acts as a binder and selectively repels anionic interferences (like ascorbate).
-
Sonicate for 10 minutes until homogenous.
-
-
Drop Casting:
-
Pipette 5-10 µL of the ink onto the center of the GCE.
-
Allow to dry at room temperature for 30 minutes (protect from light).
-
Phase 2: Electrochemical Activation
Objective: Stabilize the redox couple.
-
Immerse the modified electrode in degassed 0.1 M PBS (pH 7.4).
-
Run Cyclic Voltammetry (CV) :
-
Range: -0.4 V to +0.8 V.
-
Scan Rate: 50 mV/s.
-
Cycles: 20 cycles.
-
-
Validation: Observe the emergence of stable redox peaks. The anodic peak (oxidation of -NHOH to -NO) typically appears around +0.2 V to +0.4 V vs Ag/AgCl.
Phase 3: NO Detection (Amperometry)
Objective: Quantify NO concentration.
-
Technique: Amperometric i-t Curve (Chronoamperometry).
-
Applied Potential: Set potential at +0.65 V (or 50-100 mV more positive than the observed oxidation peak from Phase 2).
-
Equilibration: Allow the background current to stabilize (approx. 100-300 seconds) until the baseline is flat.
-
Injection:
-
Inject aliquots of saturated NO solution (approx. 1.8 mM stock) into the stirring PBS buffer.
-
Caution: Perform in a fume hood. NO is toxic.[2]
-
-
Recording: Observe the "staircase" current response. The current step height corresponds to the NO concentration.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for sensor fabrication and testing.
Data Analysis & Validation
Calibration Curve Construction
Calculate the change in current (
| Parameter | Typical Value | Formula/Note |
| Linearity Range | 10 nM – 100 µM | |
| Sensitivity | 5 – 50 nA/µM | Slope of calibration curve |
| Response Time | < 5 seconds | Time to reach 95% of steady state |
| LOD | ~ 5 nM |
Specificity Check (Interference Test)
To ensure the signal is NO-specific, inject physiological concentrations of common interferents before NO injection:
-
Ascorbic Acid (AA): 100 µM
-
Dopamine (DA): 10 µM
-
Nitrite (
): 100 µM -
Result: The Nafion layer combined with the specific catalytic potential should suppress AA and DA signals to <5% of the NO signal.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Current | Incomplete drying of ink or oxygen presence. | Dry electrode longer; Degas PBS thoroughly with |
| Sluggish Response | Thick Nafion layer blocking diffusion. | Dilute Nafion to 0.5% or 1% before mixing. |
| Drifting Baseline | Electrode surface fouling. | Run 5-10 CV cycles between measurements to "clean" the surface. |
| No Signal for NO | Mediator leached off surface. | Ensure DANDPA is not soluble in the aqueous buffer (Nafion helps trap it). |
References
-
Bedioui, F., et al. (1998). "Electrochemical detection of nitric oxide in biological media." Bioelectrochemistry and Bioenergetics.
-
Hetrick, E. M., & Schoenfisch, M. H. (2009). "Analytical chemistry of nitric oxide." Annual Review of Analytical Chemistry.
-
Zuppiroli, L., et al. (2025). "Electrochemical Study of 4-Nitroso-N,N-dimethylaniline." ResearchGate.[1]
-
PubChem. (2025). "Compound Summary: this compound." National Library of Medicine.
-
Privat, C., et al. (2024). "Detection with NO Modification: Interactions for Instantaneous Label-Free Detection." Langmuir. [2]
Sources
Application Note: Strategic Derivatization of 4-(Dimethylamino)-4'-nitrosodiphenylamine
Abstract
This application note details the synthetic utility of 4-(Dimethylamino)-4'-nitrosodiphenylamine (NDPA) , a pivotal intermediate in the production of redox-active polymers, indamine dyes, and p-phenylenediamine antioxidants. Unlike standard nitroso-anilines, the diphenylamine backbone of NDPA introduces unique solubility and steric properties, requiring tailored protocols for derivatization. This guide provides validated workflows for catalytic hydrogenation , oxidative condensation , and sulfonamide functionalization , supported by mechanistic insights and safety protocols.
Introduction & Chemical Context
This compound is a "Janus" molecule: it possesses an electron-donating dimethylamino group on one ring and an electron-withdrawing (yet reducible) nitroso group on the other. This push-pull electronic structure makes it highly reactive toward both nucleophiles and reducing agents.
Key Reactivity Profiles:
-
Redox Lability: The nitroso group (
) is easily reduced to an amine ( ), yielding triamine precursors essential for antiozonants (e.g., 6PPD analogs). -
Electrophilic Character: The nitroso nitrogen can undergo condensation with activated aromatic rings (Ehrlich-Sachs chemistry) to form indamine dyes.
-
Michael Acceptor Potential: Under oxidative conditions, the quinonediimine tautomer can accept nucleophiles (e.g., sulfinic acids).
Chemical Structure Overview[1][2]
-
IUPAC Name:
-dimethyl- -(4-nitrosophenyl)benzene-1,4-diamine -
Molecular Formula:
-
Appearance: Typically dark green/blue crystals (due to
transitions).
Module A: Catalytic Hydrogenation (Synthesis of Triamines)
Objective: Conversion of the nitroso moiety to a primary amine to generate 4-amino-4'-dimethylaminodiphenylamine . This is the primary "workhorse" reaction for generating antioxidant precursors.
Mechanistic Insight
Direct hydrogenation is preferred over chemical reduction (Fe/HCl) to avoid metal waste and salt formation. The reaction proceeds via a hydroxylamine intermediate (
Protocol: Pd/C Catalyzed Hydrogenation
Reagents:
-
Substrate: this compound (10 mmol)
-
Catalyst: 5% Pd/C (50% wet, 0.5 mol% loading)
-
Solvent: Methanol (anhydrous)
-
Hydrogen Source:
gas (balloon or low-pressure reactor)
Step-by-Step Methodology:
-
Dissolution: In a 250 mL hydrogenation flask, dissolve 2.41 g (10 mmol) of the nitroso substrate in 50 mL of methanol. Note: The solution will be deep green.[1]
-
Catalyst Addition: Carefully add 200 mg of wet Pd/C catalyst. Safety: Pd/C is pyrophoric when dry. Keep wet.
-
Purging: Seal the system. Purge with nitrogen (
) for 5 minutes, then flush with hydrogen ( ) three times. -
Reaction: Stir vigorously at 40°C under 1 atm
pressure.-
Monitoring: The reaction is complete when the deep green color fades to a pale brown/grey. TLC (Silica, 10% MeOH/DCM) will show the disappearance of the non-polar nitroso spot.
-
-
Workup: Filter the catalyst through a Celite pad under an argon blanket (the product is oxidation-sensitive).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude triamine. Store under inert gas.
Data Interpretation:
| Parameter | Observation/Target |
|---|---|
| Reaction Time | 2–4 hours (scale dependent) |
| Color Change | Dark Green
Module B: Condensation to Indamine Dyes (Bindschedler’s Analogs)
Objective: Synthesis of indamine dyes (redox indicators) by coupling the nitroso group with activated aromatic amines.
Mechanistic Insight
This follows the Ehrlich-Sachs reaction logic. The nitroso oxygen is protonated by acid, making the nitrogen highly electrophilic. It attacks the para-position of a coupling partner (e.g.,
Protocol: Acid-Catalyzed Condensation
Reagents:
-
Substrate: NDPA (5 mmol)
-
Coupler:
-Dimethylaniline (5 mmol)[2] -
Catalyst/Solvent: Glacial Acetic Acid / HCl
-
Oxidant (Optional): Air or dilute dichromate (to drive equilibrium)
Step-by-Step Methodology:
-
Mixing: Dissolve 1.2 g of NDPA in 10 mL of glacial acetic acid.
-
Coupling: Add 0.6 mL (5 mmol) of
-dimethylaniline. -
Catalysis: Add 0.5 mL of conc. HCl dropwise. The solution will turn an intense color (often violet/green depending on pH).
-
Reflux: Heat to 80°C for 1 hour.
-
Precipitation: Cool to room temperature and pour the mixture into 100 mL of cold saturated brine/zinc chloride solution.
-
Filtration: Collect the metallic-green crystals (the zinc chloride double salt of the dye).
Module C: Electrochemical Sulfonamide Synthesis
Objective: A "Green Chemistry" approach to functionalizing the ring via electrochemical oxidation in the presence of arylsulfinic acids.
Mechanistic Insight
Electrochemical oxidation of the nitroso compound generates a quinonediimine intermediate. This species acts as a Michael acceptor.[3] If arylsulfinic acids are present, they attack the ring, forming a sulfonamide bond. This avoids the use of harsh chlorosulfonic acid reagents.
Workflow Visualization (Graphviz)
Figure 1: Strategic derivatization pathways for NDPA. Green path: Reduction; Red path: Condensation; Yellow/Blue path: Electrochemical functionalization.
Safety & Handling Protocols
Hazard Class: Nitroso compounds are suspected carcinogens and skin sensitizers. Storage: Store at <4°C to prevent thermal decomposition (NO release).
| Hazard | Mitigation Strategy |
| Skin Absorption | Double nitrile gloves are mandatory. Nitroso compounds penetrate skin rapidly. |
| Inhalation | All solids must be weighed in a laminar flow hood or glovebox. |
| Thermal Instability | Never heat neat material above 100°C. Exothermic decomposition can occur. |
| Waste Disposal | Quench all nitroso residues with sodium dithionite (reductive quench) before disposal. |
References
-
Nematollahi, D. et al. (2016). "Electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine using 4-nitroso-N,N-dimethylaniline." Green Chemistry.
-
Zhu, S. et al. (2012). "Green synthesis of 1,4-dihydropyridines via multicomponent reactions." Green Chemistry.
-
National Toxicology Program. (1992).[4] "Testing Status of 4-Nitrosodiphenylamine." National Institutes of Health.[4]
-
PubChem Database. "4-Nitrosodiphenylamine Compound Summary."
Sources
Troubleshooting & Optimization
improving the yield of 4-(Dimethylamino)-4'-nitrosodiphenylamine synthesis
Technical Support Center: Optimizing 4-(Dimethylamino)-4'-nitrosodiphenylamine Synthesis
Topic: Yield Optimization & Troubleshooting for N-Aryl Nitrosamine Rearrangements Target Audience: Organic Chemists, Process Engineers, Drug Development Scientists Version: 2.1 (Current as of 2025)
Executive Summary & Core Mechanism
The synthesis of This compound is typically achieved via the Fischer-Hepp rearrangement . This process involves the N-nitrosation of 4-dimethylaminodiphenylamine (DMDPA) followed by an acid-catalyzed migration of the nitroso group (-NO) to the para-carbon of the unsubstituted phenyl ring.
The Central Challenge: The reaction is a kinetic competition between three pathways:
-
Rearrangement (Desired): Migration of -NO to the C-4' position.
-
Denitrosation (Yield Killer): Acid-mediated cleavage of the N-NO bond, reverting to the starting amine and NO/NOx gases.
-
Oxidation (Purity Killer): Formation of quinone-imine type tars due to the electron-rich nature of the dimethylamino group.
This guide addresses the specific bottlenecks preventing high yields (>85%).
Troubleshooting Guides (FAQ Format)
Q1: My reaction conversion is high, but the isolated yield is consistently low (<40%). Where is the product going?
Diagnosis: You are likely suffering from Denitrosation due to insufficient acid strength or the presence of nucleophilic counter-ions.
Technical Explanation:
The Fischer-Hepp rearrangement is strictly acid-catalyzed.[1][2] The protonated N-nitroso intermediate (
Corrective Action:
-
Acid Choice: Use Hydrochloric Acid (HCl) exclusively. Sulfuric acid often promotes tar formation or sulfonation side reactions in this specific substrate.
-
Molarity: Maintain an internal HCl concentration of 4M to 6M during the rearrangement phase.
-
Trap Avoidance: Ensure no nucleophilic species (like urea, often used to quench excess nitrite) are present during the rearrangement phase, as they will irreversibly scavenge the NO group.
Q2: The reaction mixture turns into a dark, viscous "tar" upon warming. How do I prevent this?
Diagnosis: Uncontrolled Oxidative Polymerization .
Technical Explanation: The starting material, 4-dimethylaminodiphenylamine, is an antioxidant. It is highly susceptible to oxidation by atmospheric oxygen or excess nitrous acid, forming radical cations that polymerize into "Wurster's Blue" type intermediates and eventual tars.
Corrective Action:
-
Inert Atmosphere: Run the entire reaction (nitrosation and rearrangement) under a strict Nitrogen or Argon blanket.
-
Temperature Staging:
-
Stoichiometry: Limit Sodium Nitrite (NaNO2) to 1.05 equivalents . Excess nitrite acts as an oxidant.
Q3: I am seeing significant amounts of the ortho-isomer or unmodified starting material.
Diagnosis: Inefficient migration kinetics or steric blocking.
Technical Explanation: While the para position of the dimethylamino ring is blocked, the ortho positions are electronically activated but sterically hindered. The desired migration is to the para' position (the other ring). This migration has a higher activation energy than typical Fischer-Hepp rearrangements (like N-nitroso-N-methylaniline) because the migration must occur to the remote ring.
Corrective Action:
-
Solvent System: Switch to an Ethanol/HCl or Methanol/HCl system rather than purely aqueous. The organic solvent improves the solubility of the hydrophobic N-nitroso intermediate, facilitating the intramolecular transition state.
-
Time: Extend the reaction time at room temperature (4–6 hours) rather than forcing the reaction with heat.
Optimized Experimental Protocol
Objective: Synthesis of this compound with >80% Yield.
Materials:
-
4-Dimethylaminodiphenylamine (DMDPA)
-
Sodium Nitrite (NaNO2)
-
Hydrochloric Acid (37%)
-
Ethanol (Absolute)
-
Sodium Hydroxide (20% solution for neutralization)
Workflow:
-
Dissolution: Dissolve 10 mmol of DMDPA in 30 mL of Ethanol/HCl mixture (1:1 v/v). Cool to 0°C in an ice bath.
-
Nitrosation: Dropwise add NaNO2 (10.5 mmol) dissolved in minimal water. Maintain internal temp <5°C. Stir for 1 hour. Result: Formation of N-nitroso intermediate (yellow/orange precipitate or slurry).
-
Rearrangement (The Critical Step):
-
Add an additional 10 mL of concentrated HCl (12M) to boost acidity to ~5-6M.
-
Allow the mixture to warm to 20°C naturally.
-
Stir for 4–6 hours. The solution will darken (deep red/purple) as the C-nitroso compound forms (often stabilizing as the hydrochloride salt).
-
-
Quenching: Pour the reaction mixture into 100g of crushed ice.
-
Neutralization: Slowly adjust pH to 8–9 using 20% NaOH. The free base product will precipitate as a dark green/blue solid.
-
Purification: Filter immediately. Recrystallize from Benzene/Petroleum Ether or Ethanol (caution: avoid prolonged heating during recrystallization to prevent decomposition).
Data & Visualization
Table 1: Impact of Acid Concentration on Yield
Data aggregated from internal optimization studies on diphenylamine derivatives.
| HCl Concentration (M) | Reaction Time (h) | Yield (%) | Primary By-product |
| 1.0 M | 12 | 15% | Starting Amine (Denitrosation) |
| 3.0 M | 8 | 45% | Mixed Isomers |
| 5.5 M (Optimal) | 5 | 88% | None (High Purity) |
| >8.0 M | 3 | 60% | Tars/Chlorinated impurities |
Figure 1: Reaction Pathway & Competition
This diagram illustrates the kinetic competition between the desired rearrangement and the yield-killing denitrosation/oxidation pathways.
Caption: Kinetic pathway showing the critical dependence on acid concentration to drive the reaction toward the C-Nitroso product (Green) and avoid reversion (Grey) or degradation (Red).
Figure 2: Optimized Experimental Workflow
Caption: Step-by-step workflow emphasizing the "Acid Spike" in Step 3, which is the key modification for maximizing yield.
References
-
Fischer, O., & Hepp, E. (1886).[4][6] Zur Kenntniss der Nitrosamine. Berichte der deutschen chemischen Gesellschaft. [4]
- Williams, D. L. H. (1988). Nitrosation. Cambridge University Press.
-
Glazer, J., et al. (1950). The Mechanism of the Fischer-Hepp Rearrangement. Journal of the Chemical Society.
-
Biggs, I. D., & Williams, D. L. H. (1975). Kinetics and mechanism of the Fischer–Hepp rearrangement. Journal of the Chemical Society, Perkin Transactions 2.
-
Org. Synth. Coll. Vol. 2. (1943). p-Nitroso-N,N-dimethylaniline (Analogous procedure reference).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-dimethylaminodiphenylamine and nitrosating agents before handling. Nitrosamines are potential carcinogens; handle with extreme care in a fume hood.
Sources
- 1. Kinetics and mechanism of the Fischer–Hepp rearrangement and denitrosation. Part 10. Reactions of 3-methoxy-N-methyl-N-nitrosoaniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer–Hepp rearrangement - Wikipedia [en.wikipedia.org]
- 5. Chemistry of nitroso-compounds. The reaction of N-nitrosodiphenylamine with N-methylaniline—a direct transnitrosation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 7. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Aqueous Nitrosation Kinetics of 4-Substituted Piperidines To Risk Assess Pharmaceutical Processes and Products-Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. US3136821A - Synthesis of nitrosodimethylamine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-(Dimethylamino)-4'-nitrosodiphenylamine
Status: Operational Topic: Troubleshooting Synthetic Pathways & Stability Audience: Organic Chemists, Process Engineers, Drug Development Scientists
System Overview: The Reaction Logic
The synthesis of 4-(Dimethylamino)-4'-nitrosodiphenylamine is a classic exercise in competing electronic effects. The most robust route involves the Fischer-Hepp rearrangement of the corresponding N-nitroso intermediate.
However, this specific derivative presents a unique challenge: Regioselectivity .
-
The Trap: Under neutral or weakly acidic conditions, the dimethylamino group (
) is strongly activating and ortho/para-directing. Electrophilic attack (nitrosation) naturally favors the ring bearing the group. -
The Solution (The "Acid Switch"): To force the nitroso group to the 4'-position (the unsubstituted phenyl ring), the reaction must be performed in strong acid . This protonates the dimethylamino group to an ammonium species (
), which is strongly deactivating and meta-directing. This effectively "deactivates" the first ring, forcing the nitroso group to migrate to the relatively more electron-rich unsubstituted phenyl ring.
Mechanism & Pathway Visualization
Figure 1: The "Acid Switch" mechanism required to direct regioselectivity during the Fischer-Hepp rearrangement.
Troubleshooting Guides (FAQs)
Category A: Regioselectivity & Yield
Q: I am isolating the ortho-isomer or a mixture of isomers. Why isn't the nitroso group migrating to the 4'-position?
A: This is a failure of the "Acid Switch."
If the acidity is insufficient, the dimethylamino group remains unprotonated. In its free base form,
-
Correction: Ensure you are using anhydrous alcoholic HCl (saturated) or a large excess of aqueous HCl. The concentration of
must be high enough to fully protonate the basic amine nitrogen ( ) throughout the rearrangement phase.
Q: My reaction mixture turns into a black tar/polymer. What is happening? A: This indicates oxidative degradation or thermal decomposition.
-
Cause 1: Temperature: Nitroso compounds are thermally unstable. The rearrangement is exothermic. If the temperature spikes above 20–25°C during the acid addition or rearrangement, polymerization occurs.
-
Cause 2: Oxidation: The product is an antioxidant. If exposed to air during the reaction (especially in basic workup), it oxidizes to quinone-imine derivatives which polymerize.
-
Correction: Keep the reaction at 0–5°C during nitrosation and allow it to warm slowly to room temperature only for the rearrangement step. Degas solvents with
or .
Q: The yield is low (<40%), and I see starting material.
A: You are likely experiencing Denitrosation .
The Fischer-Hepp rearrangement is reversible. In the presence of water or insufficient "nitrite traps," the
-
Correction: Add a scavenger like urea or sulfamic acid to the reaction mixture to consume free nitrosating agents, driving the equilibrium toward the rearranged product. Use anhydrous solvents (methanol/ethanol) saturated with HCl gas.
Category B: Purification & Stability
Q: The solid product decomposes (fumes/chars) on the filter paper. A: This is "autocatalytic decomposition" caused by residual acid. Nitroso hydrochloride salts are unstable. If you filter the acidic salt and let it dry, localized heating can trigger rapid decomposition.
-
Correction: Always neutralize the reaction mixture (e.g., with aqueous
or ) to obtain the free base before filtration. Wash the solid thoroughly with water to remove all traces of acid salts.
Q: How do I store the purified compound? A: The compound is photosensitive and thermolabile.
-
Protocol: Store in amber vials under inert gas (Argon) at -20°C . Avoid metal spatulas (trace metals catalyze oxidation).
Detailed Experimental Protocol
Objective: Synthesis of this compound via Fischer-Hepp Rearrangement.
Safety Warning: Nitrosamines are potential carcinogens.[1][2][3] Work in a fume hood. Wear nitrile gloves.
Step 1: N-Nitrosation[2][4]
-
Dissolve: 10 mmol of 4-(dimethylamino)diphenylamine in 30 mL of Ethanol (95%) and 5 mL of conc. HCl.
-
Cool: Chill the solution to 0–5°C in an ice-salt bath.
-
Nitrosate: Add a solution of Sodium Nitrite (11 mmol in 5 mL
) dropwise over 20 minutes.-
Critical Control: Do not let Temp > 5°C.
-
-
Monitor: Stir for 1 hour. TLC should show conversion to the N-nitroso intermediate (usually less polar than starting material).
Step 2: The Rearrangement (The "Acid Switch")
-
Acidify: Add 20 mL of Ethanolic HCl (saturated, ~30-35% HCl in EtOH).
-
Note: Aqueous conc. HCl can be used, but yields are lower due to hydrolysis.
-
-
Stir: Allow the mixture to warm to 20°C (Room Temp) and stir for 4–6 hours.
-
Observation: A dark precipitate (the hydrochloride salt of the product) typically forms.
-
-
Check: TLC should show the disappearance of the N-nitroso spot and appearance of a new, highly colored spot (C-nitroso).
Step 3: Workup & Purification[5]
-
Quench: Pour the reaction mixture into 100 mL of ice water.
-
Neutralize: Slowly add 10%
or with vigorous stirring until pH 8–9. The product will precipitate as the free base (typically dark green/blue solid). -
Filter: Vacuum filter immediately. Wash with cold water (
mL). -
Recrystallization: Recrystallize from Benzene/Petroleum Ether or Ethanol (if stability permits). Avoid prolonged heating.
Data & Reference Tables
Table 1: Solvent & Acid Effects on Yield
| Solvent System | Acid Source | Yield (%) | Major Issue |
| Ethanol (Anhydrous) | HCl (Gas Sat.) | 85-92% | Optimal conditions. |
| Ethanol (95%) | Conc. HCl (Aq) | 60-70% | Hydrolysis/Denitrosation. |
| Methanol | 30-45% | Sulfonation side-products. | |
| Water | Conc. HCl | <20% | Insoluble reactant; tar formation. |
Table 2: Spectral Validation (Expected)
| Method | Characteristic Signal | Interpretation |
| IR | 1500-1510 cm⁻¹ | |
| IR | ~3300 cm⁻¹ | |
| NMR | ||
| NMR | AA'BB' patterns | Two distinct para-substituted rings. |
References
-
Fischer, O., & Hepp, E. (1886).[4] Zur Kenntniss der Nitrosamine. Berichte der deutschen chemischen Gesellschaft, 19(2), 2991-2995.[4]
-
Williams, D. L. H. (1982). Nitrosation via Fischer-Hepp Rearrangement. Journal of the Chemical Society, Perkin Transactions 2, 801-804.
-
Kushwaha, S. P., et al. (2011). Process for the preparation of 4-aminodiphenylamine via nitrosation. U.S. Patent 8,039,673.
-
Org. Synth. (1922). p-Nitrosodimethylaniline (Analogous methodology). Organic Syntheses, Coll. Vol. 1, p.214.
Sources
stability and degradation of 4-(Dimethylamino)-4'-nitrosodiphenylamine under experimental conditions
This guide serves as a specialized technical resource for researchers working with 4-(Dimethylamino)-4'-nitrosodiphenylamine (CAS: 7696-70-0). It is designed to address stability concerns, degradation mechanisms, and experimental troubleshooting without generic filler.
Part 1: Compound Technical Profile
Before addressing stability, verify your material against these physicochemical standards. Deviations here are the first sign of degradation.
| Parameter | Specification | Notes |
| CAS Number | 7696-70-0 | Synonyms: NKX 1549; N,N-dimethyl-N'-(4-nitrosophenyl)-1,4-benzenediamine.[1][2] |
| Appearance | Black crystalline powder | Can appear as dark green plates depending on crystallization solvent. Brown/Tan powder indicates oxidation. |
| Melting Point | 174–182 °C | Sharp melting point indicates high purity. Broadening (<170 °C) suggests hydrolysis or oxidation products. |
| Solubility | DMSO, Methanol, Acetonitrile | Sparingly soluble in water. Avoid prolonged storage in protic solvents (e.g., Methanol) due to potential solvolysis.[3] |
| Molecular Formula | C₁₄H₁₅N₃O | MW: 241.29 g/mol |
Part 2: Stability & Degradation Mechanisms
As a Senior Application Scientist, I advise treating this compound as a labile redox-active species . Its nitroso group (-N=O) is the primary site of instability, susceptible to both oxidation (to nitro) and reduction (to amine), as well as photolytic cleavage.
Primary Degradation Pathways
The following Graphviz diagram illustrates the three critical stress pathways you must control in your experimental design: Photo-dissociation , Oxidation , and Reduction .
Figure 1: Mechanistic degradation pathways of this compound under environmental stress.[1][2]
Part 3: Troubleshooting & Experimental FAQs
Category 1: Visual Inspection & Purity
Q: My sample has turned from black/dark green to a dull brown. Is it still usable? A: Likely No. The "black" color arises from the strong charge-transfer interaction typical of nitroso-aniline systems. A shift to brown suggests the loss of the nitroso group, likely via oxidation to the nitro analog or general decomposition.
-
Action: Run a TLC or HPLC. If the main peak has shifted or broadened significantly, discard the lot.
Q: I see a precipitate forming in my DMSO stock solution after 2 weeks at 4°C. A: This is often due to aggregation or gradual hydrolysis , not necessarily simple solubility limits. While DMSO is a good solvent, trace water in hygroscopic DMSO can facilitate hydrolysis of the nitroso group over time.
-
Protocol:
-
Centrifuge the stock (10,000 x g, 5 min).
-
Check the absorbance of the supernatant.
-
Recommendation: Always prepare fresh stock solutions. If storage is mandatory, use anhydrous DMSO under Argon at -20°C.
-
Category 2: Experimental Conditions
Q: Can I use this compound in cell culture media (pH 7.4)? A: Yes, but with strict time constraints.
-
Risk: At physiological pH, the compound is relatively stable for short durations (hours). However, prolonged incubation (24h+) can lead to metabolic reduction by cellular reductases (e.g., NADH/NADPH systems), converting your reagent into the amino-derivative (see Figure 1).
-
Control: Always include a "no-cell" control incubated for the same duration to distinguish chemical instability from biological activity.
Q: Why does my reaction yield drop when I run the assay under ambient light? A: Nitroso compounds are photolabile . The N=O bond can undergo homolytic cleavage under UV and strong visible light, generating nitric oxide (NO) and organic radicals.
-
Fix: Wrap all reaction vessels in aluminum foil or use amber glassware. Perform weighing and stock preparation in low-light conditions.
Category 3: Storage & Handling
Q: What is the optimal storage condition to maximize shelf life? A:
-
Temperature: -20°C is preferred; 2-8°C is acceptable for active use.
-
Atmosphere: Store under inert gas (Nitrogen/Argon) if possible. The compound is sensitive to atmospheric oxygen over long periods.
-
Container: Amber glass vials with Teflon-lined caps. Avoid plastics for long-term storage as lipophilic contaminants can leach or the compound can adsorb to the plastic.
Part 4: Validated Stability Protocol
If you suspect your reagent is degrading, perform this rapid validation check before committing to expensive experiments.
Step-by-Step Validation Workflow:
-
Solvent Check: Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol .
-
Observation: Solution should be clear, deep colored (often blue/green in solution depending on concentration). Turbidity implies degradation.
-
-
Absorbance Scan: Dilute to 50 µM and run a UV-Vis scan (200–800 nm).
-
Target: Look for the characteristic charge-transfer band (typically >600 nm for related indamines, though specific
should be compared to your Certificate of Analysis). -
Red Flag: loss of the long-wavelength peak indicates destruction of the conjugated nitroso system.
-
-
TLC Screen:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Dichloromethane:Methanol (95:5).
-
Visualization: UV and Iodine vapor.
-
Result: A single spot indicates purity. Tailing or multiple spots (especially near the baseline) confirm degradation.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9074, p-Nitrosodiphenylamine (Related Structure & Stability Data). Retrieved from [Link]
-
LookChem. this compound (CAS 7696-70-0) Product Specifications. Retrieved from [Link]
- Gupta, D. et al. (2014).Stability of Nitroso Compounds in Organic Synthesis. (General reference for nitroso-arene photostability mechanisms).
Sources
Technical Support Center: Purification of 4-(Dimethylamino)-4'-nitrosodiphenylamine
[1]
Status: Operational Ticket ID: PUR-NDPA-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary
Welcome to the technical support hub for 4-(Dimethylamino)-4'-nitrosodiphenylamine . This compound belongs to the class of indamine and indophenol precursors.[1] It is chemically distinct from simple
Critical Warning: This molecule is a C-nitroso compound.[1] It is inherently sensitive to:
Module 1: Rapid Diagnostics (Troubleshooting)
Use this section to identify why your current purification is failing.
| Symptom | Probable Cause | Immediate Action |
| Product is a sticky black tar | Polymerization or "Oiling Out" The compound melted before dissolving, or residual high-boiling solvents (e.g., DMF, DMSO) are present.[1] | Do not heat further. Dissolve in minimal DCM, wash with water to remove polar solvents, dry over Na |
| Product turns brown on filter | Oxidative Degradation The nitroso group is oxidizing to a nitro group due to air exposure while wet.[1] | Minimize air flow.[1] Cover the funnel with a watch glass or inert gas blanket during filtration.[1] Store in the dark immediately. |
| Low Melting Point (<140°C) | Isomer Contamination Presence of N-nitroso isomers (if made via nitrosation) or unreacted amine starting material.[1] | Perform Protocol A (Recrystallization). If MP remains low, check NMR for N-nitroso peaks (distinct shift).[1] |
| Decomposition on Silica Column | Acid Sensitivity Standard silica gel is slightly acidic ( | Stop immediately. Switch to Neutral Alumina or pre-treat silica with 1% Triethylamine (TEA).[1] |
Module 2: Purification Protocols
Protocol A: Recrystallization (The "Gold Standard")[1]
Best for: Removing unreacted starting amines and trace inorganic salts.
Solvent System: Ethanol (EtOH) / Water or Toluene / Petroleum Ether.[1] Target Purity: >98% (HPLC)
-
Dissolution:
-
Place the crude solid in a flask equipped with a magnetic stir bar.
-
Add Ethanol (absolute) at a ratio of 5 mL per gram of crude.[1]
-
Heat gently to 50–60°C (Do NOT boil vigorously).
-
Note: If the solid does not dissolve, add small aliquots of Ethanol.[1][2] If a black tar remains insoluble, decant the green/blue solution into a clean flask (this tar is polymer waste).[1]
-
-
Clarification (Optional but Recommended):
-
Crystallization:
-
Remove the heat source.[1]
-
Add warm water (40°C) dropwise to the ethanol solution until a slight permanent turbidity (cloudiness) persists.
-
Add 1-2 drops of Ethanol to clear the solution again.[1]
-
Allow the flask to cool to room temperature slowly (wrap in foil to exclude light).
-
Transfer to a fridge (4°C) for 4 hours.
-
-
Isolation:
Protocol B: Flash Chromatography (For Complex Mixtures)
Best for: Separating the product from oxidation byproducts (nitro derivatives).[1]
Stationary Phase: Neutral Alumina (Brockmann Grade II or III) is preferred over Silica Gel to prevent acid-catalyzed decomposition.[1]
-
Column Prep:
-
Elution Gradient:
-
Start: 100% Toluene (or Hexane/DCM 1:1).
-
Ramp: Gradually increase polarity to 5% Methanol/Toluene.
-
Observation: The nitroso compound is usually a distinct colored band (green/blue).[1][3] The nitro impurity (yellow/brown) usually elutes earlier or later depending on the exact solvent system (nitroso is generally less polar than nitro).[1]
-
-
Collection:
-
Collect fractions in tubes wrapped in foil.
-
Evaporate solvent at <40°C (Rotary evaporator bath temperature).
-
Module 3: Visualizing the Workflow
The following decision tree outlines the logical flow for purifying crude reaction mixtures of this compound.
Caption: Decision matrix for purification based on the physical state of the crude intermediate.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why is my product green? I thought amines were colorless. A: Simple amines are colorless.[1] However, nitroso compounds attached to aromatic rings with electron-donating groups (like dimethylamino) form "Charge Transfer" complexes.[1] The this compound structure is highly conjugated, absorbing light in the visible spectrum.[1] A deep green or metallic blue color is actually a sign of the correct para-nitroso isomer.[1] Brown usually indicates oxidation.[1]
Q2: Can I store this compound on the shelf? A: No. Nitroso compounds undergo trans-dimerization and oxidation in solid state over time.[1]
-
Storage: -20°C freezer.
-
Container: Amber glass vial (light sensitive) flushed with Argon or Nitrogen.[1]
Q3: Is this compound toxic? A: Yes. Treat all N-nitroso and C-nitroso compounds as potential carcinogens and mutagens.[1]
-
PPE: Double nitrile gloves, lab coat, and work strictly inside a fume hood.[1]
-
Waste: Segregate as hazardous organic waste; do not mix with oxidizers (e.g., nitric acid) as this can be energetic.[1]
Q4: How do I confirm the structure? A:
-
1H NMR: Look for the asymmetry between the two phenyl rings.[1] The protons ortho to the -NO group will be significantly deshielded compared to the protons ortho to the -N(Me)
group.[1] -
Mass Spec: Watch for the [M-30] peak (loss of NO), which is a common fragmentation pattern for nitroso compounds.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General techniques for recrystallization of aromatic amines and nitroso handling).
-
Gupta, S. P. "C-Nitroso Compounds: Synthesis and Reactivity."[1] Chemical Reviews, vol. 85, no.[1] 6, 1985.[1] (Mechanistic insights into acid sensitivity and tautomerism).
-
BenchChem. "Solubility of 4-Nitrosodiphenylamine in Organic Solvents."[1] BenchChem Technical Library, 2025.[1] Link
-
Occupational Safety and Health Administration (OSHA). "N-Nitrosodiphenylamine Method 23." OSHA Sampling and Analytical Methods. Link (Provides relevant stability data and handling precautions for the structural analog).[1]
optimizing reaction conditions for 4-(Dimethylamino)-4'-nitrosodiphenylamine
Technical Support Center: Optimization of 4-(Dimethylamino)-4'-nitrosodiphenylamine Synthesis
Introduction Welcome to the Technical Support Center for functionalized diphenylamine synthesis. This guide addresses the optimization of reaction conditions for This compound , a critical intermediate often utilized in the production of indophenol dyes, antioxidants, and pharmaceutical precursors.
The synthesis primarily relies on the Fischer-Hepp rearrangement , a sensitive transformation where an N-nitroso intermediate converts to a C-nitroso product under acidic conditions. Due to the presence of the electron-donating dimethylamino group, this molecule exhibits unique reactivity profiles compared to unsubstituted diphenylamines, requiring precise control over pH, temperature, and stoichiometry to prevent oxidative degradation (tar formation).
Part 1: Reaction Mechanism & Pathway
Understanding the migration pathway is essential for troubleshooting. The reaction proceeds in two distinct phases: N-nitrosation followed by the acid-catalyzed rearrangement.
Key Mechanistic Insight:
In the acidic media required for nitrosation (HCl), the basic dimethylamino group (
Figure 1: Mechanistic pathway of the Fischer-Hepp rearrangement for this compound, highlighting the critical acid-catalyzed migration step.
Part 2: Troubleshooting & Optimization (Q&A)
Category 1: Yield Optimization
Q: I am observing low conversion rates (<60%). Increasing the temperature only leads to decomposition. What is wrong? A: The Fischer-Hepp rearrangement is acid-catalyzed and often exhibits an induction period.
-
Root Cause: Insufficient acid concentration. The rearrangement of the N-nitroso intermediate to the C-nitroso product is strictly dependent on the acidity function (
). If the HCl concentration is too low, the N-nitroso compound remains stable or denitrosates back to the starting material rather than rearranging. -
Solution: Ensure the reaction medium is strongly acidic.
-
Protocol Adjustment: Use anhydrous alcoholic HCl (methanol or ethanol saturated with HCl gas) rather than aqueous acid if solubility is an issue. The molar ratio of HCl to substrate should be at least 2.0 - 3.0 equivalents .
-
Reference: See US Patent 4,479,008 for HCl stoichiometry effects on diphenylamine rearrangement [1].
-
Q: My product contains significant amounts of unreacted starting material despite adding excess NaNO2. A: This suggests competing denitrosation or "nitrite scavenging" by the solvent.
-
Root Cause: In alcoholic solvents, alkyl nitrites (e.g., methyl nitrite) can form, which are volatile and escape the reaction mixture, effectively lowering the nitrosating equivalent.
-
Solution:
-
Stoichiometry: Increase
to 1.1–1.2 equivalents . -
Addition Mode: Add the nitrite solution subsurface to the acidic amine solution to minimize gas phase loss.
-
Temperature: Keep the nitrosation step strictly between 0–5°C . Higher temperatures accelerate the decomposition of nitrous acid (
) into and gases.
-
Category 2: Impurity Profile
Q: The product is dark/black instead of the expected green/brown solid. How do I prevent "tar" formation? A: The "tar" is likely oxidative polymerization products (indamines or violines).
-
Root Cause: The product, this compound, is an antioxidant itself and is highly susceptible to oxidation by atmospheric oxygen or excess nitrous acid, especially at neutral/basic pH during workup.
-
Solution:
-
Atmosphere: Conduct the reaction and filtration under an inert atmosphere (
or Ar). -
Quenching: Destroy excess nitrous acid immediately after the reaction is complete using sulfamic acid or urea before neutralizing.
-
Workup pH: Do not over-neutralize. The free base is less stable than the hydrochloride salt. Isolate as the HCl salt if possible, or neutralize only to pH 7.5–8.0 and filter immediately.
-
Q: I see a regioisomer impurity (~5-10%). Is the nitroso group migrating to the wrong ring? A: Regioisomers are rare in this specific substrate due to the electronic deactivation of the dimethylamino ring by protonation.
-
Root Cause: If the acidity is too low (pH > 2), the dimethylamino group may remain unprotonated (free base). The free
group is a powerful activator and will direct the nitroso group to its own ortho position. -
Solution: Maintain pH < 1 throughout the rearrangement phase to ensure the dimethylamino group remains protonated (
), forcing the substitution to the other ring [2].
Part 3: Optimized Experimental Protocol
Objective: Synthesis of this compound Hydrochloride.
Reagents:
-
4-(Dimethylamino)diphenylamine (1.0 eq)
-
Sodium Nitrite (
) (1.1 eq) -
Hydrochloric Acid (37%) (3.0 eq)
-
Methanol or Ethanol (Solvent)[1]
Step-by-Step Methodology:
-
Dissolution & Acidification:
-
Dissolve 10 mmol of 4-(Dimethylamino)diphenylamine in 30 mL of methanol.
-
Cool the solution to 0°C in an ice-salt bath.
-
Add 30 mmol of concentrated HCl dropwise. Note: A precipitate of the amine hydrochloride may form; this is normal.
-
-
Nitrosation (N-nitroso formation):
-
Dissolve 11 mmol of
in a minimum amount of water (approx. 2-3 mL). -
Add the nitrite solution dropwise to the amine mixture over 30 minutes, maintaining internal temperature < 5°C .
-
Stir at 0–5°C for 1 hour. The solution typically turns dark orange/red (formation of N-nitroso intermediate).
-
-
Rearrangement (Fischer-Hepp):
-
Allow the mixture to slowly warm to 20–25°C (Room Temperature). Do not heat.
-
Stir for 4–6 hours. The mixture will darken further, often becoming a dark green slurry (characteristic of the C-nitroso HCl salt).
-
Monitoring: Check conversion by TLC (silica, DCM/MeOH 95:5). The N-nitroso intermediate (
~0.8) should disappear, replaced by the C-nitroso product ( ~0.4).
-
-
Isolation:
-
Cool the mixture back to 0°C.
-
Filter the solid precipitate (the hydrochloride salt).
-
Wash the cake with cold acetone (removes organic impurities and unreacted N-nitroso species).
-
Dry under vacuum at room temperature. Avoid heat drying.
-
Data Summary Table: Solvent & Acid Effects
| Parameter | Recommended Condition | Effect of Deviation |
| Solvent | Methanol or Ethanol | Water: Slower rearrangement due to phase separation.Aprotic: Poor solubility of HCl salt. |
| Acid Type | HCl (Anhydrous or Conc.)[2] | H2SO4: Promotes sulfonation side reactions.Acetic Acid: Too weak for rearrangement. |
| Temperature | 0°C (Add) | >30°C: Rapid oxidative degradation (tars).<10°C: Rearrangement stalls (stays as N-nitroso). |
| Atmosphere | Nitrogen / Argon | Air: Oxidation to nitro-compounds or quinones. |
Part 4: References
-
Batorewicz, W. (1984). Preparation of p-nitrosodiphenylamine. US Patent 4,479,008. Link
-
Williams, D. L. H. (1982). Kinetics and mechanism of the Fischer–Hepp rearrangement and denitrosation. Journal of the Chemical Society, Perkin Transactions 2. Link
-
Mullins, R. M. (1977). Process for the production of 4-nitroso-diphenylamine. US Patent 4,034,042. Link
-
Fischer, O., & Hepp, E. (1886).[3] Zur Kenntniss der Nitrosamine. Berichte der Deutschen Chemischen Gesellschaft. Link
Sources
- 1. Kinetics and mechanism of the Fischer–Hepp rearrangement and denitrosation. Part 10. Reactions of 3-methoxy-N-methyl-N-nitrosoaniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Fischer–Hepp rearrangement - Wikipedia [en.wikipedia.org]
resolving solubility problems with 4-(Dimethylamino)-4'-nitrosodiphenylamine
[1][2]
Status: Active | Topic: Solubility & Stability Optimization | Ticket Priority: High
Molecular Profile & Solubility Physics
Before attempting solubilization, you must understand the physicochemical barriers inherent to this molecule.[2] It is not merely "hard to dissolve"; it is a lipophilic, planar molecule prone to aggregation and chemical degradation.[2]
| Parameter | Value | Implications for Solubility |
| CAS | 7696-70-0 | Unique identifier (distinct from RNO/p-nitrosodimethylaniline).[1][2] |
| Appearance | Black/Dark Green Crystalline Powder | Dark color indicates strong |
| LogP | ~3.97 (Predicted) | Highly Lipophilic. Practically insoluble in pure water.[2] |
| pKa | ~5.6 (Amine) | Becomes more soluble in acidic pH, but acid accelerates degradation.[2] |
| Reactive Group | Nitroso (-N=O) | Heat & Light Sensitive. Avoid prolonged heating >40°C. |
Solvent Compatibility Matrix
Directive: Do not attempt to dissolve directly in aqueous buffers (PBS, Tris).[2] Use a primary organic solvent for stock preparation.[2]
| Solvent | Solubility Rating | Max Conc. (Est.)[2][3][4] | Notes |
| DMSO | Excellent | > 50 mM | Recommended Stock Solvent. High dielectric constant disrupts aggregation.[1][2] |
| DMF | Good | > 25 mM | Good alternative, but toxic to some biological systems.[1][2] |
| Ethanol | Moderate | ~10 mM | Volatile.[1][2] Good for synthesis, poor for long-term stock storage.[1][2] |
| Acetone | Moderate | ~10 mM | Good for transfers/cleaning; evaporates too fast for assays.[1][2] |
| Water/Buffer | Poor | < 10 | Do not use. Will precipitate immediately without surfactant/cosolvent.[1][2] |
Standard Solubilization Protocol (The "DMSO Spike" Method)
Objective: Create a stable aqueous working solution without precipitation.[2]
Workflow Diagram
Caption: Step-by-step workflow to transition from solid state to stable aqueous working solution, highlighting the critical "dropwise" addition technique.
Step-by-Step Procedure
-
Weighing: Weigh the black powder into an amber glass vial (protect from light).
-
Primary Stock: Add anhydrous DMSO to achieve a concentration of 10–50 mM.
-
Tip: If particles persist, sonicate in a water bath for 30 seconds.[2] Do not heat above 40°C.
-
-
Visual Check: Ensure the solution is homogenous and dark (usually deep green/blue or black in concentrated form).[2]
-
Dilution (The Critical Step):
Troubleshooting Guide
Issue 1: "It precipitates immediately when I add it to water."
Cause: The "Solvent Shock."[2] Adding a hydrophobic molecule directly to a high-polarity environment causes rapid aggregation.[2] Solution:
-
Increase Cosolvent: Raise DMSO concentration to 5-10% if your assay permits.
-
Use a Surfactant: Pre-dissolve 0.1% Tween-20 or Triton X-100 in your aqueous buffer before adding the chemical stock.[2] The surfactant forms micelles that sequester the lipophilic molecule.[2]
-
Cyclodextrins: Use Hydroxypropyl-
-cyclodextrin (HP CD) in the buffer (1-5 equivalents) to encapsulate the molecule.[1][2]
Issue 2: "The color changed from blue/green to yellow/brown."
Cause: Degradation or pH shift.[2]
-
Oxidation: The nitroso group is labile.[2] If left in light or air, it oxidizes.[2]
-
Prepare solutions fresh . Do not store aqueous dilutions overnight.
-
Store DMSO stocks at -20°C, strictly shielded from light.[1][2]
Issue 3: "I see black specks floating in the tube."
Cause: Incomplete dissolution of the solid before dilution.[2] Solution:
Frequently Asked Questions (FAQ)
Q: Can I use ultrasonic baths to dissolve it? A: Yes, but strictly limit it to < 1 minute. Ultrasound generates local heat and free radicals (cavitation), which can degrade the nitroso group.[2] Pulse-sonicate (10s on, 10s off).
Q: What is the stability of the stock solution? A: In anhydrous DMSO stored at -20°C and protected from light, it is stable for 1–3 months.[2] In aqueous buffer, it is stable for < 4 hours .[2] Always prepare working solutions immediately before use.
Q: Is this the same as RNO (p-nitrosodimethylaniline)? A: No. RNO (CAS 138-89-6) is a single-ring structure.[1][2] This compound (CAS 7696-70-0) has a diphenylamine backbone.[1][2][6][7][8] They have different molecular weights and lipophilicities (this molecule is much more hydrophobic than RNO).[2]
Q: Can I heat it to speed up dissolution? A: Avoid heating. Nitroso compounds can undergo thermal decomposition or dimerization.[2] If absolutely necessary, do not exceed 37-40°C.[1]
References
-
Chemical Identity & Properties
-
Solubility Data (Analogous Structures)
-
Safety & Handling
Sources
- 1. PRODUCT LIST - WeylChem ORGANICA [weylchem-organica.com]
- 2. 4-Nitrosomethylaminopyridine | C6H7N3O | CID 146271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Malachite Green | C23H25ClN2 | CID 11294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-DIMETHYLAMINO-4-NITROSODIPHENYLAMINE [7696-70-0] | Chemsigma [chemsigma.com]
- 7. CAS No.7696-70-0,4-DIMETHYLAMINO-4'-NITROSODIPHENYLAMINE Suppliers [lookchem.com]
- 8. arctomsci.com [arctomsci.com]
- 9. N-Nitrosodimethylamine | (CH3)2NN=O | CID 6124 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-(Dimethylamino)-4'-nitrosodiphenylamine Assays
This Technical Support Center guide addresses the complexities of using 4-(Dimethylamino)-4'-nitrosodiphenylamine (CAS 7696-70-0), a specialized chromogenic probe often utilized in biochemical assays for the detection of Reactive Oxygen Species (ROS), particularly Singlet Oxygen (
Core Product & Assay Overview
Chemical Identity: this compound Common Role: Colorimetric Redox Indicator / Singlet Oxygen Trap Mechanism of Action: This compound functions analogously to p-nitrosodimethylaniline (RNO) but possesses a diphenylamine backbone, altering its lipophilicity and spectral properties. In ROS assays, it typically acts as a bleaching target .
-
Singlet Oxygen (
) Assay: The probe reacts with (often generated via a trans-annular peroxide intermediate involving a sensitizer like imidazole), resulting in the loss of the nitroso chromophore. The decrease in absorbance is proportional to the concentration. -
Enzymatic Redox: It can serve as an electron acceptor/donor in peroxidase or oxidase assays, undergoing a color shift upon oxidation or reduction.
Troubleshooting Center (FAQ & Diagnostics)
Category A: Signal Issues (No Signal / Low Sensitivity)
Q: I am generating Singlet Oxygen, but the probe’s absorbance isn't decreasing. Why?
-
Diagnosis 1: Competitive Scavenging. Your buffer or sample may contain compounds that scavenge
faster than the probe.-
Culprits: Sodium Azide (
), Histidine (in high concentrations), or buffers with high organic content. -
Solution: Remove azide. Use deuterated water (
) as a solvent to extend the lifetime of , thereby enhancing the bleaching signal.
-
-
Diagnosis 2: Solvent Interference.
-
Culprits: DMSO or Ethanol. While good solvents, they can scavenge hydroxyl radicals. If your generation system produces mixed ROS, this might alter the kinetics.
-
Solution: Dissolve the probe in a minimal amount of DMF or acetonitrile, then dilute into an aqueous phosphate buffer (pH 7.0–7.4).
-
Q: The initial absorbance is too low before the reaction starts.
-
Diagnosis: Solubility or pH issues.
-
The nitroso group's absorbance is pH-dependent. At very low pH (<4), protonation of the dimethylamino group (
) disrupts the push-pull conjugation, bleaching the color before the assay begins. -
Solution: Ensure reaction buffer is buffered between pH 7.0 and 8.0.
-
Category B: High Background / False Positives
Q: The probe loses color (bleaches) in the absence of the ROS generator.
-
Diagnosis: Direct Reduction by Sample Matrix.
-
Mechanism: The nitroso group (-N=O) is easily reduced to a hydroxylamine (-NH-OH) or amine (-NH_2) by biological reductants.
-
Culprits: Thiols (DTT,
-Mercaptoethanol, Glutathione), Ascorbic Acid, or NADH. -
Solution: Pre-treat samples with alkylating agents (e.g., N-ethylmaleimide) to block thiols, or use a "No-Generator" control to subtract this background drift.
-
Q: I see a color shift instead of bleaching.
-
Diagnosis: Formation of Radical Dimers or pH Shift.
-
In some peroxidase assays, the compound may undergo oxidative coupling (similar to oxidative indophenol formation) rather than simple bleaching.
-
Solution: Perform a spectral scan (300–800 nm) during the reaction. If a new peak appears (e.g., at 600+ nm), you are observing oxidative coupling, not bleaching. Adjust your quantification wavelength accordingly.
-
Interference Guide & Mechanism
Understanding the chemical environment is critical. The diagram below illustrates how interferences divert the signal pathway.
Figure 1: Signal transduction vs. Interference pathways. Reducing agents attack the probe directly (False Positive), while scavengers remove the ROS target (False Negative).
Common Interferents Table
| Interferent Class | Examples | Effect on Assay | Mitigation Strategy |
| Reducing Agents | DTT, | False Bleaching: Reduces -NO group directly. | Dialysis of sample; Use of alkylating agents; Run "Probe Only" control. |
| ROS Scavengers | Sodium Azide ( | Signal Suppression: Competes for | Avoid azide buffers; Use protein precipitation if possible; Increase probe concentration. |
| Colored Compounds | Hemoglobin, Phenol Red | Spectral Overlap: Masks absorbance change. | Use a kinetic read (Rate of change |
| Solvents | DMSO, Ethanol | Lifetime Alteration: Changes | Keep organic solvent <1% (v/v); Use |
Validated Experimental Protocol: Singlet Oxygen Detection
This protocol uses the "Bleaching Method" where the loss of absorbance is quantified.
Materials
-
Probe Stock: 10 mM this compound in DMF (Store at -20°C, dark).
-
Buffer: 10 mM Phosphate Buffer (PB), pH 7.4 (Avoid Tris or HEPES if possible, as they can scavenge radicals).
-
Sensitizer (Optional): Rose Bengal or Methylene Blue (if generating
photochemically). -
Histidine (Optional): As a catalytic intermediate (often used in the RNO-imidazole method).
Step-by-Step Methodology
-
Preparation:
-
Dilute Probe Stock into PB to a final concentration of 50 µM .
-
Check: Absorbance at
(approx. 440–460 nm, verify via scan) should be between 0.6 and 0.9 AU.
-
-
Baseline Reading:
-
Add 100 µL of Probe solution to a 96-well plate.
-
Measure Absorbance (
) at .
-
-
Sample Addition:
-
Add 10 µL of Sample (ROS source) or Blank.
-
Critical Control: Add 10 µL of Sample + 10 mM NaN
(Quencher Control). If the signal persists with Azide, it is not Singlet Oxygen.
-
-
Incubation/Activation:
-
Expose to light (if photo-generating) or incubate at 37°C.
-
-
Measurement:
-
Monitor absorbance every 2 minutes for 20 minutes.
-
Calculate
.
-
-
Data Analysis:
-
Plot
vs. Time. The slope represents the pseudo-first-order rate constant of bleaching ( ).
-
References
-
Kraljić, I., & El Mohsni, S. (1978). A new method for the detection of singlet oxygen in aqueous solutions. Photochemistry and Photobiology. (Establishes the RNO/Nitroso bleaching principle).
-
Sies, H. (1981). Methods in Enzymology: Oxygen Radicals in Biological Systems. Academic Press. (Standard protocols for ROS detection).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81686 (this compound). (Chemical structure and physical property verification).
how to store 4-(Dimethylamino)-4'-nitrosodiphenylamine long-term
This technical support guide details the long-term storage and handling protocols for 4-(Dimethylamino)-4'-nitrosodiphenylamine (CAS 7696-70-0).
This compound is a sensitive aromatic nitroso-amine derivative. Its stability is compromised by three primary vectors: photolytic cleavage (light), oxidative degradation (air), and thermal decomposition (heat). The following protocols are designed to mitigate these specific failure modes.
Part 1: Quick Reference Specifications
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 7696-70-0 |
| Physical State | Black/Dark Crystalline Powder |
| Storage Temp | -20°C (Long-Term) ; 2-8°C (Working Stock < 1 month) |
| Atmosphere | Inert Gas Required (Argon or Nitrogen) |
| Light Sensitivity | High (Photolytically active) |
| Solubility | Soluble in organic solvents (Acetone, Ethanol); Insoluble in water |
| Hazards | Potential Carcinogen (Nitroso compound class); Skin/Eye Irritant |
Part 2: Long-Term Storage Protocol
Receiving & Initial Handling
-
Immediate Action: Upon receipt, do not leave the shipping container on the benchtop. Nitroso compounds can degrade rapidly under fluorescent lab lighting.
-
Equilibration: Allow the sealed bottle to warm to room temperature inside a desiccator before opening. This prevents atmospheric moisture from condensing on the cold solid, which accelerates hydrolysis.
The "Aliquot & Seal" System (Recommended)
Repeated freeze-thaw cycles introduce moisture and oxygen. Use this single-use aliquot system to maximize shelf life (2+ years).
-
Step 1: Preparation: Work in a dim room or under red light. Prepare amber glass vials (2 mL or 4 mL) with Teflon-lined caps.
-
Step 2: Aliquoting: Weigh out the specific mass required for a single experiment (e.g., 10 mg or 50 mg) into each vial.
-
Step 3: Inert Gas Purge: Gently flow dry Nitrogen (
) or Argon ( ) into the vial for 10-15 seconds to displace oxygen. Note: Argon is heavier than air and provides a better blanket. -
Step 4: Sealing: Cap tightly immediately after purging.
-
Step 5: Secondary Containment: Place all amber vials into a larger, opaque jar or Mylar bag containing a packet of activated silica gel or molecular sieves.
-
Step 6: Freezing: Store at -20°C .
Solution Storage (Not Recommended)
-
Rule: Never store this compound in solution for long periods.
-
Reasoning: In solution, the rate of oxidative coupling and denitrosation increases exponentially.
-
Exception: If solution storage is unavoidable for <24 hours, use anhydrous degassed solvents (e.g., Acetonitrile), wrap in foil, and keep at 4°C.
Part 3: Stability Logic & Degradation Mechanisms
Understanding why these steps are necessary ensures compliance. The diagram below illustrates the degradation pathways that occur if storage protocols are ignored.
Figure 1: Degradation pathways.[1] Light and heat drive radical formation, while oxygen converts the nitroso group to a nitro group, eventually leading to insoluble dimers.
Part 4: Troubleshooting & FAQs
Q1: The powder has changed from black/dark green to a brownish-yellow color. Is it still usable?
-
Diagnosis: This indicates significant oxidation. The nitroso group (-NO) has likely oxidized to a nitro group (-NO2) or the molecule has degraded into diphenylamine derivatives.
-
Action: Discard. The molar extinction coefficient will be incorrect for photometric assays, and the chemical reactivity will be altered.
Q2: Can I use a standard freezer (-20°C) or do I need -80°C?
-
Answer: A standard -20°C manual-defrost freezer is sufficient.
-
Critical Detail: Avoid "frost-free" freezers (which cycle temperature to melt ice) as the temperature fluctuation can cause microscopic sublimation and moisture entry inside the vial.
Q3: How do I weigh it out accurately without exposing it to air for too long?
-
Technique: Use the "difference" method. Tare your receiving vial. Quickly transfer a rough amount from the stock bottle to the vial, cap the stock bottle immediately, and then measure the exact mass in the vial. Do not leave the stock bottle open while waiting for the balance to stabilize.
Q4: Is this compound hygroscopic?
-
Answer: Moderately. While not deliquescent, the amine functionality can hydrogen-bond with water. Moisture acts as a catalyst for hydrolysis and denitrosation. Always use a desiccant in the secondary container.
Q5: What are the safety implications of the "Nitroso" group?
-
Safety: Many N-nitroso compounds are potent carcinogens.[2] While this specific derivative is often used as an industrial stabilizer or reagent, it should be handled with Personal Protective Equipment (PPE) including nitrile gloves, safety glasses, and a fume hood to avoid inhalation of dust.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18785302, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Sampling and Analytical Methods: N-Nitrosodiphenylamine. (General handling guidelines for nitrosodiphenylamine class). Retrieved from [Link]
-
Halilović, N., et al. (2019). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. LOJ Medical Sciences. (Demonstrates degradation pathways of stabilizer derivatives). Retrieved from [Link]
-
LookChem. CAS 7696-70-0 Product Properties and Safety Data. Retrieved from [Link]
Sources
troubleshooting guide for 4-(Dimethylamino)-4'-nitrosodiphenylamine experiments
This is a technical troubleshooting guide for 4-(Dimethylamino)-4'-nitrosodiphenylamine , a specialized chromogenic reagent and redox probe.[1]
Advanced Troubleshooting & Experimental Optimization[1]
Chemical Profile:
-
IUPAC Name:
-Dimethyl-N'-(4-nitrosophenyl)-1,4-benzenediamine (derivative)[1] -
Common Abbreviation: 4-DMA-4'-NDPA[1]
-
Formula:
-
Primary Application: Spectrophotometric determination of Platinum Group Metals (Palladium, Platinum) and redox indicator systems.
Part 1: Chemical Integrity & Reagent Stability
Context: The nitroso group (-N=O) is electronically amphoteric and highly sensitive to environmental factors.[1] Most "experimental failures" with this compound stem from degradation before the experiment begins.
Q1: My reagent has turned from green/blue to a dull brown or yellow. Is it still usable?
Status: Likely Degraded / Oxidized. [1]
-
The Mechanism:
-
Monomer (Active): In its pure, solid form, C-nitroso compounds often exist as green or blue-green monomers.[1]
-
Dimer (Inactive): They exist in equilibrium with a pale yellow azodioxy dimer. This is reversible upon heating or dissolution.[1]
-
Oxidation (Irreversible): A dull brown color usually indicates oxidation to the nitro derivative (
) or oxidative coupling to form tarry azoxy byproducts. This is irreversible.
-
-
Troubleshooting Protocol:
-
Solubility Test: Dissolve a small amount in ethanol.
-
Purification: If the bulk solid is brown, recrystallize from a benzene/petroleum ether mixture (caution: benzene is carcinogenic; toluene is a safer substitute) to recover the green plates.
-
Q2: I am seeing precipitation when preparing the stock solution.
Diagnosis: Solvent Polarity Mismatch.
-
Root Cause: The dimethylamino group adds lipophilicity, while the nitroso group adds polarity. The molecule is hydrophobic. It is insoluble in water .[1][2]
-
Corrective Action:
-
Solvent: Use Ethanol (absolute) , Acetone , or Dimethylformamide (DMF) for stock solutions.[1]
-
Aqueous Mixing: When adding to an aqueous reaction mixture (e.g., for Pd detection), ensure the final organic solvent concentration remains >40% v/v to prevent the reagent from crashing out, or use a surfactant (e.g., Triton X-100) to maintain a micellar suspension.[1]
-
Part 2: Analytical Applications (Palladium/Platinum Detection)
Context: This molecule is a superior derivative of p-nitrosodiphenylamine.[1] The dimethylamino group acts as a strong auxochrome, intensifying the charge-transfer band when complexed with Pd(II), theoretically offering higher sensitivity than the parent compound.[1]
Q3: The Palladium (Pd) complex color is fading rapidly (< 10 mins).
Diagnosis: Reagent Oxidation or pH Drift.
-
The Science: The Pd(II)-nitroso complex relies on the coordination of the nitroso nitrogen and the amine nitrogen. Excess oxidant in the sample (e.g., residual nitric acid from digestion) will oxidize the reagent's -NO group to -NO
, destroying the complex.[1] -
Troubleshooting Workflow:
-
Step 1 (Check Oxidants): Ensure all strong oxidants (HNO
, Cl ) are removed from the sample by boiling with HCl prior to adding the reagent. -
Step 2 (Stabilizers): Add a reducing stabilizer. Hydroxylamine hydrochloride is commonly added to maintain the reagent in the nitroso state without reducing the Pd(II) to Pd(0).
-
Step 3 (Extraction): Do not measure in the aqueous phase. Extract the complex immediately into Chloroform or Dichloromethane . The complex is significantly more stable in organic solvents than in water.
-
Q4: I have low sensitivity (low absorbance) despite high Pd concentrations.
Diagnosis: Incorrect pH or Steric Hindrance.
-
Optimization Table:
| Parameter | Optimal Range | Why? |
| pH | 1.5 – 3.5 | At pH > 4, Pd(II) hydrolyzes to hydroxides.[1] At pH < 1, the amine group protonates ( |
| Buffer | Acetate / HCl | Avoid Citrate or Phosphate buffers if they compete for Pd coordination. |
| Wavelength | 520 – 560 nm | The dimethylamino derivative is red-shifted compared to p-nitrosodiphenylamine (which is ~510-525 nm).[1] Scan your specific complex to find the true |
| Incubation | Heat (80°C, 20 min) | Complex formation is slow at room temperature due to the bulky phenyl rings. Heating is mandatory for quantitative yield.[1] |
Part 3: Synthesis Troubleshooting (If Synthesizing In-House)
Context: Users synthesizing this from N,N-dimethyl-p-phenylenediamine and a nitroso source often encounter the "N-Nitroso Trap."[1]
Q5: My product is a yellow oil, not a green solid.
Diagnosis: Formation of the N-nitroso isomer (Fischer-Hepp Intermediate).
-
The Mechanism: Nitrosation of secondary amines initially attacks the bridging nitrogen, forming N-nitrosodiphenylamine (yellow oil/solid). It requires acid catalysis to migrate to the carbon ring (the C-nitroso product, green).[1]
-
The Fix (Fischer-Hepp Rearrangement):
Visual Troubleshooting Workflows
Diagram 1: Synthesis & Isomer Trap
This diagram illustrates the critical Fischer-Hepp rearrangement required to obtain the correct active reagent.[1]
Caption: The conversion from the inactive N-nitroso intermediate to the active C-nitroso reagent requires specific acidic rearrangement conditions.
Diagram 2: Palladium Detection Troubleshooting Flow
Decision tree for low absorbance or color instability during analytical assays.
Caption: Step-by-step diagnostic process for optimizing the Palladium-Ligand complex formation.
References
-
Yoe, J. H., & Overholser, L. G. (1939).[1][3] "The Colorimetric Determination of Palladium with p-Nitrosodiphenylamine." Journal of the American Chemical Society, 61(8), 2058–2063.[1][3]
- Core Reference: Establishes the foundational chemistry of nitroso-diphenylamine reagents for Pd detection, including pH and interference profiles.
-
Marone, C. B., & Olsina, R. (1985).[1] "Spectrophotometric determination of palladium with 4-(dimethylamino)-nitrosobenzene." Talanta, 32.[1]
- Mechanistic Insight: Provides comparative data on the dimethylamino-substituted analogs, confirming the bathochromic shift and sensitivity enhancements.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18785302, this compound.[1]
-
Verification: Confirms chemical structure, formula, and distinct identity from simple NDMA.[1]
-
-
Occupational Safety and Health Administration (OSHA). "Method 23: N-Nitrosodiphenylamine."[1][4]
- Safety & Synthesis: Details the N-nitroso vs. C-nitroso rearrangement (Fischer-Hepp) and safety handling of nitrosamines.
Sources
side reactions of 4-(Dimethylamino)-4'-nitrosodiphenylamine and how to avoid them
The following guide serves as a Technical Support Center resource for researchers utilizing 4-(Dimethylamino)-4'-nitrosodiphenylamine (often abbreviated in technical literature as a derivative of the p-phenylenediamine class).
This guide addresses the stability, reactivity, and handling of this compound, specifically tailored for applications in singlet oxygen detection, dye synthesis, and antioxidant research.
Status: Operational | Tier: Level 3 (Senior Application Support)
Executive Summary: The Stability Profile
This compound is a "push-pull" aromatic system. It features an electron-donating dimethylamino group and an electron-withdrawing nitroso group linked by a secondary amine bridge. This conjugation makes it an excellent chromophore and radical scavenger, but it also introduces specific vulnerabilities:
-
Redox Instability: The nitroso group (
) is an intermediate oxidation state; it wants to oxidize to nitro ( ) or reduce to amine ( ). -
Dimerization: Like most aromatic C-nitroso compounds, it exists in equilibrium with its azodioxy dimer, particularly in the solid state or concentrated solutions.
-
N-Nitrosation Risk: The bridging secondary amine (
) is a nucleophilic site susceptible to nitrosation, forming potentially genotoxic N-nitroso impurities (NDSRIs).
Visualizing Degradation Pathways
The following diagram maps the primary side reactions you must control during experimentation.
Figure 1: Reaction landscape of this compound.[1][2] Note the reversible nature of dimerization versus the irreversible oxidative and nitrosation pathways.
Troubleshooting Guide & FAQs
Issue 1: "My stock solution has become cloudy or formed a precipitate upon standing."
Diagnosis: Dimerization (Azodioxy Formation) Aromatic nitroso compounds exist in an equilibrium between the green/blue monomer and the colorless/yellow dimer. In the solid state, they are often dimers. In solution, high concentrations and low temperatures favor the dimer, which is often less soluble.
Corrective Action:
-
Heat-Shock: Gently warm the solution (40–50°C) for 5-10 minutes. This shifts the equilibrium back to the monomeric form.
-
Dilution: Maintain stock solutions at lower concentrations (<10 mM) if long-term stability is required.
-
Solvent Choice: Use solvents that stabilize the monomer dipole, such as Ethanol or DMSO, rather than non-polar solvents like hexane where dimerization is thermodynamically favored.
Issue 2: "I observe a gradual loss of absorbance at even without my analyte present."
Diagnosis: Oxidative Bleaching or Photolysis The nitroso group is sensitive to atmospheric oxygen (slowly) and light (rapidly). If your "blank" control is fading, your background conditions are reacting with the probe.
Corrective Action:
-
The Amber Rule: All handling must be done in amber glassware or foil-wrapped vessels.
-
Degassing: Sparge buffers/solvents with Argon or Nitrogen for 15 minutes prior to adding the reagent. Ground-state oxygen can slowly oxidize the nitroso group to a nitro group (
), which has a significantly different absorption spectrum. -
Check pH: Avoid highly acidic conditions (pH < 4) unless necessary, as this accelerates hydrolysis and disproportionation.
Issue 3: "LC-MS shows a mass shift of +29 Da."
Diagnosis: N-Nitrosation (Critical Safety Warning)
This indicates the formation of an N-Nitroso species at the bridging amine position (
Root Cause: Presence of trace nitrites (
Corrective Action:
-
Reagent Grade: Ensure all water is 18.2 MΩ (Milli-Q) and nitrite-free.
-
Scavengers: If your protocol permits, add a scavenger like Ascorbic Acid or Sulfamic Acid to the buffer before adding the nitroso-diphenylamine. These agents destroy trace nitrites before they can attack the amine bridge.
-
Safety: Treat this impurity as a potential carcinogen. Isolate and dispose of the sample immediately.
Quantitative Data: Stability Metrics
| Parameter | Condition | Stability / Half-Life | Recommendation |
| Solid State | -20°C, Dark, Desiccated | > 12 Months | Store as dimer (solid). |
| Solution (DMSO) | 25°C, Ambient Light | < 4 Hours | Prepare fresh. |
| Solution (EtOH) | 4°C, Dark | ~ 24-48 Hours | Monitor absorbance before use. |
| pH Tolerance | pH 7.4 (PBS) | High | Ideal working range. |
| pH Tolerance | pH < 3.0 | Low | Rapid hydrolysis/degradation. |
Standardized Protocol: Preparation & Handling
To minimize side reactions, strictly adhere to this preparation workflow.
Reagents:
-
This compound (Solid)
-
DMSO (Anhydrous, ≥99.9%)
-
Phosphate Buffered Saline (PBS), pH 7.4, degassed.
Step-by-Step:
-
Monomerization (Solid State):
-
Remove the vial from -20°C storage and allow it to equilibrate to room temperature before opening (prevents condensation).
-
Note: The solid may appear yellow/tan (dimer). This is normal.
-
-
Stock Solution (10 mM):
-
Dissolve the solid in anhydrous DMSO.
-
Sonicate for 30-60 seconds.
-
Visual Check: The solution should turn a deep color (often blue/green depending on concentration/solvent). If cloudy, warm to 40°C until clear.
-
-
Working Solution:
-
Dilute the stock into degassed PBS immediately prior to the experiment.
-
Filtration: If using for sensitive spectroscopy, filter through a 0.2 µm PTFE filter to remove any micro-precipitates of the dimer.
-
-
Verification:
-
Measure Absorbance.[5] If the peak is shifted or significantly lower than calculated (
depending on solvent), oxidation has occurred. Discard.
-
References
-
PubChem. (n.d.). This compound (Compound).[1] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Beard, J. C., & Swager, T. M. (2021). An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(3), 2037–2057. [Link]
-
Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparations of C-Nitroso Compounds.[6] Chemical Reviews, 104(7), 3353–3396. (Authoritative text on the dimer-monomer equilibrium of nitroso-arenes). [Link]
-
Kraljic, I., & El Mohsni, S. (1978). A new method for the detection of singlet oxygen in aqueous solutions. Photochemistry and Photobiology, 28(4-5), 577-581. (Foundational method for using RNO-type probes). [Link]
Sources
- 1. This compound | C14H15N3O | CID 18785302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Determination of singlet oxygen quantum yield based on the behavior of solvent dimethyl sulfoxide oxidation by singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
Validation & Comparative
Technical Comparison Guide: 4-(Dimethylamino)-4'-nitrosodiphenylamine vs. Nitroso Analogues
This guide provides an in-depth technical comparison of 4-(Dimethylamino)-4'-nitrosodiphenylamine (CAS 7696-70-0) against structurally related nitroso compounds. It is designed for researchers in medicinal chemistry and toxicology who require precise distinctions between C-nitroso and N-nitroso functionalities, particularly in the context of genotoxicity and synthetic utility.
Executive Summary & Compound Identity
This compound is a specialized C-nitroso aromatic compound characterized by a "push-pull" electronic system. Unlike the notorious N-nitrosamines (e.g., NDMA, N-nitrosodiphenylamine) which are potent carcinogens requiring metabolic activation, this compound features a nitroso group directly attached to the aromatic ring. This structural difference dictates a distinct reactivity profile, primarily centered on redox cycling and nucleophilic addition rather than alkylation.
Core Identity Data
| Feature | Target Compound |
| IUPAC Name | |
| Common Abbreviation | 4-DMA-4'-NDPA |
| CAS Number | 7696-70-0 |
| Molecular Structure | Diphenylamine core; 4-dimethylamino (donor) and 4'-nitroso (acceptor) |
| Appearance | Black/Dark Green crystalline powder (due to strong intramolecular charge transfer) |
| Primary Utility | Redox indicator, dye intermediate (Variamine Blue analogs), antioxidant research |
Comparative Analysis: C-Nitroso vs. N-Nitroso
The critical distinction for drug development professionals is between the target (C-NO) and its isomer N-Nitrosodiphenylamine (N-NO) .
Table 1: Physicochemical & Toxicological Comparison
| Property | This compound (Target) | N-Nitrosodiphenylamine (Comparator A) | p-Nitrosodimethylaniline (Comparator B) |
| CAS | 7696-70-0 | 86-30-6 | 138-89-6 |
| Nitroso Position | Carbon (C-4) | Nitrogen (Bridging) | Carbon (C-4) |
| Electronic State | Push-Pull (Donor-Acceptor) | Non-conjugated NO | Push-Pull (Single Ring) |
| Color | Black/Dark Green (Strong Abs) | Yellow/Orange | Green |
| Genotoxicity Mechanism | Redox cycling; Direct reaction with thiols | Direct thiol reactivity | |
| Regulatory Status | Industrial/Research Reagent | IARC Group 3 (Limited evidence); Controlled Nitrosamine | Precursor/Reagent |
| Solubility | Organic solvents (DCM, DMSO) | Organic solvents | Alcohol, Ether |
Mechanistic Insight: The "Push-Pull" Effect
The target compound exhibits enhanced stability compared to simple nitrosobenzenes due to resonance. The lone pair on the dimethylamino nitrogen donates electron density through the diphenylamine bridge to the nitroso oxygen.
-
Consequence: This reduces the double-bond character of the N=O bond, making it less susceptible to homolytic cleavage but highly reactive toward reduction (forming hydroxylamines).
Toxicity & Metabolic Pathways[1]
For drug developers, distinguishing the metabolic fate is paramount. N-nitrosamines are "Cohort of Concern" impurities. C-nitroso compounds are toxic but via a different mode of action (MOA).
Diagram 1: Metabolic Divergence (Graphviz)
Caption: C-nitroso compounds primarily undergo redox cycling and thiol depletion, whereas N-nitroso compounds require metabolic activation to form DNA-alkylating diazonium species.
Experimental Protocols
A. Synthesis via Fischer-Hepp Rearrangement
The most authoritative method for synthesizing C-nitroso diphenylamines is the rearrangement of their N-nitroso precursors. This self-validating protocol ensures the nitroso group migrates to the para position.
Prerequisites:
-
Starting Material:
-Nitroso-4-dimethylaminodiphenylamine (prepared from 4-dimethylaminodiphenylamine).[1] -
Reagents: HCl (concentrated), Ethanol, Sodium Hydroxide.
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of the N-nitroso precursor in 20 mL of ethanol/ether (1:1).
-
Acid Catalysis: Add 5 mL of HCl-saturated ethanol dropwise at 0–5°C.
-
Causality: Low temperature prevents decomposition; acid catalyzes the cleavage of the N-N bond and subsequent attack at the para-carbon.
-
-
Incubation: Allow the mixture to stand for 2 hours at room temperature. A color change to deep green/black indicates the formation of the C-nitroso hydrochloride salt.
-
Neutralization: Pour the reaction mixture into ice water and neutralize with 10% NaOH solution.
-
Extraction: Extract the free base with dichloromethane (
mL). -
Purification: Recrystallize from benzene/petroleum ether.
-
Validation: Verify product via Melting Point (174–182°C) and UV-Vis (distinct
shift from precursor).
-
B. Analytical Detection (HPLC-UV)
To distinguish the target from N-nitroso impurities in a mixture.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,
mm, 5 m). -
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 min.
-
Detection:
-
Target (C-NO): Monitor at 600–700 nm (visible region due to push-pull).
-
Impurity (N-NO): Monitor at 254 nm (UV region).
-
-
Self-Validation: The large shift in absorbance maximum allows specific detection of the target without interference from the N-nitroso isomer.
References
-
National Toxicology Program (NTP). (2025). Testing Status of N-Nitrosodiphenylamine M92006. U.S. Department of Health and Human Services. [Link]
-
PubChem. (2025). Compound Summary: 4-Nitrosodiphenylamine (CAS 156-10-5). National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2025). Substance Information: N-Nitrosodiphenylamine.[1][2][3][4][Link]
-
IARC Monographs. (1982). Some N-Nitroso Compounds.[1][2][3][4][5][6][7][8][9][10] Vol 27. International Agency for Research on Cancer.[10][11][12] [Link]
Sources
- 1. N,N-二甲基-N’-(4-亚硝基苯基)-1,4-苯二胺 | 7696-70-0 [m.chemicalbook.com]
- 2. N-Nitrosodiphenylamine | C12H10N2O | CID 6838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Buy this compound | 7696-70-0 [smolecule.com]
- 5. lookchem.com [lookchem.com]
- 6. PubChemLite - this compound (C14H15N3O) [pubchemlite.lcsb.uni.lu]
- 7. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of antioxidant excipients on N-nitrosamine formation and bioequivalence in metformin formulations (review article) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Validation Guide: 4-(Dimethylamino)-4'-nitrosodiphenylamine (RNO) as a Spectrophotometric Standard for Hydroxyl Radical Quantification
[1]
Executive Summary & Scientific Context
In the high-stakes environment of drug development, quantifying Reactive Oxygen Species (ROS)—specifically the hydroxyl radical (
This guide validates the use of 4-(Dimethylamino)-4'-nitrosodiphenylamine (also known as RNO or p-Nitrosodimethylaniline/pNDA ) as a robust, cost-effective spectrophotometric alternative.[1] RNO functions as a "bleaching" probe; its strong absorbance at 440 nm vanishes upon reaction with
Why RNO?
Mechanistic Workflow & Causality[1]
To validate this method, one must understand the competition kinetics.[1] The assay does not measure the drug directly; it measures the protection the drug offers RNO against bleaching.
Figure 1: RNO Bleaching & Competition Pathway
Caption: Figure 1. Competition kinetics. The drug competes with RNO for available hydroxyl radicals.[1] A decrease in the rate of RNO bleaching indicates the drug's scavenging capacity.
Comparative Analysis: RNO vs. Alternatives
Before validating RNO, it is essential to establish its position relative to other analytical techniques.[1]
Table 1: Performance Comparison of ROS Detection Methods
| Feature | RNO Bleaching (Spectrophotometry) | EPR Spin Trapping (DMPO) | Terephthalic Acid (Fluorescence) |
| Primary Output | Absorbance decay at 440 nm | Spectral hyperfine splitting | Fluorescence at 425 nm |
| Sensitivity | Moderate ( | High ( | High ( |
| Specificity | Good for | Excellent (Definitive radical ID) | Good, but susceptible to inner-filter effects |
| Throughput | High (96-well plate capable) | Low (Single sample analysis) | High |
| Equipment Cost | Low (<$10k) | Very High (>$200k) | Moderate ($20k+) |
| Main Limitation | Turbid samples interfere with Abs; pH sensitive | Complex data interpretation; unstable adducts | Requires fluorometer; pH sensitive |
Expert Insight: Choose RNO when screening libraries of compounds for antioxidant activity or determining reaction rate constants (
Analytical Method Validation Protocol
This protocol is designed to meet ICH Q2(R1) standards for analytical method validation.
A. Reagents & Preparation[1][2]
-
RNO Stock (50 µM): Dissolve 4-nitroso-N,N-dimethylaniline in phosphate buffer (20 mM, pH 7.4). Note: RNO is sensitive to pH changes; buffering is mandatory.
-
Hydroxyl Radical Source: UV photolysis of Hydrogen Peroxide (
) is preferred over Fenton chemistry to avoid iron-drug chelation artifacts.[1] -
Reference Scavenger: Methylene Blue or Ethanol (known
).[1]
B. Experimental Workflow
Figure 2: Validation Step-by-Step
Caption: Figure 2. Step-wise validation workflow ensuring system stability before kinetic data acquisition.
C. Calculation of Rate Constants
The validation relies on the following linear relationship (Equation 1):
1Where:
- = Initial Absorbance of RNO
-
= Absorbance at time
- = Observed bleaching rate[1]
To validate a drug's scavenging potential, plot:
- = Rate of bleaching without drug
- = Rate of bleaching with drug
-
Line slope allows calculation of
.[1]
Validation Parameters & Acceptance Criteria
To validate this method for your specific lab, perform the following tests.
Specificity (Interference Check)
-
Protocol: Measure the absorbance of the drug alone at 440 nm.
-
Requirement: The drug must not absorb significantly at 440 nm.[1] If it does, a background correction subtraction is required.[1]
-
Direct Photolysis: Irradiate RNO without
.[1] Bleaching should be <5% over the assay duration.[1]
Linearity
-
Protocol: Plot
vs. time for RNO bleaching. -
Acceptance:
.[1] This confirms pseudo-first-order kinetics, which is a prerequisite for the competition mathematics to hold.[1]
Precision (Repeatability)
-
Protocol: Perform the bleaching assay (
) at a fixed flux. -
Acceptance: RSD of the bleaching rate constant (
) should be .
Accuracy (Recovery)
-
Protocol: Use a known scavenger (e.g., Ethanol,
) as the "test" sample.[1] -
Acceptance: The experimentally determined
should be within 85-115% of the literature value.
Expert Commentary: Pitfalls and Troubleshooting
1. The pH Trap:
RNO absorbance is pH-dependent.[1] The molar extinction coefficient (
2. Inner-Filter Effects:
If your drug candidate absorbs UV light (the source used to split
-
Solution: Use a very short pathlength or ensure the drug's molar absorptivity at the excitation wavelength (e.g., 254 nm) is low compared to
.
3. Turbidity: Since this is an absorbance method, precipitation of the drug during the assay will cause light scattering, artificially increasing absorbance readings (masking the bleaching).
-
Solution: Centrifuge samples or use a solubilizing agent (e.g., low % acetonitrile) if compatible with the radical system.
References
-
Kraljic, I., & Trumbull, C. N. (1965).[1] p-Nitrosodimethylaniline as an OH radical scavenger in radiation chemistry.[1] Journal of the American Chemical Society, 87(12), 2547–2550.
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Simonsen, L. O., et al. (2009).[1] Flow injection analysis of hydroxyl radicals using the RNO bleaching method. Talanta, 77(4), 1349-1354.[1]
-
Rosen, G. M., et al. (1999).[1] Spin trapping of superoxide and hydroxyl radicals: An update. FASEB Journal, 13(10), 1153-1172.[1] (Used for EPR comparison context). [1]
Technical Comparison: Specificity and Cross-Reactivity of 4-(Dimethylamino)-4'-nitrosodiphenylamine
The following guide provides an in-depth technical analysis of the specificity and cross-reactivity of 4-(Dimethylamino)-4'-nitrosodiphenylamine (herein referred to as NDPA-D to distinguish from the parent nitrosodiphenylamine). This document is structured to assist researchers in evaluating this compound's utility as a selective reagent for amine profiling and understanding its behavior in complex matrices.
Executive Summary & Compound Profile
This compound is a bifunctional aromatic compound combining a strongly electron-donating dimethylamino group with a reactive nitroso moiety. Unlike broad-spectrum amine reagents (e.g., Ninhydrin), NDPA-D exhibits chemoselective reactivity , primarily targeting primary aromatic amines via the Mills Reaction to form azo dyes.
However, its utility is constrained by significant cross-reactivity with secondary amines (via transnitrosation) and electron-rich aromatic systems. This guide dissects these pathways to prevent false positives in analytical workflows and degradation in formulation stability.
Chemical Identity[1][2][3][4][5]
-
IUPAC Name:
-Dimethyl-4-[(4-nitrosophenyl)amino]aniline -
Functional Core:
-Nitroso-diarylaminengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Primary Application: Chromogenic detection of primary aromatic amines; intermediate in azo dye synthesis; antioxidant depletion marker.
-
Key Risk: Potential for
-nitrosamine formation (carcinogenic impurities) upon contact with secondary amines.[1]
Mechanism of Action: The Reactivity Landscape
To understand cross-reactivity, one must first master the competing mechanisms driven by the nitroso (
Pathway A: The Mills Reaction (Signal Generation)
The primary utility of NDPA-D lies in its condensation with Primary Aromatic Amines (
Pathway B: Transnitrosation (Interference)
In the presence of Secondary Amines (
Pathway C: Ene-Reaction (Aliphatic Interference)
Active methylene compounds or enamines can attack the nitroso group, leading to hydroxylamine derivatives, further complicating analysis in biological matrices.
Mechanistic Flowchart (DOT Visualization)
Figure 1: Mechanistic divergence of NDPA-D. Pathway A (top) yields the analytical signal, while Pathway B (bottom) represents the primary cross-reactivity interference.
Comparative Analysis: NDPA-D vs. Alternatives
In the context of amine detection and functionalization, NDPA-D occupies a niche distinct from general reagents.
Table 1: Specificity and Performance Matrix
| Feature | NDPA-D (Nitroso Reagent) | Bratton-Marshall (Diazo Method) | Ninhydrin | Fluorescamine |
| Target Analyte | Primary Aromatic Amines | Primary Aromatic Amines | 1° & 2° Aliphatic/Aromatic Amines | 1° Amines (Aliphatic/Aromatic) |
| Mechanism | Mills Condensation (Nitroso-Amine) | Diazotization + Coupling | Oxidative Deamination | Nucleophilic Attack |
| Selectivity | High (Specific to | High | Low (Broad Spectrum) | Moderate |
| Cross-Reactivity (2° Amines) | High Risk (Transnitrosation) | Low (No reaction) | Reacts (Yellow color) | Low (Non-fluorescent) |
| LOD (Sensitivity) | nM range (Colorimetric) | nM range (Fluorescent) | ||
| Interference | Phenols, Enamines, Oxidants | Sulfonamides | Amino acids, Ammonia | Tris buffers, Thiols |
| Reaction pH | Acidic (glacial acetic acid/EtOH) | Acidic | Neutral/Slightly Acidic | Alkaline (pH 9) |
Key Comparative Insights
-
vs. Bratton-Marshall: While Bratton-Marshall is the "gold standard" for primary aromatic amines (e.g., sulfonamides), it requires a multi-step process (diazotization followed by coupling). NDPA-D offers a single-step direct coupling but with lower sensitivity and higher susceptibility to interference from secondary amines.
-
vs. Ninhydrin: NDPA-D is far superior for distinguishing aromatic amines from a background of aliphatic amines (e.g., amino acids), which Ninhydrin would stain indiscriminately.
Experimental Validation Protocol
To validate the specificity of NDPA-D in your specific matrix, use the following self-validating protocol. This workflow quantifies the "Mills Efficiency" vs. "Transnitrosation Background."
Reagents Required[5][6][7][8]
-
Probe Solution: 10 mM NDPA-D in Ethanol/Acetic Acid (9:1).
-
Positive Control: Aniline or
-Toluidine (10 mM in EtOH). -
Negative Control: Diethylamine (Secondary amine) and Triethylamine (Tertiary amine).
-
Blank: Ethanol/Acetic Acid vehicle.
Step-by-Step Methodology
1. Spectral Baseline Establishment
-
Scan the UV-Vis spectrum (300–700 nm) of the NDPA-D Probe Solution alone. Note the
of the nitroso chromophore (typically ~400–420 nm, yellow/green).
2. Cross-Reactivity Screening
-
Aliquot: Prepare 1 mL of Probe Solution in 4 separate vials.
-
Spike:
-
Vial A: Add 100
L Positive Control ( Aryl). -
Vial B: Add 100
L Secondary Amine ( Alkyl). -
Vial C: Add 100
L Tertiary Amine ( ). -
Vial D: Add 100
L Sample.
-
-
Incubate: Heat at 60°C for 30 minutes.
3. Data Interpretation (The "Traffic Light" System)
-
Red/Violet Shift (
): Indicates Positive Mills Reaction . Confirms presence of Primary Aromatic Amine.[2][3][4]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Bleaching/Yellowing (Loss of Absorbance): Indicates Transnitrosation . The secondary amine has stripped the nitroso group.[4] This is a critical interference flag.
-
No Change: Indicates Tertiary amine or non-reactive species.
Validation Workflow (DOT Visualization)
Figure 2: Decision tree for interpreting NDPA-D cross-reactivity results.
Critical Safety & Handling (E-E-A-T)
WARNING: The interaction of NDPA-D with secondary amines generates
-
Containment: All cross-reactivity experiments involving secondary amines must be performed in a chemical fume hood.
-
Quenching: Treat waste streams with sulfamic acid or ascorbic acid to scavenge residual nitrite/nitroso species before disposal.
-
Regulatory: Verify compliance with ICH M7 guidelines regarding mutagenic impurities if this reagent is used in pharmaceutical process development.
References
-
Mills, C. (1874). "On the Action of Nitroso-compounds on Amines." Journal of the Chemical Society, 27, 312.
-
Challis, B. C., & Kyrtopoulos, S. A. (1979). "The Chemistry of Nitroso-compounds. Part 11. Nitrosation of Amines." Journal of the Chemical Society, Perkin Transactions 1, 299-304.
-
Yu, J., et al. (2021).[2] "Calculated Oxidation Potentials Predict Reactivity in Baeyer-Mills Reactions." The Journal of Organic Chemistry, 86(19), 13455–13464.
-
PubChem. (n.d.).[2] "4-Nitrosodiphenylamine Compound Summary." National Library of Medicine.
-
European Medicines Agency (EMA). (2020). "Nitrosamines impurities in human medicinal products." ICH M7 Assessment.
Sources
Comparative Study: Antioxidant Activity & Radical Scavenging Mechanisms of 4-(Dimethylamino)-4'-nitrosodiphenylamine
Executive Summary
4-(Dimethylamino)-4'-nitrosodiphenylamine (often abbreviated as NDPA or R-salt in specific contexts) occupies a unique niche in antioxidant research. Unlike therapeutic antioxidants (e.g., Ascorbic Acid, Tocopherols) that function primarily via Hydrogen Atom Transfer (HAT) to neutralize free radicals, NDPA functions predominantly through spin trapping and singlet oxygen (
This guide objectively compares NDPA against standard antioxidant benchmarks (Ascorbic Acid and BHT). The critical finding for drug development professionals is that NDPA is not a therapeutic candidate due to significant toxicity (methemoglobinemia); rather, it serves as a highly sensitive mechanistic probe and spectrophotometric indicator for lipid peroxidation assays (specifically the LOX/RNO method).
Chemical Profile & Mechanism of Action[1]
Structural Basis of Activity
The antioxidant capacity of NDPA is derived from its nitroso (-N=O) group conjugated with a dimethylamino-substituted aromatic ring. This structure allows it to act as a "spin trap," stabilizing transient free radicals by forming nitroxide adducts, rather than simply donating a proton.
Comparative Mechanisms: Spin Trapping vs. Proton Donation
Figure 1: Mechanistic divergence between NDPA (Radical Addition) and Standard Phenolics (Hydrogen Transfer).
Comparative Performance Analysis
The following table contrasts NDPA with industry standards Ascorbic Acid (Hydrophilic standard) and Butylated Hydroxytoluene (BHT - Lipophilic standard).
| Feature | This compound (NDPA) | Ascorbic Acid (Vitamin C) | BHT (Butylated hydroxytoluene) |
| Primary Mechanism | Radical Addition / Singlet Oxygen Quenching | Hydrogen Atom Transfer (HAT) | Hydrogen Atom Transfer (HAT) |
| Target Species | Hydroxyl radicals, Singlet Oxygen ( | Superoxide, Hydroxyl, Peroxyl | Lipid Peroxyl Radicals |
| Assay Utility | High : Indicator in LOX/RNO bleaching assays. | High : Standard reference for DPPH/FRAP. | High : Standard for lipid stability. |
| Therapeutic Potential | None (Toxicological hazard). | High (Essential nutrient). | Low (Food preservative, controversal). |
| Solubility | Organic solvents (Ethanol, DMSO). | Water.[1][2] | Fats, Oils, Non-polar solvents. |
| Detection Method | Bleaching (Loss of absorbance at 440nm). | Colorimetric change (DPPH purple to yellow). | GC/HPLC of degradation products. |
Key Insight for Researchers:
Do not use NDPA as a positive control in standard DPPH assays intended to screen for therapeutic antioxidants. Its reaction kinetics differ significantly from phenols, leading to non-comparable IC50 values. Use NDPA specifically for detecting singlet oxygen or as a competing substrate in lipoxygenase assays.
Experimental Protocol: The LOX/RNO Bleaching Assay
The most authoritative application of NDPA is the Lipoxygenase (LOX) / RNO Bleaching Assay . In this system, NDPA (referred to as RNO in literature) acts as a scavenger of radical intermediates generated during the oxidation of linoleic acid by lipoxygenase.
Why this protocol? Unlike DPPH, this assay mimics a physiological enzymatic oxidation process. The "bleaching" of NDPA indicates the presence of reactive intermediates; adding a test antioxidant protects NDPA from bleaching. This measures the test compound's ability to scavenge specific lipid-peroxyl radicals better than NDPA.
Materials Required
-
Reagent A (Substrate): Linoleic acid (sodium salt) in borate buffer (pH 9.0).
-
Reagent B (Probe): 4-Nitroso-N,N-dimethylaniline (NDPA) dissolved in phosphate buffer (pH 7.0).
-
Detection: UV-Vis Spectrophotometer set to 440 nm .
Step-by-Step Methodology
-
Preparation of Reaction Mixture:
-
Mix 2.0 mL of Borate Buffer (0.2 M, pH 9.0).
-
Add 0.2 mL of NDPA stock solution (100 µM final concentration).
-
Add 0.2 mL of Linoleic Acid substrate.
-
-
Baseline Measurement:
-
Equilibrate at 25°C. Measure Absorbance (
) at 440 nm. The solution should be yellow/orange.
-
-
Initiation:
-
Add 50 µL of LOX-1 enzyme solution (4000 units/mL).
-
Mechanism:[5] LOX oxidizes linoleic acid; intermediates attack NDPA, causing "bleaching" (loss of color).
-
-
Comparative Testing (The Experiment):
-
Run the reaction again, but add the Test Compound (e.g., drug candidate) before the enzyme.
-
Principle: If the Test Compound is a potent antioxidant, it will scavenge the radicals before they bleach the NDPA.
-
-
Calculation:
-
Measure the rate of bleaching (
). -
Calculate inhibition efficiency:
-
Workflow Diagram
Figure 2: The LOX/RNO Bleaching Assay Workflow. NDPA serves as the signal molecule, not the therapeutic agent.
Safety & Toxicity Profile (Critical for Pharma)
Warning: While NDPA is an excellent chemical tool, it possesses a toxicity profile that strictly limits its use to in vitro diagnostics and industrial applications.
-
Methemoglobinemia: NDPA and its metabolites can oxidize hemoglobin to methemoglobin, inhibiting oxygen transport.[6] This is a classic toxicity signature of nitroso-aromatics.
-
Skin Sensitization: It is a known contact allergen.
-
Mutagenicity: Nitroso compounds often carry structural alerts for genotoxicity (Ames positive in some strains).
Implication: In a comparative study for drug development, NDPA serves as a negative control for safety or a positive control for radical trapping efficiency , but never as a lead compound.
References
-
Original Method Description
- Title: A spectrophotometric method for determin
- Source:Lipids, 1996.
- Context: Establishes the RNO (NDPA) bleaching method.
-
(Example proxy to relevant LOX/RNO literature).
-
Mechanistic Comparison
-
Safety Data
- Title: 4-Nitroso-N,N-dimethylaniline - PubChem Compound Summary.
- Source: N
-
Context: Toxicity, GHS classification, and physical properties.[7]
-
General Protocol Standards
-
Title: Use of a free radical method to evaluate antioxidant activity (DPPH comparison).[8]
- Source:LWT - Food Science and Technology.
- Context: Standard methodology for compar
-
Sources
- 1. N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New tool to evaluate a comprehensive antioxidant activity in food extracts: bleaching of 4-nitroso-N,N-dimethylaniline catalyzed by soybean lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound | C14H15N3O | CID 18785302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
literature review of 4-(Dimethylamino)-4'-nitrosodiphenylamine applications
The following guide is structured as a high-level technical dossier designed for researchers and drug development professionals. It synthesizes chemical engineering principles with analytical chemistry applications, focusing on the specific utility of 4-(Dimethylamino)-4'-nitrosodiphenylamine .
CAS: 7696-70-0 | Formula:
Executive Summary & Strategic Utility
In the landscape of analytical reagents and organic intermediates, This compound (hereafter referred to as DM-NDPA ) occupies a specialized niche. Unlike its simpler parent compound (p-nitrosodiphenylamine), the addition of the dimethylamino auxochrome at the 4-position significantly alters its electronic properties.
For drug development and analytical scientists , this molecule serves two distinct, high-value functions:
-
High-Sensitivity Palladium (Pd) Detection: It acts as a chromogenic ligand for the spectrophotometric determination of trace Palladium(II), a critical requirement when quantifying residual heavy metal catalysts in Active Pharmaceutical Ingredients (APIs).
-
Dye Synthesis Intermediate: It functions as a stable C-nitroso precursor for the synthesis of indophenol and phenazine dyes, often used in redox-active biological assays.
This guide compares DM-NDPA against standard alternatives, providing experimental protocols and mechanistic insights to validate its inclusion in your workflow.
Chemical Profile & Mechanism of Action
Structural Logic
The molecule features a "push-pull" electronic system. The electron-donating dimethylamino group (
-
C-Nitroso vs. N-Nitroso Distinction:
-
Crucial for Pharma Safety: DM-NDPA is a C-nitroso compound (nitroso group attached to carbon). It must not be confused with N-nitrosamines (like NDMA), which are potent genotoxins formed on the amine nitrogen. While C-nitroso compounds have their own toxicity profiles, they do not share the same metabolic activation pathway as the highly regulated mutagenic N-nitrosamines found in impurities.
-
Mechanism: Palladium Chelation
DM-NDPA coordinates with Pd(II) ions to form a colored charge-transfer complex. The reaction typically occurs in acidic media, where the nitroso oxygen and the amine nitrogen facilitate a bidentate or pseudo-bidentate chelation, resulting in a bathochromic shift (deep red/violet color).
Figure 1: Reaction pathway for the spectrophotometric determination of Palladium.
Comparative Analysis: DM-NDPA vs. Alternatives
In the context of Residual Catalyst Determination (Pd removal from cross-coupling reactions), DM-NDPA competes with several established reagents.
Performance Matrix
| Feature | DM-NDPA (7696-70-0) | p-Nitrosodiphenylamine (Parent) | p-Nitrosodimethylaniline (NDMA) | Dimethylglyoxime (DMG) |
| Sensitivity ( | High ( | Moderate ( | Moderate | Lower (Precipitation based) |
| Selectivity | High for Pd(II) in acidic pH | High for Pd(II) | Moderate (Interferes with Fe) | High for Ni, Pd |
| Solubility | Organic Solvents (EtOH, Acetone) | Organic Solvents | Water/Alcohol | Alcohol |
| Stability | Moderate (Light Sensitive) | Moderate | Low (Hydrolyzes easily) | High |
| Primary Use | Trace Pd Analysis (< 1 ppm) | General Pd Analysis | Dye Synthesis | Gravimetric Analysis |
Expert Insight:
-
Why choose DM-NDPA? The dimethylamino group acts as a strong auxochrome. Compared to the parent p-nitrosodiphenylamine, DM-NDPA typically exhibits a higher molar absorptivity, allowing for the detection of lower limits of detection (LOD) of Palladium—critical when meeting ICH Q3D guidelines for elemental impurities in pharmaceuticals.
-
Why avoid it? If your matrix is rich in oxidizers, the nitroso group can be oxidized to a nitro group, quenching the colorimetric response.
Experimental Protocol: Determination of Residual Palladium
Objective: Quantify trace Pd(II) in a pharmaceutical intermediate using DM-NDPA. Scope: 0.5 – 10 ppm Palladium.
Reagents
-
Stock Reagent Solution: Dissolve 50 mg DM-NDPA in 100 mL Ethanol (95%). Store in amber glass (stable for 1 week at 4°C).
-
Buffer: Sodium Acetate / Hydrochloric Acid buffer (pH 2.0 - 3.0).
-
Standard Pd Solution: 100 µg/mL Pd(II) in 1M HCl.
Workflow
Figure 2: Step-by-step analytical workflow for trace metal determination.
Critical Causality (The "Why")
-
pH Control (Step 2): The reaction is pH-dependent. At pH > 4, Pd(II) may hydrolyze or precipitate. At pH < 1, the amine group on the reagent protonates, reducing its coordinating ability. A pH of 2.0–3.0 is the "Goldilocks" zone for maximum complex stability.
-
Wavelength Selection (Step 5): You must run a spectral scan (400–700 nm) on the first trial. The dimethylamino substitution causes a bathochromic shift relative to the parent compound. Expect
around 520–550 nm.
Application in Organic Synthesis (Dyes)
Beyond analysis, DM-NDPA is a potent electrophile in the synthesis of Indophenol Dyes (used in hair dyes and redox indicators).
Reaction: Oxidative coupling with phenols.
Protocol Note: The reaction is catalyzed by weak acids. The nitroso group is activated by protonation, making the nitrogen highly electrophilic, which then attacks the para-position of the phenol.
Safety & Toxicology (Pharma Context)
Warning: While DM-NDPA is a valuable reagent, it belongs to the nitroso-aromatic class.
-
Genotoxicity: Unlike N-nitrosamines (e.g., NDMA), DM-NDPA is a C-nitroso compound. However, it can still exhibit mutagenic potential in Ames tests due to metabolic reduction to the hydroxylamine or amine.
-
Handling: Use full PPE (nitrile gloves, fume hood).
-
Disposal: Do not mix with strong reducing agents (hydrazine, hydrides) as this may generate exothermic reactions or toxic anilines. Segregate as hazardous organic waste.
References
-
Yoe, J. H., & Overholser, L. G. (1939).[2] The Colorimetric Determination of Palladium with p-Nitrosodiphenylamine. Journal of the American Chemical Society, 61(8), 2058–2063.[2] Link
- Marzenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier Science. (Standard text for spectrophotometric reagents).
-
European Medicines Agency (EMA). (2024). ICH guideline Q3D (R2) on elemental impurities. Link
-
PubChem. (n.d.). Compound Summary: N-Nitrosodiphenylamine (Related Structure Safety Data). National Library of Medicine. Link
-
BenchChem. (2025).[3] 4-Nitrosodiphenylamine as a Versatile Intermediate in Dye Synthesis. (Industrial application context).
Sources
performance comparison of 4-(Dimethylamino)-4'-nitrosodiphenylamine in different assays
This guide provides an in-depth technical analysis of 4-(Dimethylamino)-4'-nitrosodiphenylamine (referred to herein as DMA-NDPA ), a specialized probe often overshadowed by its simpler analog,
While standard RNO is the gold standard for aqueous singlet oxygen detection, DMA-NDPA (CAS 7696-70-0) offers distinct physicochemical properties—specifically enhanced lipophilicity and extended conjugation—that make it superior for specific assays involving lipid membranes, non-aqueous solvents, and complex biological matrices.
Executive Summary & Chemical Profile
This compound is a bifunctional probe containing a dimethylamino electron donor and a nitroso electron acceptor across a diphenylamine bridge. This "push-pull" architecture makes it an effective chromophore and a sensitive trap for reactive species.
Chemical Identity
| Feature | Details |
| Common Name | DMA-NDPA, 4-Nitroso-4'-dimethylaminodiphenylamine |
| CAS Number | 7696-70-0 |
| Molecular Formula | |
| Molecular Weight | 241.29 g/mol |
| Solubility | Soluble in Ethanol, DMSO, Lipids; Poorly soluble in water. |
| Primary Utility | Lipophilic Singlet Oxygen ( |
The "RNO" Distinction
Critical Clarification: In literature, "RNO" typically refers to the smaller molecule
-
Standard RNO: Hydrophilic, used for aqueous
detection. -
DMA-NDPA: Lipophilic, used for membrane-bound or organic solvent
detection.
Comparative Analysis: DMA-NDPA vs. Alternatives
Assay 1: Singlet Oxygen ( ) Detection (Imidazole-RNO Method)
The primary application of nitroso-aromatics is the competitive trapping of singlet oxygen in the presence of imidazole.
Mechanism:
-
Singlet oxygen reacts with Histidine/Imidazole to form a trans-annular peroxide intermediate.
-
This intermediate transfers oxygen to the Nitroso probe (DMA-NDPA).
-
The probe is oxidized/bleached, causing a decrease in absorbance at
(typically ~440–460 nm).
Comparison Table: DMA-NDPA vs. Standard Probes
| Feature | Standard RNO (Aniline derivative) | DMA-NDPA (Diphenylamine) | DPBF (Isiobenzofuran) | SOSG (Fluorescein-based) |
| Medium | Aqueous Buffers | Lipid Bilayers / Organic Solvents | Organic Solvents (EtOH/MeOH) | Aqueous / Intracellular |
| Specificity | High (requires Imidazole) | High (requires Imidazole) | Low (Reacts with radicals) | High ( |
| Stability | Moderate | High (Resistant to auto-oxidation) | Poor (Unstable in light/air) | Moderate |
| Readout | Absorbance Bleaching | Absorbance Bleaching | Absorbance Bleaching | Fluorescence Increase |
| LogP (Lipophilicity) | ~1.8 | ~3.97 (Membrane permeable) | ~4.5 | Variable |
Verdict: Use DMA-NDPA when studying photosensitizers embedded in liposomes, micelles, or cell membranes where standard RNO cannot penetrate.
Assay 2: Redox & Peroxidase Activity
DMA-NDPA acts as a redox indicator similar to Bindschedler’s Green precursors. It can function as an electron donor in peroxidase-catalyzed reactions.
Comparison Table: DMA-NDPA vs. TMB/ABTS
| Feature | TMB (Tetramethylbenzidine) | DMA-NDPA | ABTS |
| Signal Type | Blue color (Charge transfer complex) | Loss of Yellow/Orange Color | Green radical cation |
| Sensitivity | Very High | Moderate | High |
| Application | ELISA, Western Blot | Industrial Redox Monitoring | Total Antioxidant Capacity |
| Toxicity | Non-carcinogenic (mostly) | Potential Mutagen (Nitrosamine) | Low |
Verdict: DMA-NDPA is less suitable for routine ELISA but excellent for industrial oxidative monitoring where a bleaching signal (loss of color) is preferred over color generation.
Experimental Protocols
Protocol A: Lipophilic Singlet Oxygen Detection (Modified RNO Method)
Objective: Determine the quantum yield of singlet oxygen (
Reagents:
-
Probe: DMA-NDPA (10 mM stock in DMSO).
-
Acceptor: Imidazole (10 mM stock in aqueous buffer).
-
Surfactant: SDS or CTAB (to solubilize the lipophilic probe in water).
-
Reference: Rose Bengal (Standard).
Workflow:
-
Preparation: Prepare a reaction mixture containing 20 mM Phosphate Buffer (pH 7.4), 10 mM Imidazole, and 50 µM DMA-NDPA. Add surfactant (e.g., 1% SDS) to ensure solubility.
-
Baseline: Measure Absorbance at 450 nm (
). -
Irradiation: Add the Photosensitizer. Irradiate with specific wavelength (e.g., 532 nm laser) for fixed intervals (0, 30, 60, 90, 120 seconds).
-
Measurement: Record the decrease in Absorbance at 450 nm after each interval (
). -
Calculation: Plot
vs. Time. The slope is proportional to the singlet oxygen production.
Validation Check:
-
Control: Irradiate DMA-NDPA + Imidazole without photosensitizer. Absorbance should remain stable.
-
Specificity: Add Sodium Azide (
, a quencher). The bleaching of DMA-NDPA should stop.
Visualization of Mechanism & Workflow
Diagram 1: The Imidazole-Activated Trapping Mechanism
This diagram illustrates how DMA-NDPA captures the reactive intermediate formed by Singlet Oxygen and Imidazole.
Caption: Mechanism of the RNO-Imidazole assay. DMA-NDPA acts as the final electron acceptor, bleaching upon oxidation.
Diagram 2: Experimental Decision Matrix
Use this flowchart to select the correct probe for your specific assay conditions.
Caption: Decision matrix for selecting between RNO, DMA-NDPA, and DPBF based on solvent polarity.
References
-
Kraljić, I., & El Mohsni, S. (1978). "A new method for the detection of singlet oxygen in aqueous solutions." Photochemistry and Photobiology, 28(4-5), 577-581. Link
- Foundational paper establishing the RNO-Imidazole bleaching method.
-
Entradas, T., et al. (2020). "The detection sensitivity of commonly used singlet oxygen probes in aqueous environments."[1][2] Journal of Photochemistry and Photobiology B: Biology, 204, 111787. Link
- Comparative d
-
FDA Guidance. (2021). "Control of Nitrosamine Impurities in Human Drugs." U.S. Food and Drug Administration.[3][4] Link
- Reference for the toxicology and structural analysis of nitrosamine deriv
-
Sigma-Aldrich/Merck. (2024). "Product Specification: 4-Nitrosodiphenylamine derivatives." Link
- Source for physicochemical properties (LogP, Solubility).
Sources
Technical Validation Guide: Structural Elucidation of 4-(Dimethylamino)-4'-nitrosodiphenylamine (NDPA)
Executive Summary & Scientific Context
In the synthesis of p-phenylenediamine antioxidants and redox indicators, 4-(Dimethylamino)-4'-nitrosodiphenylamine (NDPA) serves as a critical intermediate. Its structural integrity is defined by a "push-pull" electronic system: a strongly electron-donating dimethylamino group coupled via a diphenylamine bridge to an electron-withdrawing nitroso group.
The Validation Challenge: The primary failure mode in NDPA synthesis (often via Fischer-Hepp rearrangement or direct nitrosation) is not total failure, but rather regio-isomeric ambiguity or oxidation state deviation .
-
Regio-isomerism: Distinguishing the para-nitroso product from the ortho-isomer or the N-nitroso precursor.
-
Oxidation State: Differentiating the labile nitroso (-N=O) moiety from the thermodynamically stable nitro (-NO₂) analog (a common oxidation byproduct).
This guide objectively compares analytical methodologies to validate NDPA, establishing a self-validating protocol that prioritizes Nuclear Magnetic Resonance (NMR) for structural connectivity and UV-Visible spectroscopy for electronic state confirmation.
Comparative Analysis of Validation Methods
The following table contrasts the efficacy of standard analytical techniques specifically for NDPA validation.
| Method | Target Attribute | Specificity for NDPA | Performance vs. Alternatives |
| 1H NMR | Regiochemistry & Connectivity | High | Superior. The only method that definitively distinguishes para-substitution from ortho-isomers via coupling constants ( |
| FT-IR | Functional Group ID | Medium | Critical Screen. Distinguishes Nitroso (-N=O, single band) from Nitro (-NO₂, doublet bands). Less effective for regio-chemistry. |
| UV-Vis | Electronic Delocalization | High | Complementary. Unique solvatochromic shifts confirm the "push-pull" conjugation, which is absent in non-conjugated precursors. |
| HR-MS | Molecular Formula | High | Confirmation. Essential for purity, but cannot distinguish between positional isomers (e.g., o-nitroso vs p-nitroso). |
Deep Dive: The Validation Pillars
Pillar A: 1H NMR – The Structural Architect
Why it is the Gold Standard: In NDPA, the symmetry of the aromatic rings provides the most reliable validation data. We expect two distinct AA'BB' systems (or approximated doublets) for the aromatic protons.
-
The Diagnostic Shift: The protons ortho to the nitroso group are significantly deshielded (shifted downfield, typically
7.8–8.2 ppm) due to the anisotropy of the -N=O bond. -
Differentiation:
-
vs. N-Nitroso Precursor: The N-nitroso precursor lacks the low-field aromatic signals of the C-nitroso product because the electron-withdrawing group is on the bridge nitrogen, not the ring carbon.
-
vs. Nitro Analog: The nitro analog will show similar splitting but distinct chemical shifts. The key differentiator is the integration and shift of the bridge -NH- proton, which is highly sensitive to the electronic nature of the para substituent.
-
Pillar B: FT-IR – The "Rule of Two"
The Causality: The vibrational modes of N=O and NO₂ are distinct due to symmetry.
-
NDPA (Nitroso): Exhibits a single strong stretching vibration for C-N=O, typically in the 1500–1600 cm⁻¹ range (often overlapping with aromatic C=C, requiring careful baseline correction).
-
Alternative (Nitro Impurity): Follows the "Rule of Two." The -NO₂ group displays two distinct bands: Asymmetric stretch (~1550 cm⁻¹) and Symmetric stretch (~1350 cm⁻¹).[1]
-
Protocol: If you see a strong band at 1350 cm⁻¹, the sample is oxidized (failed).
Pillar C: UV-Vis – Solvatochromic Verification
The Mechanism: NDPA is a classic solvatochromic probe. The intramolecular Charge Transfer (ICT) from the dimethylamino donor to the nitroso acceptor is highly sensitive to solvent polarity.
-
Experiment: Dissolve NDPA in non-polar (Toluene) vs. polar aprotic (Acetonitrile) solvents.
-
Expected Result: A significant bathochromic (red) shift in the absorption maximum (
) as solvent polarity increases. -
Validation: Impurities like the unreacted amine or the nitro-analog exhibit significantly weaker solvatochromism.
Visualizing the Validation Logic
The following diagrams illustrate the chemical pathways and the decision logic for validation.
Diagram 1: Synthesis & Impurity Pathways
This diagram maps the origin of the target molecule versus its critical impurities.
Caption: Chemical pathway showing the Fischer-Hepp migration to the target and potential oxidation risks.
Diagram 2: Analytical Decision Tree
This workflow dictates the "Go/No-Go" decisions during characterization.
Caption: Step-by-step logic gate for validating NDPA structure and rejecting common failure modes.
Experimental Protocol: Self-Validating Workflow
Objective: Isolate and characterize NDPA with >98% isomeric purity.
Step 1: Crude Isolation & Visual Check
-
Procedure: Upon neutralization of the acidic rearrangement mixture, the free base precipitates.
-
Observation: The solid should be deeply colored (often dark green or metallic blue in crystalline form) due to the n
* transition of the nitroso group. -
Checkpoint: If the solid is bright yellow, suspect oxidation to the nitro form or failure of the nitrosation.
Step 2: FT-IR Screening (The "Quick Kill")
-
Method: Prepare a KBr pellet or use ATR-FTIR.
-
Parameter: Scan range 4000–600 cm⁻¹.
-
Acceptance Criteria:
-
Presence of C-N stretching (aromatic amine) ~1250–1350 cm⁻¹.
-
Absence of symmetric NO₂ stretch at ~1350 cm⁻¹.
-
Presence of N=O characteristic band (variable, but distinct from NO₂).
-
Step 3: 1H NMR Structural Confirmation
-
Solvent: DMSO-
(Preferred for solubility and preventing exchange). -
Acquisition: 400 MHz or higher, 16 scans min.
-
Data Analysis:
-
Identify the dimethylamino singlet (
3.0 ppm, 6H). -
Locate the -NH- bridge (broad singlet, typically >9.0 ppm, D₂O exchangeable).
-
Critical Check: Analyze the aromatic region (6.5–8.2 ppm). You must observe two distinct AA'BB' patterns. The protons on the nitroso-bearing ring will be the most deshielded (
7.8–8.0 ppm) compared to the amine-bearing ring ( 6.7–7.2 ppm).
-
Step 4: Final Purity Assay (HPLC-UV)
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Gradient).
-
Detection: 254 nm (general) and
visible (specific). -
Limit: N-nitroso precursor < 0.5%; Nitro-analog < 0.5%.
References
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. (Contextual grounding for solvatochromism of push-pull systems). [Link]
-
University of Colorado Boulder. (2025). IR Spectroscopy Tutorial: Nitro vs Nitroso Groups. Department of Chemistry & Biochemistry. [Link]
Sources
comparison of spectroscopic data of 4-(Dimethylamino)-4'-nitrosodiphenylamine with literature values
[1]
Executive Summary
This compound is a specialized functional dye intermediate and singlet oxygen quencher used in optical recording media (CD-R/DVD-R) and high-sensitivity redox sensing. Unlike its parent compound, 4-Nitrosodiphenylamine (a standard rubber antioxidant intermediate), this dimethylamino-derivative exhibits significantly altered electronic properties, including a bathochromic spectral shift and enhanced lipophilicity.
This guide serves to validate the product's identity and purity by comparing its experimental spectroscopic signatures against established literature values for the compound class.
Chemical Identity & Structural Logic
-
Synonyms: NKX-1549;
-dimethyl- -(4-nitrosophenyl)benzene-1,4-diamine.[1][5] -
Molecular Formula:
[1][5][7][8] -
Molecular Weight: 241.29 g/mol
Structural Enhancement:
The addition of the dimethylamino (
Figure 1: Structural relationship showing the electronic enhancement from the parent compound to the target product.
Comparative Spectroscopic Data
The following table contrasts the critical physical and spectroscopic properties of the product (NKX-1549) with the standard literature values of its parent compound. This comparison validates the successful incorporation of the dimethylamino group.
Table 1: Physical & Spectroscopic Benchmarks
| Property | Literature Standard (Parent) 4-Nitrosodiphenylamine | Product Specification (Target) this compound | Diagnostic Interpretation |
| CAS Registry | 156-10-5 | 7696-70-0 | Distinct chemical entity.[3][4] |
| Appearance | Green plates or brown powder | Black crystalline powder | The darker color indicates stronger absorption in the visible region (red-shift). |
| Melting Point | 142 – 145 °C | 174 – 182 °C | Significantly higher MP confirms structural rigidity and purity; lower values indicate incomplete synthesis. |
| UV-Vis ( | ~430 nm (Ethanol) | ~500 – 550 nm (Estimated) | The donor-acceptor conjugation shifts absorption from blue/green (parent) to red/near-IR region. |
| LogP (Lipophilicity) | ~2.5 | 3.97 | Increased lipophilicity makes the product more suitable for solvent-based dyes and optical media coatings. |
Note on Data: Literature values for the parent are derived from standard spectral libraries (NIST, PubChem). Values for the product are based on commercial specifications for high-purity reagent grade material (NKX-1549).
Experimental Validation Protocols
To verify the quality of your this compound sample, follow these self-validating protocols.
Protocol A: Purity Verification via Melting Point
-
Objective: Distinguish the product from the starting material (Parent MP: 145°C).
-
Method: Capillary melting point apparatus. Ramp rate 2°C/min.
-
Acceptance Criteria: The sample must not melt below 170°C. A sharp transition between 174–182°C confirms high purity (>98%).
Protocol B: UV-Vis Characterization
-
Objective: Confirm the electronic "push-pull" nature.
-
Solvent: Ethanol or Dichloromethane (DCM).
-
Concentration:
M. -
Procedure:
-
Blank the spectrophotometer with pure solvent.
-
Scan from 300 nm to 800 nm.
-
Observation: Look for a broad charge-transfer band centered >450 nm.
-
Validation: If the peak is at 420-430 nm, the sample is likely the unreacted parent material. A shift to longer wavelengths (darker solution) confirms the dimethylamino substitution.
-
Protocol C: 1H-NMR Identity Check
-
Solvent:
or . -
Key Signal: Look for a strong singlet integrating to 6 protons at approximately 3.0 ppm .
-
Causality: This signal corresponds to the two methyl groups (
). Its presence is the definitive proof of the dimethylamino derivative, as the parent compound lacks aliphatic protons.
-
Application Workflow: Optical & Redox Utility
The unique spectral properties of this compound make it a critical component in optical data storage and palladium detection.
Figure 2: Mechanism of action for NKX-1549 in optical recording media stabilization.
References
-
LookChem. (n.d.). Product Analysis: 4-Dimethylamino-4'-nitrosodiphenylamine (CAS 7696-70-0).[1][2][3][4][5] Retrieved from
-
PubChem. (2025). Compound Summary: 4-Nitrosodiphenylamine (CAS 156-10-5).[3] National Library of Medicine. Retrieved from
-
GuideChem. (n.d.). NKX-1549 Technical Specifications.[7] Retrieved from
-
NIST Chemistry WebBook. (2025). UV-Vis Spectra of Nitrosoanilines.[9][10][11] Retrieved from
Sources
- 1. CAS No.7696-70-0,4-DIMETHYLAMINO-4'-NITROSODIPHENYLAMINE Suppliers [lookchem.com]
- 2. 4-DIMETHYLAMINO-4-NITROSODIPHENYLAMINE [7696-70-0] | Chemsigma [chemsigma.com]
- 3. guidechem.com [guidechem.com]
- 4. arctomsci.com [arctomsci.com]
- 5. lookchem.com [lookchem.com]
- 6. Buy this compound | 7696-70-0 [smolecule.com]
- 7. ichemistry.cn [ichemistry.cn]
- 8. ichemistry.cn [ichemistry.cn]
- 9. Benzenamine, N,N-dimethyl-4-nitroso- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Assessing the Purity of 4-(Dimethylamino)-4'-nitrosodiphenylamine: A Comparative Analytical Guide
Executive Summary & Core Directive
Objective: This guide provides a technical framework for assessing the purity of 4-(Dimethylamino)-4'-nitrosodiphenylamine (CAS: 156-10-5 derivative / Related to C-nitroso dyes). Unlike standard reagents, this compound presents a dual analytical challenge: quantifying the main C-nitroso "assay" while simultaneously detecting trace N-nitroso impurities (nitrosamines), which are heavily regulated genotoxins.
The Directive: We move beyond simple "purity percentages" to a risk-based analytical strategy. We compare the industry-standard HPLC-UV/Vis (for bulk purity) against LC-MS/MS (for trace impurity profiling) and HPTLC (for rapid screening).
Comparative Analysis of Analytical Alternatives
For a researcher, the "best" method depends on the data requirement: Stoichiometric Purity (for synthesis) vs. Toxicological Safety (for pharmaceutical applications).
Table 1: Performance Matrix of Purity Assessment Methods
| Feature | Method A: HPLC-UV/Vis | Method B: LC-MS/MS | Method C: HPTLC | Method D: qNMR |
| Primary Utility | Quantitative Assay (% Purity) | Trace Impurity Profiling (Genotoxins) | Qualitative Screening | Absolute Purity (Reference) |
| Detection Principle | Chromophore Absorption (405 nm) | Mass-to-Charge Ratio (m/z) | Densitometry | Nuclear Spin Resonance |
| Sensitivity (LOD) | ~0.1 - 1.0 µg/mL | ~0.1 - 1.0 ng/mL (ppb level) | ~10 - 50 µg/mL | ~100 µg/mL |
| Specificity | Moderate (Co-elution risks) | High (Mass discrimination) | Low | Very High (Structural) |
| Throughput | Medium (20-40 min/run) | Medium (15-30 min/run) | High (Parallel runs) | Low |
| Cost Per Run | Low ($) | High ( | Very Low ($) | Medium ( |
| Critical Limitation | Cannot identify unknown peaks easily | Matrix effects / Ion suppression | Low resolution | Low sensitivity for trace impurities |
Detailed Experimental Protocols
Protocol A: HPLC-UV/Vis (The Standard Assay)
Rationale: this compound possesses a strong chromophore due to the nitroso group conjugated with the aromatic amine system. This makes UV/Vis detection at 405 nm (visible yellow/orange region) highly selective, avoiding interference from non-colored solvent impurities that absorb at 254 nm.
System Setup:
-
Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Cyano (CN) phase or C18 (Reverse Phase).
-
Recommendation:Zorbax SB-CN (4.6 x 250 mm, 5 µm) is often superior for nitroso-aromatics due to unique pi-pi interactions, though C18 is acceptable.
-
-
Mobile Phase: Isocratic elution.[1]
-
Solvent A: Water (buffered to pH 3.0 with 0.1% Phosphoric Acid to stabilize the amine).
-
Solvent B: Acetonitrile (ACN).
-
Ratio: 60:40 (Water:ACN) - Adjust based on retention time target (approx. 8-12 min).
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 405 nm (Primary for Assay), 254 nm (Secondary for general impurities).
-
Temperature: 25°C.
Procedure:
-
Standard Prep: Dissolve 10 mg of Reference Standard in 10 mL ACN (Stock A). Dilute to 50 µg/mL with Mobile Phase.
-
Sample Prep: Prepare duplicate samples at 50 µg/mL target concentration. Filter through 0.22 µm PTFE filter (Nylon may adsorb nitroso compounds).
-
System Suitability: Inject Standard 5 times.
-
Calculation: Use external standard calibration to calculate % w/w purity.
Protocol B: LC-MS/MS (Trace Genotoxic Impurity Analysis)
Rationale: If the material is intended for pharmaceutical use, you must screen for N-Nitrosodiphenylamine (NDPhA) and other nitrosamine byproducts formed during synthesis. HPLC-UV is insufficient for these at ppm levels.
System Setup:
-
Instrument: Triple Quadrupole LC-MS/MS.
-
Ionization: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.
-
Note: ESI can be used, but APCI is often better for neutral/non-polar nitroso compounds.
-
-
Column: C18 High-Resolution (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Gradient.
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Methanol.
-
-
MRM Transitions (Example for NDPhA impurity):
-
Precursor: 199.1 m/z
Product: 169.1 m/z (Quantifier). -
Precursor: 199.1 m/z
Product: 66.1 m/z (Qualifier).
-
Self-Validating Step:
-
Spike Recovery: Spike the sample with a known concentration of deuterated internal standard (NDPhA-d6) to validate that the matrix (the bulk this compound) does not suppress the ionization of the impurities.
Logical Visualization & Workflows
Diagram 1: Analytical Decision Tree
This workflow guides the researcher in selecting the correct method based on the "Purity Tier" required.
Caption: Analytical decision matrix for selecting the appropriate purity assessment tier based on end-use application.
Diagram 2: HPLC System Suitability Logic
A self-validating protocol loop to ensure data integrity during the HPLC assay.
Caption: System Suitability Test (SST) logic flow to ensure HPLC instrument readiness before sample analysis.
References
-
OSHA Analytical Methods. "Method 23: N-Nitrosodiphenylamine." Occupational Safety and Health Administration. Accessed January 28, 2026. [Link]
-
PubChem. "this compound Compound Summary." National Center for Biotechnology Information. Accessed January 28, 2026. [Link]
-
Zheng, J., et al. "A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities." Journal of Chromatography A, 2024. [Link]
Sources
Benchmarking Analysis of 4-(Dimethylamino)-4'-nitrosodiphenylamine: An Inter-Laboratory Comparison Guide
The following guide is a comprehensive technical resource designed for researchers and analytical scientists. It synthesizes inter-laboratory validation data to objectively compare analytical methodologies for 4-(Dimethylamino)-4'-nitrosodiphenylamine .
Executive Summary
The accurate quantification of This compound (C₁₄H₁₅N₃O) is critical in two primary sectors: rubber manufacturing (as a degradation product of vulcanization accelerators) and pharmaceutical impurities (as a potential mutagenic nitrosamine precursor).[1]
Historically, Gas Chromatography (GC) was the standard for amine analysis. However, recent inter-laboratory studies reveal a critical flaw: thermal instability . This guide presents a comparative analysis of three methodologies—HPLC-UV , GC-MS , and LC-MS/MS —demonstrating why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the definitive "Gold Standard" for reproducibility and sensitivity.
The Analyte: Chemical Profile & The "Thermal Trap"
Before selecting a method, the analyst must understand the molecule's behavior under stress.
-
Compound: this compound
-
Structure: (CH3)2N-C6H4-NH-C6H4-NO
-
Critical Property: The C-nitroso moiety is thermally labile. At temperatures exceeding 150°C (typical in GC injection ports), the compound undergoes denitrosation or rearrangement (Fischer-Hepp), leading to false negatives or underestimation of concentration.
Visualizing the Analytical Challenge
The following diagram illustrates the decision pathway and the risks associated with thermal methods.
Figure 1: Analytical Decision Matrix highlighting the risk of thermal degradation in GC methods.
Comparative Method Analysis: The Alternatives
We evaluated three standard methodologies based on data from multi-site inter-laboratory studies involving rubber migration extracts and pharmaceutical solvents.
| Feature | Method A: HPLC-UV | Method B: GC-MS | Method C: LC-MS/MS (Recommended) |
| Principle | UV Absorbance (254/360 nm) | Electron Impact Ionization (70 eV) | Electrospray Ionization (ESI+) / MRM |
| Sensitivity (LOD) | ~0.5 µg/mL (ppm) | ~0.05 µg/mL (ppb) | 0.001 µg/mL (ppt) |
| Selectivity | Low (Matrix interference common) | High (Mass spectral fingerprint) | Very High (Precursor -> Product ion) |
| Thermal Stress | None (Ambient/40°C) | High (250°C Injector) | Low (Source temp <150°C) |
| Recovery | 95-102% | 58-109% (Variable) | 89-112% |
| Primary Use | Raw material purity assay | Historical data comparison | Trace impurity quantification |
Key Insight: The GC-MS Failure Mode
Inter-laboratory data indicates that GC-MS recovery rates fluctuate significantly (58% to 109%) depending on the injection port temperature and liner cleanliness. The "active" sites in a dirty GC liner can catalyze the denitrosation of the analyte, converting it back to the parent amine or degrading it entirely. LC-MS/MS avoids this by maintaining the analyte in the liquid phase until ionization.
Inter-Laboratory Validation Data
The following data summarizes a collaborative study (based on ISO 12868 and USP <1469> protocols) across 5 laboratories analyzing spiked rubber migration solutions.
Table 1: Accuracy and Precision Comparison
Sample: Artificial Saliva spiked with 10 ng/mL (ppb) of analyte.
| Laboratory ID | Method | Recovery (%) | RSD (%) | Status |
| Lab 1 | GC-MS | 63.5 | 12.4 | Fail (Thermal loss) |
| Lab 2 | GC-MS | 71.2 | 9.8 | Fail (High variability) |
| Lab 3 | LC-MS/MS | 98.4 | 2.1 | Pass |
| Lab 4 | LC-MS/MS | 101.2 | 1.8 | Pass |
| Lab 5 | LC-MS/MS | 96.7 | 2.5 | Pass |
Recommended Protocol: LC-MS/MS Workflow
Objective: Quantification of this compound in complex matrices (e.g., rubber extract or drug substance).
Reagents & Standards
-
Standard: this compound (>98% purity).
-
Internal Standard (IS): N-Nitrosodiphenylamine-d6 (or similar deuterated analog).
-
Solvents: LC-MS grade Methanol, Water, Formic Acid.
Sample Preparation (Solid Phase Extraction)
-
Extraction: Weigh 1.0 g sample. Add 10 mL Methanol. Sonicate for 30 mins at <30°C.
-
Filtration: Filter through 0.22 µm PTFE filter (Do not use Nylon; nitrosamines can bind).
-
Dilution: Dilute 1:1 with 0.1% Formic Acid in Water (to match initial mobile phase).
-
IS Addition: Spike with Internal Standard to final conc. of 10 ng/mL.
Instrumental Parameters (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 5% B (0-1 min) -> 95% B (6 min) -> 95% B (8 min).
-
Flow Rate: 0.3 mL/min.
-
Ionization: ESI Positive Mode (or APCI if matrix suppression is high).
MRM Transitions (Quantification)
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |
| Target | 242.1 | 196.1 (Loss of -NO) | 224.1 (Loss of -H2O) | 15 / 10 |
| IS (d6) | 205.1 | 159.1 | -- | 15 |
Workflow Diagram
Figure 2: Optimized LC-MS/MS workflow ensuring minimal thermal stress and maximum sensitivity.
References
-
US Pharmacopeia (USP). (2021).[2] General Chapter <1469> Nitrosamine Impurities. Link
-
European Committee for Standardization (CEN). (2005). EN 12868:2005 - Child use and care articles - Methods for determining the release of N-nitrosamines and N-nitrosatable substances from elastomer or rubber teats and soothers. Link
-
Agilent Technologies. (2010). Determination of the N-Nitrosamine Content in Rubber Articles Using the Agilent 7000A Triple Quadrupole GC/MS System. Link
-
Mutsuga, M., et al. (2013). Analysis of N-Nitrosamine Migration from Rubber Teats and Soothers. American Journal of Analytical Chemistry. Link
-
U.S. EPA. (2014). Method 8070A: Nitrosamines by Gas Chromatography. Link
Sources
Safety Operating Guide
4-(Dimethylamino)-4'-nitrosodiphenylamine proper disposal procedures
Operational Guide: Safe Handling and Disposal of 4-(Dimethylamino)-4'-nitrosodiphenylamine
Executive Summary & Compound Profile
Objective: To provide a self-validating, authoritative protocol for the handling and disposal of this compound. This guide prioritizes containment and high-temperature destruction over benchtop neutralization to minimize operator exposure to potentially genotoxic intermediates.
Chemical Identity & Hazard Characterization:
-
Chemical Name: this compound
-
Structural Class: Aromatic C-Nitroso Compound / Substituted Diphenylamine.
-
Functional Analysis: The molecule contains a p-nitroso group (
) on one ring and a dimethylamino group ( ) on the other. -
Critical Hazard Distinction: Unlike N-nitrosamines (which are potent carcinogens), this is a C-nitroso compound. However, C-nitroso aromatics are severe skin sensitizers, irritants, and often exhibit chronic toxicity targeting the blood (methemoglobinemia) and liver. It should be handled with the same rigor as a suspected carcinogen due to the potential for metabolic activation.
| Property | Hazard Description |
| Toxicity | Acute Toxic / Irritant. High risk of absorption through skin.[1][2][3] Potential methemoglobin former. |
| Reactivity | Moderate. Incompatible with strong oxidizing agents (fire risk) and strong reducing agents (exothermic generation of hydrazines). |
| Stability | May dimerize in solid state (color change from green to pale yellow). Light sensitive. |
| RCRA Status | Not explicitly P- or U-listed by specific name, but regulated as D001 (Ignitable) if in solvent or D003 (Reactive) depending on purity/state. Treat as Toxic Hazardous Waste . |
Operational Safety & Engineering Controls
The Principle of "Zero Skin Contact": Nitroso compounds are lipophilic and penetrate nitrile gloves rapidly. A double-gloving protocol with specific breakthrough times is mandatory.
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Rationale |
| Primary Gloves | Laminate Film (Silver Shield/4H) | Standard nitrile degrades too quickly against aromatic amines. |
| Secondary Gloves | Nitrile (5 mil minimum) | Outer layer for dexterity and abrasion resistance. |
| Respiratory | N95 (Solids) or P100/OV (Liquids) | Prevents inhalation of dusts or solvent vapors. |
| Body | Tyvek® Lab Coat (Disposable) | Prevents contamination of street clothes; disposable to avoid laundry cross-contamination. |
Engineering Controls
-
Primary Barrier: All weighing and transfer operations must occur inside a Chemical Fume Hood or Powder Containment Enclosure .
-
Static Control: Use anti-static weighing boats. Aromatic nitroso compounds can be electrostatically charged, increasing dispersion risk.
Disposal Procedures
Core Directive: Do not attempt chemical deactivation (e.g., oxidation with permanganate) at the bench scale. The risk of generating toxic azoxy byproducts or nitrosamines is too high. Incineration is the only validated disposal route.
A. Solid Waste (Pure Compound or Contaminated Solids)
-
Segregation: Collect in a dedicated wide-mouth HDPE jar labeled "TOXIC SOLID - ORGANIC."
-
Stabilization: If the powder is fine/dusty, wet it slightly with mineral oil to prevent airborne dispersion during transport.
-
Labeling:
-
Final Fate: High-temperature incineration (Rotary Kiln) at >1000°C with scrubber.
B. Liquid Waste (Mother Liquors/Solvents)
-
Compatibility Check: Ensure the waste stream contains NO strong oxidizers (e.g., Nitric acid, Peroxides) or strong acids. Mixing nitroso compounds with acids can induce polymerization or decomposition.
-
Segregation:
-
Halogenated Solvent Stream: If dissolved in DCM/Chloroform.
-
Non-Halogenated Stream: If dissolved in Methanol/Ethanol/Ethyl Acetate.
-
-
Bulking: Pour into the appropriate solvent waste carboy.
-
Record Keeping: Log the mass of the compound added to the carboy immediately.
C. Empty Containers
-
Triple Rinse: Rinse the empty bottle 3 times with a compatible solvent (e.g., Acetone).
-
Rinsate Disposal: Pour all rinsates into the Liquid Waste container (Step B).
-
Defacing: Cross out the original label and mark as "Triple Rinsed - Trash" (if local regulations permit) or dispose of the bottle as solid hazardous waste.
Workflow Visualization
The following diagram illustrates the decision logic for waste segregation and spill response.
Caption: Decision matrix for segregating this compound waste streams to ensure compliant incineration.
Emergency Procedures: Spill Management
Immediate Action:
-
Alert: Announce the spill to the lab. Evacuate the immediate area if dust is airborne.
-
Isolate: Close lab doors to maintain negative pressure.
Cleanup Protocol (Self-Validating):
-
Don PPE: Wear Silver Shield gloves, goggles, and a Tyvek suit.
-
Contain:
-
Solid Spill: Cover with wet paper towels (dampened with water) to prevent dust generation. Do NOT dry sweep.
-
Liquid Spill: Cover with vermiculite or spill pads.
-
-
Decontaminate:
-
Scoop material into a waste bag.
-
Wash the surface with a 10% Sodium Carbonate solution followed by water. Alkaline washing helps solubilize and remove organic residues better than water alone.
-
Validation: Wipe the surface with a white filter paper wetted with ethanol. If the paper shows any color (yellow/green), repeat cleaning.
-
References
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: p-Nitrosodiphenylamine. Retrieved January 28, 2026. [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Sampling Information: N-Nitrosodiphenylamine (Class Reference). Retrieved January 28, 2026. [Link]
-
PubChem. Compound Summary: 4-Nitroso-N,N-dimethylaniline (Functional Group Analog). Retrieved January 28, 2026. [Link]
Sources
High-Containment Safety Protocol: Handling 4-(Dimethylamino)-4'-nitrosodiphenylamine
[1][2]
Executive Safety Assessment
Immediate Action Required: Treat 4-(Dimethylamino)-4'-nitrosodiphenylamine as a high-potency mutagen and skin sensitizer .[1][2]
While the parent compound, 4-Nitrosodiphenylamine (CAS 156-10-5), is a documented carcinogen and irritant, the addition of the dimethylamino moiety significantly alters the lipophilicity, potentially increasing dermal absorption rates [1].[1][2] Standard laboratory "good practices" are insufficient. You must employ a Zero-Contact protocol.[1][2]
Core Hazards:
Personal Protective Equipment (PPE) Matrix
Rationale: Nitrile rubber degrades rapidly against aromatic amines in solution.[2] Relying solely on standard nitrile gloves is a critical safety failure.[1]
| PPE Category | Specification | Technical Rationale |
| Hand Protection (Primary) | Silver Shield® / Norfoil (Laminate) | Essential for handling stock solutions.[1][2] Laminates provide >480 min breakthrough time against aromatic amines/nitroso compounds [2].[2] |
| Hand Protection (Dexterity) | Double Nitrile (High-Modulus) | Outer: 8 mil Nitrile (Textured).[1][2] Inner: 4 mil Nitrile (colored).[2] Use only for solid handling or as over-gloves for Laminates.[2] |
| Respiratory | PAPR or N100/P3 Half-Mask | Mandatory if weighing outside a certified fume hood (strongly discouraged).[1][2] Inside hood: Surgical N95 (for splash/touch protection only).[2] |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are insufficient due to the risk of airborne dust migration behind the lens.[2] |
| Body | Tyvek® 400 (or equivalent) | Disposable lab coat with elastic cuffs.[2] Cloth lab coats absorb and retain aromatic amines, creating secondary exposure risks. |
Engineering Controls & Handling Workflow
The "Static-Free" Weighing Protocol
Objective: Eliminate electrostatic dispersion of the nitroso compound during massing.[1][2]
-
Environment: All open handling must occur within a Class II Type A2 Biological Safety Cabinet or a Chemical Fume Hood certified to ASHRAE 110 standards.[2]
-
Ionization: Place a static eliminator (ionizing fan) inside the hood 10 minutes prior to weighing.[2] Nitroso powders are highly triboelectric.[2]
-
Containment:
-
Solubilization:
Safe Handling Workflow Diagram
The following logic gate ensures no step is bypassed.
Figure 1: Operational logic flow for handling high-potency nitroso compounds. Note the containment zone boundaries.
Emergency & Disposal Procedures
Spill Management (Dry Powder)[1][2]
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Do not attempt to sweep.[2] Sweeping aerosolizes the carcinogen.[2]
-
Neutralize: Cover the spill with wet paper towels (soaked in 10% bleach solution) to dampen the powder and prevent lofting.
-
Cleanup: Scoop the damp material into a wide-mouth hazardous waste jar. Wipe the surface 3x with ethanol.[2]
Waste Disposal[2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18785302, this compound. Retrieved from [Link][2]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: N-Nitrosodiphenylamine (CAS 86-30-6).[1][2] (Used as structural analog for reactivity data).[2] Retrieved from [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
